molecular formula C4H10NO5P B1667556 DL-AP4 CAS No. 20263-07-4

DL-AP4

Katalognummer: B1667556
CAS-Nummer: 20263-07-4
Molekulargewicht: 183.10 g/mol
InChI-Schlüssel: DDOQBQRIEWHWBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

glutamate antagonist in locust muscle;  structure;  do not confuse with L-AP4, which is the propionic acid version

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-4-phosphonobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOQBQRIEWHWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(=O)(O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017567
Record name 2-Amino-4-phosphonobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6323-99-5, 20263-07-4
Record name 2-Amino-4-phosphonobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6323-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-phosphonobutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2 APB
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354086
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC30079
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-4-phosphonobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-2-Amino-4-phosphonobutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-4-PHOSPHONOBUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8B59H10OK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of DL-AP4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Amino-4-phosphonobutyric acid (DL-AP4) is a synthetic amino acid derivative that has been instrumental in elucidating the function of a specific class of glutamate receptors. As a racemic mixture, its biological activity is primarily attributed to the L-enantiomer, L-AP4, which acts as a selective agonist for group III metabotropic glutamate receptors (mGluRs). This guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular targets, signaling pathways, and the experimental methodologies used to characterize its function.

Molecular Target and Binding Affinity

The primary molecular targets of this compound are the group III metabotropic glutamate receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability. The D-isomer of AP4 is largely inactive at these receptors.

The agonist activity of L-AP4, the active component of this compound, varies across the different subtypes of group III mGluRs. It exhibits the highest potency at mGluR4 and mGluR8, with lower potency at mGluR6 and significantly lower potency at mGluR7. This differential activity is critical for its use as a pharmacological tool to dissect the roles of these specific receptor subtypes in various physiological and pathological processes.

Quantitative Data: Receptor Activation

The following table summarizes the potency of L-AP4 at the different human group III mGluR subtypes, expressed as the half-maximal effective concentration (EC50).

Receptor SubtypeL-AP4 EC50 (µM)Reference
mGluR40.1 - 0.13
mGluR61.0 - 2.4
mGluR7249 - 337
mGluR80.29

Signaling Pathways

Activation of group III mGluRs by this compound initiates a cascade of intracellular signaling events primarily mediated by the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the dissociation of the G-protein βγ subunits can directly modulate the activity of ion channels, most notably voltage-gated calcium channels (VGCCs).

Presynaptic Inhibition

A key functional consequence of this compound action is presynaptic inhibition. By activating presynaptically located group III mGluRs, this compound reduces the influx of calcium through N- and P/Q-type VGCCs in the presynaptic terminal. This reduction in intracellular calcium concentration inhibits the release of neurotransmitters, primarily glutamate. This mechanism of action underlies the observed synaptic depression in various neuronal circuits.

DL_AP4_Signaling_Pathway This compound This compound mGluR Group III mGluR (mGluR4/6/7/8) This compound->mGluR G_protein Gi/o Protein mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits VGCC Voltage-Gated Ca2+ Channel G_protein->VGCC Inhibits (via Gβγ) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca2_influx Ca2+ Influx VGCC->Ca2_influx Mediates Neurotransmitter_Release Neurotransmitter Release Ca2_influx->Neurotransmitter_Release Triggers

Figure 1: this compound signaling pathway leading to presynaptic inhibition.

Experimental Protocols

The mechanism of action of this compound has been elucidated through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is adapted from studies investigating the effect of L-AP4 on synaptic transmission and ion channel activity in cultured neurons.

Objective: To measure the effect of this compound on postsynaptic currents and presynaptic calcium channel activity.

Methodology:

  • Cell Culture: Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared from embryonic or neonatal rodents and plated on coated coverslips.

  • Solutions:

    • External Solution (ACSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4.

    • Internal Solution (Pipette): Containing (in mM): 120 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH adjusted to 7.2.

  • Recording:

    • Coverslips with cultured neurons are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with ACSF.

    • Whole-cell patch-clamp recordings are made from visually identified neurons using borosilicate glass pipettes (3-5 MΩ resistance) filled with the internal solution.

    • Recordings are performed in voltage-clamp or current-clamp mode using a patch-clamp amplifier.

  • Drug Application: this compound is applied to the bath via the perfusion system at known concentrations.

  • Data Analysis: Changes in synaptic currents (e.g., excitatory postsynaptic currents, EPSCs) or voltage-gated calcium currents are measured before, during, and after application of this compound.

Electrophysiology_Workflow start Start culture Prepare Neuronal Cultures start->culture setup Set up Patch-Clamp Rig culture->setup record Establish Whole-Cell Recording setup->record baseline Record Baseline Activity record->baseline apply_drug Bath Apply this compound baseline->apply_drug record_drug Record Activity with this compound apply_drug->record_drug washout Washout this compound record_drug->washout record_washout Record Post-Washout Activity washout->record_washout analyze Analyze Data record_washout->analyze end End analyze->end

Figure 2: Workflow for whole-cell patch-clamp experiments with this compound.
Biochemical Assay: cAMP Measurement

This protocol is a representative method for determining the effect of this compound on adenylyl cyclase activity in cells expressing group III mGluRs.

Objective: To quantify the change in intracellular cAMP levels in response to this compound.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or CHO cells) is transiently or stably transfected with the cDNA for a specific group III mGluR subtype.

  • cAMP Assay:

    • Transfected cells are plated in a multi-well plate.

    • The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence or absence of varying concentrations of this compound.

    • The reaction is stopped, and the cells are lysed.

  • Quantification: Intracellular cAMP levels are quantified using a competitive immunoassay kit (e.g., ELISA or HTRF-based assay) according to the manufacturer's instructions.

  • Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation by this compound is determined, and an IC50 value is calculated.

Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of this compound for group III mGluRs.

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound at a specific mGluR subtype.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from transfected cells expressing the mGluR of interest or from brain tissue known to be rich in group III mGluRs.

  • Binding Assay:

    • A competition binding assay is performed in which a fixed concentration of a radiolabeled group III mGluR antagonist (e.g., [3H]LY341495) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

    • The incubation is carried out in a suitable buffer at a defined temperature and for a time sufficient to reach equilibrium.

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters (representing bound radioligand) is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

This compound, through its active L-enantiomer, serves as a potent and selective agonist for group III metabotropic glutamate receptors. Its mechanism of action, centered on the Gi/o-protein-mediated inhibition of adenylyl cyclase and voltage-gated calcium channels, results in a powerful presynaptic inhibition of neurotransmitter release. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and the physiological roles of the receptors it targets. This in-depth understanding is crucial for the development of novel therapeutic agents that modulate glutamatergic neurotransmission for the treatment of a range of neurological and psychiatric disorders.

DL-2-Amino-4-phosphonobutyric Acid (DL-AP4): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2-Amino-4-phosphonobutyric acid (DL-AP4) is a synthetic amino acid analog that has been instrumental in the study of glutamate neurotransmission. As a racemic mixture, its biological activity is primarily attributed to its stereoisomers, L-AP4 and D-AP4, which exhibit distinct pharmacological profiles. L-AP4 is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs), playing a crucial role in the modulation of synaptic transmission and plasticity. In contrast, D-AP4 is generally considered a weak antagonist at ionotropic glutamate receptors. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, receptor pharmacology, and its application in neuroscience research. Detailed experimental protocols and quantitative data are presented to facilitate its use in a laboratory setting.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), and its actions are mediated by a diverse family of ionotropic and metabotropic receptors. DL-2-Amino-4-phosphonobutyric acid (this compound) has emerged as a critical pharmacological tool for dissecting the complex roles of these receptors. While the term this compound refers to the racemic mixture, it is the L-enantiomer, L-2-amino-4-phosphonobutyric acid (L-AP4), that is a potent agonist at group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2] These receptors are predominantly presynaptic and their activation typically leads to the inhibition of neurotransmitter release.[3][4] The D-enantiomer, D-2-amino-4-phosphonobutyric acid (D-AP4), is a broad-spectrum excitatory amino acid receptor antagonist.[1] This guide will delve into the multifaceted pharmacology of this compound, with a particular focus on the actions of its constituent enantiomers.

Physicochemical Properties

PropertyValue
IUPAC Name (2RS)-2-amino-4-phosphonobutanoic acid
Molecular Formula C4H10NO5P
Molecular Weight 183.1 g/mol
CAS Number 20263-07-4
Appearance White to off-white solid
Solubility Soluble in aqueous solutions, particularly with pH adjustment.

Pharmacology

The pharmacological actions of this compound are a composite of the activities of its L- and D-isomers.

L-AP4: A Group III mGluR Agonist

L-AP4 is a selective and potent agonist at group III mGluRs. Its activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that modulates neuronal excitability and synaptic transmission.

The potency of L-AP4 varies across the different subtypes of group III mGluRs.

Receptor SubtypeEC50 (μM)Reference
mGluR40.1 - 0.13[5][6]
mGluR61.0 - 2.4[5][6]
mGluR7249 - 337[5][6]
mGluR80.29[5][6]

Note: EC50 values represent the concentration of L-AP4 required to elicit a half-maximal response in functional assays.

Activation of group III mGluRs by L-AP4 leads to the inhibition of adenylyl cyclase via a pertussis toxin-sensitive Gi/o protein, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This signaling pathway is a key mechanism for the presynaptic inhibition of neurotransmitter release.

L_AP4 L-AP4 mGluR Group III mGluR (mGluR4/6/7/8) L_AP4->mGluR G_protein Gi/o Protein mGluR->G_protein activates AC Adenylyl Cyclase G_protein->AC Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Vesicle Synaptic Vesicle Ca_channel->Vesicle triggers fusion Glutamate Glutamate Vesicle->Glutamate

Figure 1: L-AP4 signaling pathway at presynaptic terminals.

Furthermore, activation of group III mGluRs by L-AP4 can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in membrane hyperpolarization and reduced neuronal excitability.[4]

D-AP4: A Broad-Spectrum Antagonist

D-AP4 is generally characterized as a broad-spectrum antagonist of excitatory amino acid receptors, though its potency is considerably lower than more selective antagonists. It has been shown to have activity at NMDA receptors.[1]

This compound: Effects on NMDA Receptors

Studies have revealed that the racemic mixture, this compound, can act as a co-agonist at the glycine site of NMDA receptors, with an EC50 of 25 μM. This off-target effect is an important consideration when interpreting data from experiments using the racemic mixture.

Synthesis and Chiral Resolution

The synthesis of this compound can be achieved through various organic chemistry routes, often starting from diethyl phosphonoacetaldehyde or similar precursors. A common method involves the Strecker synthesis or variations thereof.

start Starting Materials (e.g., Diethyl vinylphosphonate) intermediate1 Intermediate 1 (e.g., Aziridine derivative) start->intermediate1 Multi-step synthesis intermediate2 Intermediate 2 (e.g., Protected amino phosphonate) intermediate1->intermediate2 Ring opening DL_AP4 This compound (Racemic Mixture) intermediate2->DL_AP4 Deprotection

Figure 2: Generalized synthetic workflow for this compound.

The resolution of the racemic mixture into its constituent enantiomers is crucial for studying their distinct pharmacological properties. This can be accomplished using several techniques:

  • Diastereomeric Salt Crystallization: Reacting the racemic mixture with a chiral resolving agent (e.g., a chiral amine or acid) to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.

  • Chiral Chromatography: Utilizing a chiral stationary phase in high-performance liquid chromatography (HPLC) to physically separate the L- and D-enantiomers.

Experimental Protocols

Radioligand Binding Assay for Group III mGluRs

This protocol describes a competitive binding assay to determine the affinity of test compounds for group III mGluRs using [3H]-L-AP4.

Materials:

  • Cell membranes expressing the mGluR subtype of interest (e.g., from transfected cell lines or brain tissue).

  • [3H]-L-AP4 (radioligand).

  • Unlabeled L-AP4 (for determining non-specific binding).

  • Test compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare membrane homogenates and determine protein concentration.

  • In a 96-well plate, add binding buffer, a fixed concentration of [3H]-L-AP4 (typically at or below its Kd), and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled L-AP4 (e.g., 1 mM).

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 of the test compound, from which the Ki can be calculated using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Membranes mix Mix Membranes, [3H]-L-AP4, & Test Compound prep_membranes->mix prep_reagents Prepare Reagents ([3H]-L-AP4, Buffers) prep_reagents->mix incubate Incubate to Equilibrium mix->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate Ki count->analyze

Figure 3: Workflow for a radioligand binding assay.
Electrophysiological Recording in Hippocampal Slices

This protocol outlines the procedure for recording field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of acute hippocampal slices to assess the effect of L-AP4 on synaptic transmission.

Materials:

  • Rodent (e.g., rat or mouse).

  • Vibrating microtome.

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2.

  • Recording chamber for brain slices.

  • Stimulating and recording electrodes.

  • Electrophysiology rig with amplifier, digitizer, and data acquisition software.

  • L-AP4 stock solution.

Procedure:

  • Anesthetize and decapitate the animal.

  • Rapidly dissect the brain and prepare acute hippocampal slices (300-400 µm thick) in ice-cold, oxygenated aCSF using a vibratome.

  • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • Bath-apply L-AP4 at the desired concentration and record the change in fEPSP slope or amplitude to quantify the effect on synaptic transmission.

  • Wash out the drug to observe recovery of the synaptic response.

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure the effect of L-AP4 on extracellular glutamate levels in a specific brain region.

Materials:

  • Anesthetized or freely moving rodent with a stereotaxically implanted guide cannula.

  • Microdialysis probe.

  • Syringe pump.

  • Perfusion fluid (e.g., artificial CSF).

  • Fraction collector.

  • HPLC system with fluorescence or mass spectrometry detection for glutamate analysis.

  • L-AP4.

Procedure:

  • Insert the microdialysis probe through the guide cannula into the target brain region.

  • Perfuse the probe with artificial CSF at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples in a fraction collector at regular intervals (e.g., every 20 minutes).

  • Administer L-AP4, either systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Continue collecting dialysate samples to monitor changes in extracellular glutamate concentration.

  • Analyze the glutamate concentration in the dialysate samples using HPLC.

cAMP Assay

This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP accumulation by L-AP4 in cells expressing a group III mGluR.

Materials:

  • Cells stably expressing the mGluR subtype of interest.

  • Forskolin.

  • L-AP4.

  • cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).

  • Cell lysis buffer.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of L-AP4.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Lyse the cells to release intracellular cAMP.

  • Quantify the cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Analyze the data to determine the IC50 of L-AP4 for the inhibition of forskolin-stimulated cAMP accumulation.

Conclusion

This compound and its enantiomers are invaluable tools in the field of neuroscience. L-AP4, as a selective group III mGluR agonist, has been instrumental in elucidating the role of these presynaptic receptors in modulating synaptic transmission and their potential as therapeutic targets for neurological and psychiatric disorders. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in research and drug discovery, while emphasizing the importance of considering the distinct pharmacological profiles of its stereoisomers.

References

The Foundational Role of DL-AP4 in Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the foundational research on DL-2-Amino-4-phosphonobutyric acid (DL-AP4), a pivotal pharmacological tool in the study of glutamate neurotransmission. We will delve into its mechanism of action, its effects on synaptic activity, and the experimental methodologies that have been crucial in elucidating its function. All quantitative data is summarized for comparative analysis, and key processes are visualized through signaling pathway and experimental workflow diagrams.

Core Concepts: this compound as a Group III Metabotropic Glutamate Receptor Agonist

This compound is a selective agonist for group III metabotropic glutamate receptors (mGluRs).[1] These receptors are G-protein-coupled receptors (GPCRs) that play a crucial modulatory role in synaptic transmission.[2][3] Unlike ionotropic glutamate receptors that form ion channels, mGluRs trigger intracellular signaling cascades upon activation.[4] Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are typically located on presynaptic terminals.[5] Their activation generally leads to an inhibition of neurotransmitter release.[5][6]

The action of L-AP4, the active enantiomer of the this compound mixture, involves the activation of a pertussis toxin (PTX)-sensitive G-protein.[6] This activation leads to the inhibition of high-threshold voltage-dependent calcium channels (VDCCs) in the presynaptic terminal.[6] The reduction in calcium influx is a key mechanism underlying the observed decrease in neurotransmitter release.[6]

Quantitative Analysis of this compound Receptor Interactions

The affinity and potency of L-AP4 vary across the different group III mGluR subtypes. The following tables summarize the key quantitative data from foundational studies.

Table 1: EC50 Values of L-AP4 at Group III mGluR Subtypes

Receptor SubtypeEC50 (μM)Reference
mGluR40.1 - 0.13[1]
mGluR80.29[1]
mGluR61.0 - 2.4[1]
mGluR7249 - 337[1]

Table 2: Binding Affinity of [3H]-L-AP4 for mGluR4a

ParameterValueConditionsReference
KD441 nM[7]
Bmax3.0 ± 0.5 pmol/mg protein[7]
KD761 nMIn the presence of 0.1 mM GTPγS[7]
Bmax3.4 ± 0.6 pmol/mg proteinIn the presence of 0.1 mM GTPγS[7]

Table 3: Co-agonist Effect of this compound at NMDA Receptors

ParameterValueConditionsReference
EC5025 μMCo-agonist with 50 μM NMDA on NR1-1a/NR2A receptors[8]
nH1.1[8]
Maximum Response0.5Relative to saturating glycine response[8]

It is important to note that while this compound is a potent group III mGluR agonist, it can also act as a partial co-agonist at the glycine site of NMDA receptors, albeit with lower potency.[8][9] At higher concentrations (e.g., 1 mM and 5 mM), this compound can also exhibit some antagonist activity at NMDA receptors.[8]

Signaling Pathways and Mechanisms of Action

The primary mechanism of this compound's inhibitory effect on neurotransmission is through the activation of presynaptic group III mGluRs, leading to a reduction in neurotransmitter release. The signaling cascade is depicted below.

Caption: this compound signaling cascade in a presynaptic terminal.

Experimental Protocols for Studying this compound

The foundational understanding of this compound's function has been built upon several key experimental techniques.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the ion currents across the membrane of a single neuron.[6] It has been instrumental in demonstrating the inhibitory effect of L-AP4 on high-threshold calcium currents.[6]

Methodology:

  • Cell Preparation: Cultured neurons (e.g., from the olfactory bulb) are prepared on coverslips.[6]

  • Recording Setup: A glass micropipette filled with an internal solution is brought into contact with the cell membrane. A tight seal (gigaohm range) is formed by applying gentle suction. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior ("whole-cell" configuration).

  • Voltage Clamp: The membrane potential is held at a constant value (e.g., -60 mV) by a feedback amplifier.

  • Eliciting Currents: Voltage steps are applied to depolarize the membrane and activate voltage-dependent ion channels. Barium is often used as the charge carrier through calcium channels to enhance the current and block potassium channels.[6][9]

  • Drug Application: L-AP4 is applied to the bath solution, and the effect on the elicited currents is measured.[6]

  • Data Analysis: The amplitude and kinetics of the currents before, during, and after drug application are compared.

Electrophysiology_Workflow cluster_setup Experimental Setup cluster_protocol Protocol cluster_analysis Data Analysis Cell Cultured Neuron Pipette Recording Pipette (Internal Solution) Amplifier Voltage-Clamp Amplifier Pipette->Amplifier Data_Acquisition Data Acquisition System Amplifier->Data_Acquisition Seal Form Gigaohm Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Clamp Clamp Voltage at Holding Potential Whole_Cell->Clamp Stimulate Apply Voltage Steps to Elicit Currents Clamp->Stimulate Record_Baseline Record Baseline Ca²⁺ Currents Stimulate->Record_Baseline Apply_AP4 Apply this compound Record_Baseline->Apply_AP4 Record_Effect Record Currents in Presence of this compound Apply_AP4->Record_Effect Washout Washout this compound Record_Effect->Washout Record_Recovery Record Recovery Currents Washout->Record_Recovery Compare Compare Current Amplitudes Record_Recovery->Compare Quantify Quantify Inhibition Compare->Quantify

Caption: Workflow for whole-cell voltage-clamp electrophysiology.

Radioligand Binding Assays

These assays are used to determine the affinity (KD) and density (Bmax) of receptors in a given tissue or cell preparation.[7]

Methodology:

  • Membrane Preparation: Membranes are prepared from cells (e.g., baby hamster kidney (BHK) cells) expressing the mGluR of interest.[7]

  • Incubation: The membranes are incubated with a radiolabeled ligand, such as [3H]-L-AP4.

  • Competition: To determine the affinity of unlabeled ligands, competition binding experiments are performed where increasing concentrations of the unlabeled compound are added to displace the radioligand.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using appropriate models (e.g., Scatchard analysis) to determine KD and Bmax values.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Cells BHK Cells Expressing mGluR4a Membranes Prepare Cell Membranes Cells->Membranes Incubate Incubate Membranes with [³H]-L-AP4 ± Unlabeled Ligand Membranes->Incubate Filter Rapid Filtration to Separate Bound/Free Ligand Incubate->Filter Count Liquid Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Determine Determine Kᴅ and Bmax (Scatchard/Non-linear Regression) Calculate->Determine

Caption: Workflow for a radioligand binding assay.

Conclusion

The foundational research on this compound has been instrumental in defining the role of group III metabotropic glutamate receptors in modulating synaptic transmission. Through a combination of electrophysiological and pharmacological techniques, the mechanism of presynaptic inhibition via the G-protein-mediated downregulation of calcium channels has been clearly established. The quantitative data on receptor affinity and potency provide a critical framework for the development of more selective and potent ligands targeting these receptors for therapeutic applications in a range of neurological and psychiatric disorders. This guide serves as a comprehensive resource for professionals seeking to understand and build upon this seminal work in the field of glutamatergic neurotransmission.

References

The Role of DL-AP4 in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2-Amino-4-phosphonobutyric acid (DL-AP4) is a pivotal pharmacological tool in neuroscience research, serving as a selective agonist for group III metabotropic glutamate receptors (mGluRs). This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in modulating synaptic transmission and plasticity, and its potential therapeutic applications in the central nervous system (CNS). Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian CNS, playing a crucial role in nearly all aspects of brain function.[1][2] Its actions are mediated by a diverse family of ionotropic and metabotropic glutamate receptors. Group III mGluRs, the primary targets of this compound, are G-protein coupled receptors that act as presynaptic autoreceptors and heteroceptors to modulate neurotransmitter release.[3][4][5] this compound, and its more active L-enantiomer L-AP4, have been instrumental in elucidating the physiological roles of these receptors.[3][6]

Pharmacology of this compound

This compound is a racemic mixture, with L-AP4 being the biologically active enantiomer.[7] It is a selective agonist for group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8.[6]

Receptor Selectivity and Potency

L-AP4 exhibits differential potency across the group III mGluR subtypes. The following table summarizes the EC50 values for L-AP4 at various human mGluRs.

Receptor SubtypeEC50 (μM)
mGluR40.1 - 0.13[6]
mGluR80.29[6]
mGluR61.0 - 2.4[6]
mGluR7249 - 337[6]

Table 1: Potency of L-AP4 at human group III mGluR subtypes.

Mechanism of Action

The primary mechanism of action of this compound in the CNS is the activation of presynaptic group III mGluRs, leading to an inhibition of neurotransmitter release.[8][9][10] This is achieved through a G-protein-mediated signaling cascade.

Signaling Pathway

Activation of group III mGluRs by L-AP4 initiates a signaling cascade that is negatively coupled to adenylyl cyclase.[11] This action is mediated by a pertussis toxin (PTX)-sensitive Gαi/o protein.[8][9] The inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G-protein can directly inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx into the presynaptic terminal, a critical step for vesicle fusion and neurotransmitter release.[8][9]

DL_AP4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal DL_AP4 This compound mGluR Group III mGluR (mGluR4/6/7/8) DL_AP4->mGluR Binds G_protein Gi/o Protein mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) VGCC Voltage-Gated Ca²⁺ Channel G_protein->VGCC Inhibits (βγ subunit) cAMP cAMP AC->cAMP X ATP ATP Ca_ion VGCC->Ca_ion X Vesicle Synaptic Vesicle (Glutamate) Release Glutamate Release Vesicle->Release Inhibited

Caption: this compound signaling pathway in the presynaptic terminal.

Role in Synaptic Transmission and Plasticity

This compound is a well-established synaptic depressant, reducing excitatory postsynaptic currents (EPSCs).[6] This effect is a direct consequence of its ability to inhibit presynaptic glutamate release.[10]

Long-Term Potentiation (LTP)

Studies have shown that L-AP4 can inhibit the induction of long-term potentiation (LTP), a cellular correlate of learning and memory, in various brain regions, including the hippocampus.[12] This effect is consistent with its role in reducing presynaptic glutamate release, which is necessary for the induction of LTP.

Physiological and Behavioral Effects

The activation of group III mGluRs by this compound has been shown to influence various physiological and behavioral processes.

Learning and Memory

Intracerebroventricular administration of L-AP4 has been found to impair spatial learning in rats.[13] This finding aligns with the inhibitory effect of L-AP4 on LTP. The impairment in learning was antagonized by the group III mGluR antagonist MAP4, further confirming the receptor-specific action.[13]

Therapeutic Potential

The modulatory role of this compound on glutamatergic transmission has led to investigations into its therapeutic potential for several neurological and psychiatric disorders.

Neuroprotection

Activation of group III mGluRs by agonists like L-AP4 has demonstrated neuroprotective effects in models of excitotoxicity and diffuse brain injury.[2][14] By reducing excessive glutamate release, L-AP4 can mitigate the downstream neurotoxic effects. In a rodent model of diffuse brain injury, L-AP4 treatment decreased the number of damaged neurons and improved motor and cognitive performance.[14]

Parkinson's Disease

The basal ganglia circuits, which are dysregulated in Parkinson's disease, are rich in group III mGluRs.[15] Activation of mGluR4, a target of L-AP4, can inhibit GABAergic transmission at the striatopallidal synapse.[2][15] This has led to the exploration of group III mGluR agonists and positive allosteric modulators (PAMs) as potential therapies for Parkinson's disease.[15]

Experimental Protocols

The following are generalized methodologies for key experiments cited in this guide.

In Vivo Electrophysiology and Behavioral Analysis in Rats
  • Objective: To assess the effect of L-AP4 on synaptic transmission, LTP, and spatial learning.

  • Animal Model: Male Wistar rats.[13]

  • Drug Administration: L-AP4 is dissolved in saline and administered via intracerebroventricular (i.c.v.) injection. A typical dose is 5 microliters of an 80 mM solution.[13]

  • Electrophysiology: For LTP experiments, stimulating and recording electrodes are implanted in the hippocampus (e.g., perforant path and dentate gyrus). Baseline synaptic responses are recorded, followed by the induction of LTP using a high-frequency stimulation protocol. The effect of L-AP4 on baseline responses and LTP induction is then measured.[12]

  • Behavioral Testing (Water Maze): To assess spatial learning, rats are trained to find a hidden platform in a circular pool of water. Escape latency and time spent in the target quadrant are measured. The performance of L-AP4-treated rats is compared to that of saline-treated controls.[13]

Experimental_Workflow_InVivo start Start surgery Surgical Implantation of Cannula and Electrodes start->surgery recovery Post-operative Recovery surgery->recovery drug_admin Intracerebroventricular Injection (L-AP4 or Saline) recovery->drug_admin behavior Behavioral Testing (e.g., Water Maze) drug_admin->behavior electrophysiology Electrophysiological Recording (Baseline & LTP) drug_admin->electrophysiology data_analysis Data Analysis behavior->data_analysis electrophysiology->data_analysis end End data_analysis->end

Caption: Generalized workflow for in vivo studies of this compound.

Whole-Cell Voltage-Clamp Recordings in Cultured Neurons
  • Objective: To investigate the effect of L-AP4 on voltage-dependent calcium currents.

  • Cell Culture: Neurons (e.g., from the olfactory bulb) are cultured on coverslips.[8][9]

  • Electrophysiology: Whole-cell voltage-clamp recordings are performed. The external solution contains blockers of sodium and potassium channels to isolate calcium currents. Barium is often used as the charge carrier through calcium channels.

  • Drug Application: L-AP4 is applied to the bath solution at a known concentration (e.g., 30 µM).[8] The effect on the amplitude of evoked calcium currents is measured.

  • Pharmacological Manipulation: To investigate the signaling pathway, experiments can be performed with the inclusion of GTP-γ-S in the pipette solution or after pre-incubation with pertussis toxin (PTX).[8][9]

Conclusion

This compound is an invaluable tool for probing the function of group III metabotropic glutamate receptors in the central nervous system. Its ability to selectively activate these presynaptic receptors has provided significant insights into the modulation of synaptic transmission, plasticity, and its implications for learning, memory, and various neuropathological states. The continued study of this compound and the development of more subtype-selective group III mGluR agonists hold considerable promise for the future of CNS drug discovery.

References

The Differential Effects of DL-2-Amino-4-Phosphonobutyric Acid (DL-AP4) on Metabotropic Glutamate Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Amino-4-phosphonobutyric acid (DL-AP4) is a structural analog of the neurotransmitter glutamate and a classical pharmacological tool used to investigate the function of metabotropic glutamate receptors (mGluRs). This technical guide provides an in-depth overview of the effects of this compound, with a focus on its activity at Group III mGluRs. The information presented herein is intended to support researchers and professionals in drug development in their understanding and utilization of this important compound.

Core Action: Selective Agonism at Group III mGluRs

This compound, and more specifically its active L-enantiomer, L-AP4, is a selective agonist for Group III metabotropic glutamate receptors. This group includes mGluR4, mGluR6, mGluR7, and mGluR8.[1][2][3] These receptors are typically located on presynaptic terminals, where their activation leads to an inhibition of neurotransmitter release.[2] Group III mGluRs are coupled to Gi/o proteins, and their activation classically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][4]

Quantitative Data: Potency and Affinity of L-AP4

The potency of L-AP4 varies across the different subtypes of Group III mGluRs. The following table summarizes the available EC50 (half-maximal effective concentration) and Kd (dissociation constant) values, providing a quantitative measure of L-AP4's activity.

Receptor SubtypeAgonistParameterValue (μM)Reference
mGluR4L-AP4EC500.1 - 0.13[1][3]
mGluR6L-AP4EC501.0 - 2.4[1][3]
mGluR7L-AP4EC50249 - 337[1][3]
mGluR8L-AP4EC500.29[1]
mGluR (general)This compoundApparent Kd66

Signaling Pathways Modulated by this compound

The primary signaling mechanism of this compound is through the activation of Group III mGluRs and the subsequent inhibition of cAMP production. However, evidence suggests that these receptors can also modulate other signaling cascades, including the Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Primary Signaling Pathway: Gi/o - Adenylyl Cyclase Inhibition

Activation of Group III mGluRs by this compound leads to the dissociation of the Gi/o protein heterotrimer. The α-subunit inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. The βγ-subunits can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

DL_AP4 This compound mGluR Group III mGluR (mGluR4/6/7/8) DL_AP4->mGluR binds G_protein Gi/o Protein mGluR->G_protein activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC inhibits GIRK GIRK Channel G_betagamma->GIRK activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA PKA cAMP->PKA activates

Canonical Gi/o-Adenylyl Cyclase Signaling Pathway
Secondary Signaling Pathways

While less characterized, activation of Group III mGluRs, particularly mGluR4, has been linked to other signaling cascades.

cluster_PLC PLC-PKC Pathway cluster_MAPK MAPK/ERK Pathway cluster_PI3K PI3K/Akt Pathway mGluR4_PLC mGluR4 Gq Gq* mGluR4_PLC->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC activates Ca2->PKC activates mGluR_MAPK Group III mGluR Ras Ras mGluR_MAPK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates mGluR_PI3K Group III mGluR PI3K PI3K mGluR_PI3K->PI3K activates PIP2_2 PIP2 PI3K->PIP2_2 phosphorylates PIP3 PIP3 PIP2_2->PIP3 Akt Akt PIP3->Akt activates

Secondary Signaling Pathways of Group III mGluRs

Note: Coupling of mGluR4 to Gq and the PLC pathway is often observed under specific experimental conditions, such as co-expression with Gq-coupled receptors.

Experimental Protocols

Radioligand Binding Assay ([³H]L-AP4)

This protocol describes a competition binding assay to determine the affinity of a test compound for mGluR4 using [³H]L-AP4 as the radioligand.

start Start prep_membranes Prepare Membranes (e.g., from HEK293 cells expressing mGluR4) start->prep_membranes incubate Incubate Membranes with: - [³H]L-AP4 (e.g., 30 nM) - Test Compound (varying conc.) - Buffer (e.g., 50 mM Tris-HCl) prep_membranes->incubate separate Separate Bound and Free Ligand (e.g., rapid filtration over GF/B filters) incubate->separate wash Wash Filters (e.g., ice-cold buffer) separate->wash quantify Quantify Radioactivity (Liquid Scintillation Counting) wash->quantify analyze Analyze Data (Calculate IC50 and Ki) quantify->analyze end End analyze->end

Workflow for a [³H]L-AP4 Radioligand Binding Assay

Detailed Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably or transiently expressing the desired mGluR subtype.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1000 x g for 5 min at 4°C) to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine in each well:

      • Membrane suspension (e.g., 20-50 µg of protein).

      • [³H]L-AP4 at a fixed concentration (e.g., 30 nM).

      • Varying concentrations of the unlabeled test compound.

      • For determination of non-specific binding, add a high concentration of a known ligand (e.g., 1 mM L-glutamate).

      • Bring the final volume to 200 µL with assay buffer.

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine.

    • Wash the filters multiple times (e.g., 3 x 1 mL) with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of mGluR-mediated currents in a cultured neuron or brain slice in response to this compound application.

Detailed Methodology:

  • Preparation:

    • Prepare acute brain slices (e.g., hippocampus) or cultured neurons.

    • Transfer the preparation to a recording chamber on the stage of an upright microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF) at room temperature or 32-34°C. The aCSF should be bubbled with 95% O₂ / 5% CO₂.

    • aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.

    • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

    • Internal solution composition (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).

  • Recording:

    • Establish a whole-cell patch-clamp recording from a target neuron in voltage-clamp mode.

    • Hold the neuron at a membrane potential of -70 mV.

    • Obtain a stable baseline recording of the holding current.

    • Bath-apply this compound at the desired concentration (e.g., 100 µM) and record the change in holding current. Activation of presynaptic Group III mGluRs by this compound will typically reduce the frequency of spontaneous excitatory postsynaptic currents (sEPSCs).

  • Data Analysis:

    • Measure the amplitude and frequency of sEPSCs before, during, and after the application of this compound.

    • A significant reduction in sEPSC frequency is indicative of a presynaptic inhibitory effect mediated by Group III mGluRs.

cAMP Functional Assay (HTRF)

This protocol describes a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) to measure the inhibition of forskolin-stimulated cAMP production by this compound.

Detailed Methodology:

  • Cell Preparation:

    • Plate cells expressing the target Group III mGluR in a 384-well plate and culture overnight.

  • Assay Procedure:

    • Remove the culture medium and add a stimulation buffer.

    • Add varying concentrations of this compound to the wells.

    • Add a fixed concentration of forskolin (e.g., 1 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase.

    • Incubate the plate at room temperature for 30 minutes.

    • Add the HTRF lysis buffer containing the cAMP-d2 acceptor and the anti-cAMP cryptate donor.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Generate a cAMP standard curve.

    • Convert the HTRF ratios from the cell-based assay to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.

Conclusion

This compound remains an indispensable tool for the pharmacological characterization of Group III metabotropic glutamate receptors. Its selectivity as an agonist for mGluR4, mGluR6, mGluR7, and mGluR8 allows for the targeted investigation of the physiological roles of these receptors. This guide provides a comprehensive overview of the quantitative pharmacology, signaling pathways, and experimental methodologies associated with the use of this compound, serving as a valuable resource for researchers in the field of neuroscience and drug discovery.

References

Basic Applications of DL-AP4 in Neuroscience: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2-Amino-4-phosphonobutyric acid (DL-AP4) is a pivotal pharmacological tool in neuroscience research, primarily acting as a selective agonist for group III metabotropic glutamate receptors (mGluRs). Its active isomer, L-AP4, demonstrates high potency at mGluR4, mGluR6, mGluR7, and mGluR8, which are predominantly located on presynaptic terminals. By activating these Gi/o-coupled receptors, L-AP4 triggers a signaling cascade that inhibits adenylyl cyclase and voltage-sensitive calcium channels, leading to a reduction in neurotransmitter release. This presynaptic inhibitory action makes this compound an invaluable agent for elucidating the roles of group III mGluRs in synaptic transmission, plasticity, and various neuropathological conditions. This guide details the core mechanism of action of this compound, presents its key applications with associated experimental protocols, and summarizes relevant quantitative data to facilitate its effective use in a laboratory setting.

Introduction

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its signaling is mediated by both ionotropic and metabotropic receptors.[1] Group III metabotropic glutamate receptors (mGluRs) are crucial modulators of synaptic strength, acting as autoreceptors on presynaptic terminals to suppress glutamate release.[1] this compound, and specifically its L-enantiomer L-AP4, was the first compound identified as a selective agonist for this receptor group.[2] Its ability to depress synaptic transmission in key pathways, such as the hippocampus, has made it a cornerstone for investigating the physiological functions of mGluR4, mGluR6, mGluR7, and mGluR8.[3] This document serves as a technical resource, outlining the fundamental applications of this compound, from its molecular mechanism to its use in electrophysiological, neurochemical, and behavioral paradigms.

Mechanism of Action

L-AP4 exerts its effects by binding to and activating group III mGluRs.[4][5] These receptors are coupled to pertussis toxin (PTX)-sensitive inhibitory G-proteins (Gi/o).[6][7] Upon activation, the G-protein dissociates, and its subunits initiate two primary inhibitory pathways:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9][10] This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA).

  • Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit directly interacts with and inhibits presynaptic high-voltage-activated Ca2+ channels.[6][7] This action reduces calcium influx into the presynaptic terminal upon arrival of an action potential.

The combined effect of these pathways is a significant reduction in the probability of neurotransmitter vesicle fusion and, consequently, a decrease in the release of glutamate from the presynaptic terminal.[6][10][11]

DL_AP4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft AP4 This compound mGluR Group III mGluR (mGluR4/6/7/8) AP4->mGluR activates G_protein Gi/o Protein mGluR->G_protein activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits VGCC Voltage-Gated Ca²⁺ Channel G_beta_gamma->VGCC inhibits cAMP ↓ cAMP AC->cAMP produces Ca_ion Ca²⁺ VGCC->Ca_ion influx Release ↓ Glutamate Release Ca_ion->Release Glutamate Glutamate

Caption: this compound signaling pathway at the presynaptic terminal.

Data Presentation: Quantitative Analysis

The efficacy and potency of L-AP4 vary across the different subtypes of group III mGluRs. Experimental concentrations are chosen based on the specific receptor subtype being targeted and the experimental preparation.

Table 1: Receptor Affinity Profile of L-AP4

Receptor Subtype EC50 Value (μM) Reference
mGluR4 0.1 - 0.13 [4][5]
mGluR8 0.29 [4][5]
mGluR6 1.0 - 2.4 [4][5]

| mGluR7 | 249 - 337 |[4][5] |

Table 2: Summary of DL-/L-AP4 Effects in Key Neuroscience Experiments

Experimental Model Concentration Observed Effect Reference
Cultured Olfactory Bulb Neurons 30 μM 23.6% reduction in high-threshold Ca²⁺ currents [7]
Cultured Olfactory Bulb Neurons 30 μM 46.5% inhibition of EPSP amplitude [7]
Rat Hippocampal Slice 2.5 μM (Apparent Kd) Antagonism of excitatory synapses [12]
Isolated Rod Bipolar Cells 500 μM Reduction of tonic inward current [12]
Rat (in vivo, i.c.v. injection) 80 mM (5 µL) Impairment of spatial learning [13]

| Neonatal Rat Brainstem-Spinal Cord | Not specified | Significant decrease in glutamate release |[11] |

Experimental Protocols

This compound is utilized in a range of experimental paradigms to probe the function of group III mGluRs. Below are detailed methodologies for key applications.

Electrophysiological Analysis of Synaptic Depression

This protocol describes how to measure the effect of L-AP4 on synaptic transmission using whole-cell patch-clamp recordings in cultured neurons.[6][7]

Objective: To quantify the reduction in excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) following the application of L-AP4.

Methodology:

  • Cell Preparation: Use primary neuronal cultures (e.g., hippocampal or olfactory bulb neurons) plated on coverslips. Maintain cultures for 7-14 days in vitro to allow for synapse formation.

  • Solutions:

    • External Solution (ACSF): Containing (in mM): 124 NaCl, 3 KCl, 2 CaCl₂, 2 MgSO₄, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.

    • Internal (Pipette) Solution: Containing (in mM): 120 K-gluconate, 10 KCl, 10 HEPES, 0.1 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).

    • Drug Application: Prepare a stock solution of L-AP4 (e.g., 10 mM in water). Dilute to the final desired concentration (e.g., 30 µM) in the external solution for perfusion.

  • Recording:

    • Transfer a coverslip to a recording chamber on an upright microscope and perfuse with external solution.

    • Establish a whole-cell patch-clamp recording from a neuron using a borosilicate glass pipette (3-5 MΩ resistance).

    • In voltage-clamp mode, hold the cell at -70 mV to record spontaneous or evoked EPSCs. In current-clamp mode, monitor the resting membrane potential and evoke EPSPs.

    • Use a bipolar stimulating electrode placed near the recorded neuron to evoke synaptic responses.

  • Experimental Procedure:

    • Record a stable baseline of evoked EPSPs/EPSCs for 5-10 minutes.

    • Switch the perfusion to the L-AP4-containing external solution and record for 10-15 minutes until a steady-state effect is observed.

    • Perform a washout by perfusing with the normal external solution for 15-20 minutes to observe the reversibility of the effect.

  • Data Analysis:

    • Measure the peak amplitude of the EPSPs/EPSCs.

    • Normalize the amplitudes during drug application and washout to the average baseline amplitude.

    • Perform statistical analysis (e.g., paired t-test) to determine the significance of the reduction.

Electrophysiology_Workflow prep Prepare Neuronal Cultures (e.g., Hippocampal) setup Set Up Patch-Clamp Rig (Microscope, Amplifier) prep->setup record Establish Whole-Cell Recording from a Neuron setup->record baseline Record Stable Baseline (Evoked EPSCs/EPSPs) record->baseline apply Perfuse with L-AP4 Solution baseline->apply washout Washout with Control Solution apply->washout analyze Analyze Data: Measure Amplitude Reduction washout->analyze

Caption: Experimental workflow for electrophysiology studies.
Neurochemical Analysis of Glutamate Release

This protocol outlines the use of in-vivo microdialysis coupled with high-performance liquid chromatography (HPLC) to measure changes in extracellular glutamate levels in response to this compound.[11]

Objective: To determine if local administration of this compound into a specific brain region reduces extracellular glutamate concentrations.

Methodology:

  • Animal Surgery:

    • Anesthetize a rodent (e.g., rat) and place it in a stereotaxic frame.

    • Implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus, striatum).

    • Secure the cannula with dental cement and allow the animal to recover for at least 24-48 hours.

  • Microdialysis Procedure:

    • On the day of the experiment, place the awake, freely moving animal in a dialysis bowl.

    • Insert a microdialysis probe (e.g., 2-4 mm membrane) through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 μL/min).

    • Allow the system to equilibrate for 1-2 hours.

  • Sample Collection:

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of acid to prevent degradation.

    • Collect 3-4 baseline samples to establish a stable extracellular glutamate level.

    • Switch the perfusion fluid to aCSF containing this compound at the desired concentration.

    • Continue collecting samples during and after drug administration.

  • HPLC Analysis:

    • Analyze the collected dialysates for glutamate concentration. This typically involves pre-column derivatization (e.g., with o-phthaldialdehyde, OPA) to create a fluorescent product.

    • Inject the derivatized sample into an HPLC system equipped with a fluorescence detector.

    • Quantify glutamate levels by comparing the peak area to that of known standards.

  • Data Analysis:

    • Express the glutamate concentration in each sample as a percentage of the average baseline concentration.

    • Use statistical methods (e.g., ANOVA with repeated measures) to compare glutamate levels before, during, and after this compound administration.

Microdialysis_Workflow surgery Stereotaxic Surgery: Implant Guide Cannula recovery Animal Recovery (24-48 hours) surgery->recovery probe Insert Microdialysis Probe into Brain Region recovery->probe perfuse Perfuse Probe with aCSF & Equilibrate probe->perfuse baseline Collect Baseline Samples (3-4 fractions) perfuse->baseline apply Switch Perfusion to aCSF + this compound baseline->apply collect Collect Experimental Samples apply->collect analyze Analyze Glutamate via HPLC-Fluorescence collect->analyze stats Normalize Data & Perform Statistical Analysis analyze->stats

References

Unraveling the Intracellular Maze: A Technical Guide to the Signaling Pathways Modulated by DL-AP4

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive effort to elucidate the molecular mechanisms of the potent glutamate analog DL-2-amino-4-phosphonobutyric acid (DL-AP4), this technical guide offers an in-depth exploration of its signaling pathways. Tailored for researchers, scientists, and drug development professionals, this document provides a detailed overview of this compound's interaction with Group III metabotropic glutamate receptors and the subsequent downstream effects on intracellular signaling cascades. This guide aims to be a critical resource for those investigating neurological disorders and developing novel therapeutics targeting the glutamatergic system.

Introduction to this compound

DL-2-amino-4-phosphonobutyric acid (this compound) is a synthetic analog of the excitatory neurotransmitter glutamate. It serves as a selective agonist for Group III metabotropic glutamate receptors (mGluRs), a family of G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1][2] The L-enantiomer, L-AP4, is the biologically active form and demonstrates high potency at mGluR4, mGluR6, mGluR8, and to a lesser extent, mGluR7.[3][4] By activating these receptors, this compound primarily mediates inhibitory effects on neurotransmission.

Quantitative Analysis of this compound Interaction with Group III mGluRs

The affinity and efficacy of AP4 isomers at Group III mGluR subtypes have been characterized through various in vitro assays. The following tables summarize key quantitative data, providing a comparative overview of the potency of L-AP4 at different receptor subtypes.

Table 1: Efficacy (EC₅₀) of L-AP4 at Human Group III mGluR Subtypes

Receptor SubtypeEC₅₀ (μM)Reference
mGluR40.1 - 0.13[3][4]
mGluR61.0 - 2.4[3][4]
mGluR7249 - 337[3][4]
mGluR80.29[3][4]

Table 2: Binding Affinity (Kd) of [³H]-L-AP4

Receptor SubtypeKd (nM)Bmax (pmol/mg protein)Cell LineReference
mGluR4a4413.0 ± 0.5BHK cells[5]

Core Signaling Pathways Modulated by this compound

Activation of Group III mGluRs by this compound initiates a cascade of intracellular events, primarily leading to the inhibition of neuronal activity. This is achieved through two principal signaling pathways: the inhibition of adenylyl cyclase and the modulation of voltage-gated calcium channels. These pathways are mediated by a pertussis toxin-sensitive G-protein, indicating the involvement of the Gαi/o subunit.[6][7]

Inhibition of the Adenylyl Cyclase Pathway

Upon binding of this compound to a Group III mGluR, the associated Gαi/o subunit is activated and dissociates from the Gβγ dimer. The activated Gαi/o subunit directly inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[8] This reduction in intracellular cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream targets involved in synaptic transmission.

DL_AP4_Adenylyl_Cyclase_Pathway DL_AP4 This compound mGluR Group III mGluR (mGluR4/6/7/8) DL_AP4->mGluR binds to G_protein Gi/o Protein mGluR->G_protein activates G_alpha Gαi/o (activated) G_protein->G_alpha dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma dissociates AC Adenylyl Cyclase G_alpha->AC inhibits cAMP cAMP (decreased) AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) (inactivated) cAMP->PKA leads to inactivation of Downstream Downstream Effectors PKA->Downstream reduced phosphorylation of

Figure 1. this compound signaling via adenylyl cyclase inhibition.
Inhibition of Voltage-Gated Calcium Channels

A critical mechanism for the presynaptic inhibitory effects of this compound is the direct modulation of voltage-gated calcium channels (VGCCs). The Gβγ subunits, dissociated from the Gαi/o subunit upon receptor activation, are thought to directly interact with and inhibit high-threshold VGCCs.[6][7] This inhibition reduces calcium influx into the presynaptic terminal upon the arrival of an action potential, which is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter release. This action is considered "membrane-delimited" as it does not rely on diffusible second messengers.[6]

DL_AP4_Calcium_Channel_Pathway cluster_presynaptic Presynaptic Terminal DL_AP4 This compound mGluR Group III mGluR DL_AP4->mGluR binds to G_protein Gi/o Protein mGluR->G_protein activates G_alpha Gαi/o G_protein->G_alpha dissociates G_beta_gamma Gβγ (activated) G_protein->G_beta_gamma dissociates VGCC Voltage-Gated Ca²⁺ Channel G_beta_gamma->VGCC directly inhibits Release Neurotransmitter Release (inhibited) VGCC->Release reduced Ca²⁺ influx leads to Ca_ion->VGCC influx

Figure 2. this compound-mediated inhibition of calcium channels.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the signaling pathways affected by this compound.

Radioligand Binding Assay for Receptor Affinity

This protocol is designed to determine the binding affinity (Kd) and the density of receptors (Bmax) for a radiolabeled ligand like [³H]-L-AP4.

Materials:

  • Cell membranes from cells expressing the target mGluR subtype (e.g., BHK cells transfected with mGluR4a).[5]

  • [³H]-L-AP4 (radioligand).

  • Unlabeled L-AP4 or L-SOP for determining non-specific binding.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare cell membranes by homogenization and centrifugation.

  • In a 96-well plate, add a constant amount of cell membrane preparation to each well.

  • For saturation binding, add increasing concentrations of [³H]-L-AP4 to the wells. For competition binding, add a fixed concentration of [³H]-L-AP4 and increasing concentrations of unlabeled this compound.

  • To determine non-specific binding, add a high concentration of unlabeled L-AP4 or L-SOP to a parallel set of wells.

  • Incubate the plate at a controlled temperature (e.g., 0°C) for a sufficient time to reach equilibrium (e.g., 10 minutes).[5]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine Kd and Bmax values.

Radioligand_Binding_Workflow prep Prepare Cell Membranes incubate Incubate Membranes with [³H]-L-AP4 ± Competitor prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Kd, Bmax, Ki) count->analyze

Figure 3. Workflow for a radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology for Calcium Current Measurement

This protocol allows for the direct measurement of the effect of this compound on voltage-gated calcium currents in isolated neurons.[6][7]

Materials:

  • Cultured neurons (e.g., olfactory bulb neurons).[6]

  • External solution (containing physiological ion concentrations and blockers for other channels, e.g., TTX for sodium channels).

  • Internal pipette solution (containing a cesium-based salt to block potassium channels and GTP to maintain G-protein function).

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator and microscope.

  • Borosilicate glass pipettes.

Procedure:

  • Pull glass pipettes to a resistance of 3-5 MΩ and fill with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a cultured neuron.

  • Hold the cell at a negative membrane potential (e.g., -80 mV).

  • Apply a series of depolarizing voltage steps to elicit calcium currents.

  • Establish a stable baseline recording of the calcium currents.

  • Perfuse the cell with an external solution containing this compound at a known concentration.

  • Record the calcium currents in the presence of this compound and observe any changes in amplitude.

  • Wash out the this compound with the control external solution to observe recovery.

  • To confirm Gi/o involvement, pre-incubate cells with pertussis toxin and repeat the experiment.[6][7]

Patch_Clamp_Workflow setup Prepare Pipette and Establish Whole-Cell Configuration baseline Record Baseline Calcium Currents setup->baseline apply Apply this compound baseline->apply record Record Currents in Presence of this compound apply->record washout Washout this compound record->washout analyze Analyze Current Inhibition washout->analyze

Figure 4. Workflow for whole-cell patch-clamp experiment.
cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity, typically by quantifying the reduction in forskolin-stimulated cAMP levels.

Materials:

  • Cells expressing the target mGluR subtype.

  • Forskolin (an adenylyl cyclase activator).

  • This compound.

  • Cell lysis buffer.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

  • Plate cells in a multi-well plate and grow to confluency.

  • Pre-incubate the cells with various concentrations of this compound.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Lyse the cells to release intracellular cAMP.

  • Quantify the amount of cAMP in the cell lysates using a competitive immunoassay or other detection method provided by the kit.

  • Generate a dose-response curve for this compound's inhibition of forskolin-stimulated cAMP accumulation and calculate the IC₅₀ value.

Conclusion

This compound exerts its primary physiological effects by acting as an agonist at Group III metabotropic glutamate receptors. Its activation of these Gi/o-coupled receptors triggers two main signaling cascades: the inhibition of adenylyl cyclase, leading to reduced cAMP levels, and the Gβγ-mediated inhibition of voltage-gated calcium channels. Together, these pathways result in a potent presynaptic inhibition of neurotransmitter release, highlighting the significant role of Group III mGluRs in modulating synaptic strength. The detailed understanding of these pathways, facilitated by the experimental approaches outlined in this guide, is paramount for the development of targeted therapeutics for a range of neurological and psychiatric disorders.

References

Methodological & Application

Standard Experimental Protocol for Using DL-AP4: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Amino-4-phosphonobutyric acid (DL-AP4) is a widely utilized pharmacological tool in neuroscience research. It functions as a selective agonist for group III metabotropic glutamate receptors (mGluRs), which play a crucial role in modulating synaptic transmission and neuronal excitability. The L-isomer, L-AP4, is the more active enantiomer.[1][2] This document provides detailed application notes and standardized protocols for the effective use of this compound in both in vitro and in vivo experimental settings.

This compound's primary mechanism of action involves the activation of group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8), which are typically located presynaptically.[2][3] Activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[4] This signaling cascade ultimately leads to a reduction in neurotransmitter release, primarily glutamate, by modulating voltage-dependent calcium channels.[5][6]

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its active isomer, L-AP4, to facilitate experimental design and comparison.

Table 1: Receptor Binding and Activity

CompoundReceptor Target(s)Agonist/AntagonistApparent Kd (µM)EC50 (µM)
This compoundBroad spectrum EAA ligandAntagonist/Agonist66 (glutamate binding)[7]25 (NMDA receptor co-agonist)[8]
L-AP4Group III mGluRsAgonist-mGlu4: 0.1-0.13, mGlu8: 0.29, mGlu6: 1.0-2.4, mGlu7: 249-337[2]

Table 2: Effective Concentrations in Various Experimental Paradigms

Experimental ModelApplicationCompoundConcentration RangeObserved EffectReference
Locust MuscleGlutamate AntagonismThis compound0.1 MAntagonized excitatory action of glutamate.[7]
Rat Hippocampal SliceSynaptic TransmissionThis compound2.5 µM (apparent Kd)Antagonized excitatory synapses.[7]
Isolated Rod Bipolar CellsIon Channel ModulationThis compound500 µMReduced tonic inward current.[7]
Cultured Olfactory Bulb NeuronsCalcium Current InhibitionL-AP41 - 300 µM (maximal near 30 µM)Inhibited high-threshold calcium currents.[6]
Cultured Cortical NeuronsNeuroprotectionL-AP4-Reduced cellular death against NMDA or KA induced excitotoxicity.[9]
Rat Cerebellar Granule CellsCell SurvivalL-AP4-Stimulated cell survival.[10]
In Vivo (Rat)Spatial LearningL-AP480 mM (5 µL, i.c.v.)Impaired spatial learning.[11][12]

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway activated by L-AP4 upon binding to presynaptic group III mGluRs.

L_AP4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal L-AP4 L-AP4 mGluR Group III mGluR (mGluR4/6/7/8) L-AP4->mGluR binds G_protein Gi/o Protein mGluR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts AC->cAMP X ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel phosphorylates (inhibits) Ca_ion Ca_channel->Ca_ion influx Vesicle Glutamate Vesicle Ca_ion->Vesicle triggers fusion Glutamate_release Glutamate Release Vesicle->Glutamate_release

Caption: L-AP4 signaling pathway at presynaptic terminals.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure the effect of this compound on synaptic transmission and ion channel activity in cultured neurons or brain slices.

Materials:

  • This compound stock solution (10-100 mM in sterile water or NaOH, stored at -20°C).[13]

  • Artificial cerebrospinal fluid (aCSF) or appropriate extracellular recording solution.

  • Intracellular pipette solution.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Cultured neurons or brain slice preparation.

Procedure:

  • Prepare fresh aCSF and intracellular solution on the day of the experiment.

  • Prepare a brain slice or neuronal culture for recording.

  • Establish a stable whole-cell patch-clamp recording from a target neuron.

  • Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents) or ion channel currents for a stable period (5-10 minutes).

  • Prepare the desired final concentration of this compound by diluting the stock solution in aCSF. Common working concentrations range from 1 µM to 500 µM.[6][7]

  • Perfuse the preparation with the this compound containing aCSF.

  • Record the changes in synaptic activity or ion channel currents during this compound application.

  • To determine the reversibility of the effect, wash out the this compound by perfusing with regular aCSF.

  • Analyze the data by comparing the amplitude, frequency, and kinetics of the recorded currents before, during, and after this compound application.

Patch_Clamp_Workflow Prep Prepare Neuronal Culture/Slice Record Establish Whole-Cell Recording Prep->Record Baseline Record Baseline Activity (5-10 min) Record->Baseline Apply_AP4 Perfuse with This compound Solution Baseline->Apply_AP4 Prepare_AP4 Prepare this compound Working Solution Record_Effect Record During Application Apply_AP4->Record_Effect Washout Washout with Control Solution Record_Effect->Washout Record_Washout Record During Washout Washout->Record_Washout Analyze Data Analysis Record_Washout->Analyze

References

Application Notes and Protocols for DL-AP4 in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Amino-4-phosphonobutyric acid (DL-AP4) is a widely utilized pharmacological tool in neuroscience research, particularly in the field of electrophysiology. It functions as a selective agonist for group III metabotropic glutamate receptors (mGluRs), which play a crucial role in modulating synaptic transmission. This document provides detailed application notes and protocols for the effective use of this compound in electrophysiological recordings.

This compound is a racemic mixture, with the L-enantiomer, L-AP4, being the biologically active component. L-AP4 potently activates group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2] These receptors are typically located on presynaptic terminals and act as autoreceptors or heteroreceptors to inhibit the release of neurotransmitters, primarily glutamate.[1][3][4][5] The activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase and a subsequent reduction in calcium influx, thereby suppressing synaptic transmission.[3][5][6]

Mechanism of Action

The primary mechanism of action for L-AP4, the active isomer in this compound, involves the activation of presynaptic group III mGluRs. This initiates a G-protein signaling cascade that is sensitive to pertussis toxin.[3][4][6] The activated G-protein, typically of the Gi/o family, inhibits voltage-gated calcium channels.[3][6] This reduction in calcium entry into the presynaptic terminal is the direct cause of the observed decrease in neurotransmitter release.[3][6] This presynaptic inhibition manifests as a reduction in the amplitude of excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) and is often accompanied by an increase in the paired-pulse facilitation (PPF) ratio, a hallmark of presynaptic modulation.[7]

Data Presentation: Quantitative Effects of AP4

The following tables summarize the effective concentrations and observed effects of AP4 (both L-AP4 and this compound) in various electrophysiological preparations.

Table 1: Effective Concentrations of L-AP4 in Electrophysiology

PreparationConcentration RangeObserved EffectReference
Cultured Olfactory Bulb Neurons1 µM - 30 µMInhibition of high-threshold calcium currents; reduction of monosynaptic EPSPs. Maximal effects near 30 µM.[4]
Rat Piriform Cortex Slices5 µM - 500 µMDepression of fEPSPs in lateral olfactory tract and association fiber pathways.[7]
Rat Hippocampal Slices (Striatopallidal Synapse)1 µMSignificant inhibition of GABAergic transmission.[8]
Rat Hippocampal Slices (Schaffer collateral-CA1)50 µMAttenuation of synaptic transmission in neonatal but not adult rats.[9]
Rat Taste Cells10 µM - 1 mMInward or outward currents, depending on the cell.[10]

Table 2: EC50 Values of L-AP4 at Cloned Group III mGluRs

Receptor SubtypeEC50 ValueReference
mGluR40.1 - 0.13 µM
mGluR61.0 - 2.4 µM
mGluR7249 - 337 µM
mGluR80.29 µM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q) or 1N NaOH

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • Determine the desired stock concentration. A common stock concentration is 10-100 mM.

  • Weigh the required amount of this compound powder. Use a calibrated analytical balance.

  • Solubilization:

    • For aqueous solution: Add the appropriate volume of high-purity water to the this compound powder. This compound has limited solubility in water at neutral pH. Sonication or gentle warming (up to 60°C) may be necessary to fully dissolve the compound.[11]

    • For higher concentrations: Use a small volume of 1N NaOH to dissolve the this compound, then bring it to the final volume with high-purity water.

  • Vortex the solution until the this compound is completely dissolved.

  • Sterile filter the stock solution using a 0.22 µm syringe filter into a sterile microcentrifuge tube. This is crucial for preventing contamination in cell culture or slice preparations.[11]

  • Aliquot and store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[11]

Protocol 2: Application of this compound in Brain Slice Electrophysiology

Materials:

  • Prepared brain slices in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

  • This compound stock solution.

  • Perfusion system.

  • Electrophysiology recording setup (e.g., for field potential or whole-cell patch-clamp recordings).

Procedure:

  • Establish a stable baseline recording. Record synaptic responses (e.g., fEPSPs or EPSCs) for at least 10-20 minutes to ensure the stability of the preparation.

  • Prepare the working solution. Dilute the this compound stock solution into the aCSF to the final desired concentration. It is recommended to start with a concentration in the low micromolar range (e.g., 10-50 µM) and perform a dose-response curve if necessary.

  • Bath apply this compound. Switch the perfusion from control aCSF to the aCSF containing this compound.

  • Record the effect. Continuously record the synaptic responses during the application of this compound. The effect of this compound is typically observed within a few minutes of application.

  • Washout. After observing the effect, switch the perfusion back to the control aCSF to wash out the drug. The reversibility of the effect should be monitored.

  • Data Analysis. Quantify the change in the synaptic response amplitude (e.g., fEPSP slope or EPSC amplitude) before, during, and after this compound application. For paired-pulse experiments, calculate the paired-pulse ratio (PPR = amplitude of the second response / amplitude of the first response). An increase in PPR is indicative of a presynaptic mechanism of action.

Mandatory Visualizations

DL_AP4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron DL_AP4 This compound mGluR Group III mGluR (mGluR4/6/7/8) DL_AP4->mGluR activates G_protein Gi/o Protein mGluR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits VGCC Voltage-Gated Ca²⁺ Channel G_protein->VGCC inhibits cAMP cAMP AC->cAMP Ca_influx Ca²⁺ Influx VGCC->Ca_influx Vesicle_fusion Vesicle Fusion & Neurotransmitter Release Ca_influx->Vesicle_fusion Receptor Neurotransmitter Receptors Vesicle_fusion->Receptor reduced activation EPSP EPSP/EPSC Receptor->EPSP Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Slice_Prep Brain Slice Preparation Baseline 1. Establish Stable Baseline Recording Slice_Prep->Baseline Stock_Prep This compound Stock Solution Preparation Application 2. Bath Apply This compound Stock_Prep->Application Baseline->Application Recording 3. Record Electrophysiological Response Application->Recording Washout 4. Washout with Control aCSF Recording->Washout Quantify Quantify Changes in Synaptic Response Recording->Quantify Washout->Quantify PPR Calculate Paired-Pulse Ratio (if applicable) Quantify->PPR Stats Statistical Analysis Quantify->Stats PPR->Stats

References

Application Notes and Protocols for In Vivo Administration of DL-AP4 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-amino-4-phosphonobutyric acid (DL-AP4) is a selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are primarily located on presynaptic terminals and act as autoreceptors or heteroreceptors to inhibit the release of glutamate and other neurotransmitters. By activating these receptors, this compound effectively reduces neuronal excitability and synaptic transmission.[1][2] This mechanism makes this compound a valuable tool for studying the role of group III mGluRs in various physiological and pathological processes, including synaptic plasticity, neuroprotection, and neurological disorders.[3][4][5][6]

These application notes provide a comprehensive overview of the in vivo administration techniques for this compound in rodent models, summarizing key quantitative data and offering detailed experimental protocols.

Data Presentation

The following tables summarize the quantitative data for this compound administration in rodent models based on published literature. The majority of studies utilize intracerebroventricular (i.c.v.) administration, likely due to the poor blood-brain barrier permeability of this compound.

Table 1: Intracerebroventricular (i.c.v.) Administration of this compound in Rats

Dose/Concentration Volume Rodent Strain Age Observed Effects Reference
20, 40, 80 mM5 µlWistar12 weeksNo effect on baseline synaptic transmission in DG and CA1.Not found
40 mM5 µlWistar8 weeksReduced baseline synaptic responses in the dentate gyrus (DG).Not found
80 mM5 µlWistar8 weeksReduced baseline synaptic responses in the dentate gyrus (DG) and CA1.Not found
40, 80 mM5 µlWistar12 weeksReduced amplitude of Long-Term Potentiation (LTP) in CA1.Not found
80 mM5 µlWistar12 weeksReduced amplitude of Long-Term Potentiation (LTP) in DG and CA1.Not found
80 mM5 µlWistarNot SpecifiedImpaired spatial learning in water maze and 8-arm maze.[5]
100 mM10 µlSprague-DawleyNot SpecifiedNeuroprotection against diffuse brain injury; improved motor and cognitive performance.[6]
100 - 1000 nmol10 µlSprague-DawleyNot SpecifiedReversal of haloperidol-induced catalepsy and reserpine-induced akinesia.Not found

Table 2: General Guidelines for Systemic Administration Routes in Rodents

Administration Route Species Needle Gauge Maximum Volume Notes
Intraperitoneal (i.p.)Mouse25-27 G< 10 ml/kgInject into the lower right quadrant of the abdomen to avoid the bladder and cecum.
Intraperitoneal (i.p.)Rat23-25 G< 10 ml/kgAlternate injection sides if administering daily.
Subcutaneous (s.c.)Mouse25-27 G< 3 mlInject into the loose skin between the shoulder blades.
Subcutaneous (s.c.)Rat23-25 G< 10 mlVary injection site if repeated doses are given.
Intravenous (i.v.) - Tail VeinMouse27-30 G5 ml/kg (bolus)Vasodilation of the tail vein is recommended for easier injection.
Intravenous (i.v.) - Tail VeinRat23-25 G5 ml/kg (bolus)Slow injection is crucial to avoid adverse cardiac and pulmonary effects.

Note: Specific dosages and their effects for systemic administration of this compound are not well-documented in the reviewed literature.

Signaling Pathway

This compound acts on presynaptic group III metabotropic glutamate receptors (mGluR4/6/7/8). These receptors are coupled to inhibitory G-proteins (Gi/o). Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly inhibits voltage-gated Ca2+ channels, reducing calcium influx and subsequent glutamate release. The Gβγ subunit can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.[1]

DL_AP4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal DL_AP4 This compound mGluR Group III mGluR (mGluR4/6/7/8) DL_AP4->mGluR activates G_protein Gi/o Protein mGluR->G_protein activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_beta_gamma->Ca_channel inhibits GIRK GIRK Channel G_beta_gamma->GIRK activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Glutamate_release ↓ Glutamate Release Ca_influx->Glutamate_release K_efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_efflux

Figure 1: this compound Signaling Pathway

Experimental Protocols

Protocol 1: Intracerebroventricular (i.c.v.) Injection in Rats

This protocol is adapted from studies investigating the effects of this compound on synaptic plasticity and learning.[5]

Materials:

  • This compound

  • Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Microsyringe (e.g., Hamilton syringe)

  • Surgical tools (scalpel, drill, etc.)

  • Suturing material

  • Heating pad

Procedure:

  • Drug Preparation: Prepare a stock solution of this compound in sterile saline or aCSF. For example, to achieve an 80 mM solution, dissolve the appropriate amount of this compound. Ensure the pH is adjusted to physiological range (7.2-7.4). Filter-sterilize the solution.

  • Animal Preparation and Anesthesia: Anesthetize the rat using an appropriate method. Once the animal is fully anesthetized (confirmed by lack of pedal withdrawal reflex), place it in the stereotaxic apparatus. Maintain body temperature with a heating pad.

  • Surgical Procedure:

    • Shave and clean the scalp with an antiseptic solution.

    • Make a midline incision to expose the skull.

    • Using a stereotaxic atlas for rats, determine the coordinates for the lateral ventricle (e.g., relative to bregma: -0.8 mm anterior/posterior, ±1.5 mm medial/lateral, -3.5 to -4.0 mm dorsal/ventral).

    • Drill a small burr hole at the determined coordinates.

  • Injection:

    • Lower the microsyringe needle to the target depth.

    • Inject the this compound solution slowly over several minutes (e.g., 1 µl/min) to allow for diffusion and prevent a rapid increase in intracranial pressure.

    • After the injection is complete, leave the needle in place for an additional 2-5 minutes to minimize backflow along the injection track.

    • Slowly withdraw the needle.

  • Post-operative Care:

    • Suture the scalp incision.

    • Administer post-operative analgesics as per approved institutional protocols.

    • Allow the animal to recover in a warm, clean cage and monitor until fully ambulatory.

ICV_Workflow cluster_prep Preparation cluster_surgery Surgery & Injection cluster_postop Post-Operative Care A Prepare this compound Solution B Anesthetize Rat A->B C Mount in Stereotaxic Frame B->C D Expose Skull & Determine Coordinates C->D E Drill Burr Hole D->E F Lower Injection Needle E->F G Inject this compound (e.g., 5 µl of 80 mM) F->G H Withdraw Needle G->H I Suture Incision H->I J Administer Analgesia I->J K Monitor Recovery J->K

Figure 2: Intracerebroventricular Injection Workflow
Protocol 2: Intraperitoneal (i.p.) Injection in Rodents

This is a general protocol for i.p. administration. Specific dosages and their central nervous system effects for this compound via this route are not well-established. Researchers should perform dose-response studies to determine effective concentrations.

Materials:

  • This compound

  • Sterile, pyrogen-free saline

  • Syringe (1-3 ml)

  • Needle (23-27 G)

  • 70% ethanol

Procedure:

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentration. Ensure the solution is at room temperature before injection.

  • Animal Restraint:

    • Mouse: Grasp the mouse by the loose skin at the nape of the neck. Secure the tail with the pinky finger of the same hand.

    • Rat: Securely restrain the rat, for example, by wrapping it in a towel, leaving the abdomen exposed.

  • Injection Site: Turn the animal so the abdomen is facing upwards and tilt the head downwards. The injection site is in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Injection:

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle.

    • Aspirate by pulling back slightly on the plunger to ensure no blood or urine is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new needle.

    • Inject the solution smoothly.

  • Post-injection: Return the animal to its cage and monitor for any signs of distress.

Protocol 3: Subcutaneous (s.c.) Injection in Rodents

This is a general protocol for s.c. administration. As with i.p. injections, central effects of systemically delivered this compound are not well-documented.

Materials:

  • This compound

  • Sterile, pyrogen-free saline

  • Syringe (1-3 ml)

  • Needle (23-27 G)

Procedure:

  • Drug Preparation: Dissolve this compound in sterile saline. Warm the solution to room temperature.

  • Animal Restraint: Securely restrain the animal.

  • Injection Site: The preferred site is the loose skin over the back, between the shoulder blades.

  • Injection:

    • Lift the skin to form a "tent."

    • Insert the needle into the base of the tented skin, parallel to the animal's back.

    • Aspirate to ensure a blood vessel has not been entered.

    • Inject the solution. A small bleb or lump will form under the skin.

  • Post-injection: Return the animal to its cage and monitor.

Concluding Remarks

The in vivo administration of this compound is a powerful technique for investigating the function of group III metabotropic glutamate receptors. The existing literature predominantly supports the use of direct central administration (i.c.v.) to achieve significant effects on the central nervous system, suggesting limited blood-brain barrier penetration. Researchers wishing to explore systemic routes of administration should conduct thorough pharmacokinetic and dose-response studies to validate their models. The protocols and data provided herein serve as a comprehensive starting point for the design and execution of such experiments.

References

Application Notes and Protocols for DL-AP4 in Retinal Slice Recording Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the metabotropic glutamate receptor agonist, DL-2-amino-4-phosphonobutyric acid (DL-AP4), in retinal slice recording experiments. This document outlines the mechanism of action of this compound, detailed protocols for its application in electrophysiological studies, and quantitative data on its effects, aiding researchers in the investigation of retinal circuitry and the development of novel therapeutic strategies for retinal diseases.

Introduction to this compound

This compound is a selective agonist for group III metabotropic glutamate receptors (mGluRs), with a particularly high affinity for the mGluR6 subtype.[1] In the vertebrate retina, mGluR6 is predominantly expressed on the dendritic tips of ON-bipolar cells, which are second-order neurons in the visual pathway.[1] In the dark, photoreceptors continuously release glutamate, which binds to mGluR6 on ON-bipolar cells. This activation of mGluR6 initiates a G-protein coupled signaling cascade that leads to the closure of cation channels, resulting in hyperpolarization of the ON-bipolar cell. Light stimulation reduces glutamate release from photoreceptors, leading to the deactivation of mGluR6, opening of the cation channels, and subsequent depolarization of the ON-bipolar cell. This unique "sign-inverting" synapse is fundamental to the segregation of light and dark signals in the retina.[2]

This compound mimics the action of glutamate at the mGluR6 receptor, causing the closure of cation channels and hyperpolarization of ON-bipolar cells.[3][4] This pharmacological tool is invaluable for isolating and studying the function of the ON-pathway in the retina and for investigating retinal pathologies where this pathway is compromised, such as in certain forms of retinitis pigmentosa.[5][6]

Signaling Pathway of this compound in ON-Bipolar Cells

The following diagram illustrates the signaling cascade initiated by this compound at the photoreceptor-ON-bipolar cell synapse.

DL_AP4_Signaling_Pathway cluster_photoreceptor Photoreceptor Terminal (Dark) cluster_bipolar_cell ON-Bipolar Cell Dendrite Glutamate Glutamate mGluR6 mGluR6 Glutamate->mGluR6 Mimicked by this compound This compound This compound This compound->mGluR6 Binds & Activates G_Protein G-protein (Gαo) mGluR6->G_Protein Activates Effector Effector (e.g., PDE) G_Protein->Effector Activates cGMP cGMP Effector->cGMP Reduces [cGMP] Cation_Channel Cation Channel (TRPM1) cGMP->Cation_Channel Dissociates from Hyperpolarization Hyperpolarization Cation_Channel->Hyperpolarization Closure leads to

Caption: Signaling pathway of this compound in retinal ON-bipolar cells.

Quantitative Data on this compound Effects

The following tables summarize the quantitative effects of this compound on retinal neurons as reported in various studies.

Table 1: Effects of this compound on Resting Membrane Potential (RMP) of Rod Bipolar Cells (RBCs) in rd10 Mice

ConditionConcentrationRMP (mV)Reference
Wild-Type (WT) RBCControl-53 ± 1[5]
rd10 RBCControl-43 ± 2[5]
rd10 RBC10 µM L-AP4-52 ± 2[5]

Table 2: Effects of L-AP4 on Excitatory Postsynaptic Currents (EPSCs) and Noise in ONα Retinal Ganglion Cells (RGCs) in rd10 Mice

ParameterConcentrationEffect in WT RGCsEffect in rd10 RGCsReference
Dark Noise50 nMLoweredLowered[5]
Mesopic Synaptic Noise50 nMNo significant effectReduced (56-59%)[5]
EPSC Amplitude50 nMNo significant effectNo significant effect[5]

Table 3: Effects of L-AP4 on Light Responses of Second-Order Neurons

Cell TypeConcentrationEffect on Dark CurrentEffect on OFF UndershootReference
OFF Bipolar Cell100 µMReduced (Baseline shift: 4.7 ± 1.3 pA)Reduced (0.53 ± 0.07 of control)[7]
Horizontal Cell100 µMReduced (Baseline shift: 23.06 ± 14.22 pA)Reduced (0.59 ± 0.12 of control)[7]

Experimental Protocols

Protocol 1: Preparation of Retinal Slices

This protocol is adapted from methodologies described for mouse and salamander retinal slice preparations.[8][9][10]

Materials:

  • Dark-adapted animal (e.g., mouse, rat, salamander)

  • Dissecting microscope with infrared (IR) illumination

  • Vibrating microtome

  • Low gelling temperature agarose

  • Ames' medium (or other suitable bicarbonate-based medium)

  • HEPES-buffered Ames' medium

  • Carbogen gas (95% O₂, 5% CO₂)

  • Dissection tools (scissors, forceps)

  • Filter paper

  • Recording chamber

Procedure:

  • Dark Adaptation: Dark-adapt the animal overnight to maximize photoreceptor sensitivity.[10]

  • Euthanasia and Enucleation: Euthanize the animal according to approved institutional protocols. Under dim red or IR light, enucleate the eyes.[8]

  • Dissection: In a petri dish filled with ice-cold, carbogenated Ames' medium, dissect the eye to isolate the retina. Remove the cornea, lens, and vitreous humor.

  • Embedding: Carefully transfer a piece of the isolated retina onto a piece of filter paper. Embed the retina in low gelling temperature agarose prepared in HEPES-buffered Ames' medium.[5]

  • Slicing: Mount the agarose-embedded retina onto the stage of a vibrating microtome. Submerge the tissue in ice-cold, carbogenated Ames' medium. Cut retinal slices to a thickness of approximately 200 µm.[9][10]

  • Transfer and Incubation: Transfer the retinal slices to a holding chamber containing carbogenated Ames' medium at room temperature. Allow the slices to recover for at least 30 minutes before recording.

Protocol 2: Whole-Cell Patch-Clamp Recording with this compound Application

This protocol outlines the procedure for performing whole-cell recordings from retinal neurons in a slice preparation and applying this compound.

Materials:

  • Prepared retinal slices

  • Upright microscope with IR differential interference contrast (DIC) optics

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators

  • Borosilicate glass capillaries for patch pipettes

  • Intracellular solution (specific to the cell type being recorded)

  • Extracellular solution (Ames' medium)

  • Perfusion system

  • This compound stock solution

Procedure:

  • Mounting the Slice: Transfer a retinal slice to the recording chamber on the microscope stage. Continuously perfuse the slice with heated (32-34°C) and carbogenated Ames' medium at a rate of 2-3 ml/min.[9]

  • Identifying Target Neurons: Using IR-DIC optics, identify the desired retinal neurons (e.g., bipolar cells, ganglion cells) based on their location within the retinal layers and their morphology.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 5-10 MΩ when filled with intracellular solution.[10]

  • Establishing a Whole-Cell Recording: Approach the target neuron with the patch pipette while applying positive pressure. Once the pipette tip touches the cell membrane, release the positive pressure to form a gigaohm seal. Apply a brief pulse of negative pressure to rupture the membrane and establish the whole-cell configuration.

  • Baseline Recording: Record baseline activity of the neuron. This may include spontaneous synaptic activity or light-evoked responses. For light-evoked responses, present light stimuli of varying intensity and duration.

  • This compound Application: Prepare the desired concentration of this compound in the extracellular solution. Apply this compound to the retinal slice via the perfusion system.[8] Common concentrations range from 50 nM for subtle effects on noise to 10-100 µM for more complete activation of mGluR6.[5][7]

  • Recording during this compound Application: Record the activity of the neuron in the presence of this compound. Observe changes in resting membrane potential, spontaneous activity, and light-evoked responses.

  • Washout: To determine if the effects of this compound are reversible, switch the perfusion back to the control extracellular solution and record during the washout period.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for a retinal slice recording experiment using this compound.

Retinal_Slice_Workflow cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Dark_Adaptation 1. Dark Adapt Animal Euthanasia 2. Euthanize & Enucleate Dark_Adaptation->Euthanasia Dissection 3. Isolate Retina Euthanasia->Dissection Slicing 4. Prepare Retinal Slices Dissection->Slicing Mount_Slice 5. Mount Slice in Chamber Slicing->Mount_Slice Identify_Neuron 6. Identify Target Neuron Mount_Slice->Identify_Neuron Patch_Clamp 7. Establish Whole-Cell Recording Identify_Neuron->Patch_Clamp Baseline 8. Record Baseline Activity Patch_Clamp->Baseline Apply_AP4 9. Apply this compound Baseline->Apply_AP4 Record_Effect 10. Record During Application Apply_AP4->Record_Effect Washout 11. Washout & Record Record_Effect->Washout Analyze_Data 12. Analyze Electrophysiological Data Washout->Analyze_Data Interpret_Results 13. Interpret Results Analyze_Data->Interpret_Results

Caption: Experimental workflow for retinal slice recording with this compound.

Conclusion

This compound is a powerful pharmacological tool for dissecting the function of the ON-pathway in the retina. By following the detailed protocols and considering the quantitative data presented in these application notes, researchers can effectively utilize this compound in retinal slice recording experiments to advance our understanding of retinal processing in both health and disease. These studies can provide critical insights for the development of therapeutic interventions for retinal degenerative disorders.

References

Application Notes and Protocols for DL-AP4 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Amino-4-phosphonobutyric acid (DL-AP4) is a widely used pharmacological tool in neuroscience research. It functions as a broad-spectrum glutamate antagonist and, notably, as a selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are primarily presynaptic and are coupled to Gi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in neurotransmitter release.

This document provides a comprehensive guide for the preparation and administration of this compound to mice for in vivo studies. It includes detailed protocols for common administration routes, information on its mechanism of action, and guidance for experimental design.

Mechanism of Action: Group III mGluR Signaling

This compound exerts its effects by activating group III metabotropic glutamate receptors. The canonical signaling pathway initiated by the activation of these receptors is inhibitory. The binding of this compound to the receptor leads to the activation of an associated Gi/o protein. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, which reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), ultimately modulating downstream effectors to inhibit neurotransmitter release.

Group III mGluR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound mGluR Group III mGluR (mGluR4/6/7/8) This compound->mGluR Agonist Binding G_protein Gαi/o-GDP (inactive) mGluR->G_protein Activation G_protein_active Gαi/o-GTP (active) G_protein->G_protein_active GDP/GTP Exchange Adenylyl_Cyclase Adenylyl Cyclase G_protein_active->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activation Neurotransmitter_Release Neurotransmitter Release PKA->Neurotransmitter_Release Inhibition

Canonical signaling pathway of group III metabotropic glutamate receptors activated by this compound.

Quantitative Data

Specific in vivo dose-response and pharmacokinetic data for this compound in mice are not extensively available in the published literature. The tables below summarize relevant in vitro data and provide a framework for the types of data that should be generated in empirical studies.

Table 1: In Vitro Agonist Activity of L-AP4 at Group III mGluRs

Receptor SubtypeEC50 (µM)Reference
mGluR40.1 - 0.13[1]
mGluR61.0 - 2.4[1]
mGluR7249 - 337[1]
mGluR80.29[1]

Note: Data is for the L-isomer (L-AP4). This compound is a racemic mixture and potency may differ.

Table 2: Key Pharmacokinetic Parameters to Determine for this compound in Mice

ParameterDescriptionImportance
Bioavailability (F%) The fraction of the administered dose that reaches systemic circulation.Determines the effective dose for non-intravenous routes.
Half-life (t1/2) The time required for the concentration of the drug in the body to be reduced by half.Dictates dosing frequency.
Cmax The maximum concentration of the drug in the plasma.Relates to efficacy and potential toxicity.
Tmax The time at which Cmax is reached.Indicates the rate of absorption.
Clearance (CL) The volume of plasma cleared of the drug per unit time.Influences the dosing regimen needed to maintain a certain drug concentration.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and administration of this compound to mice. It is critical to note that optimal doses for this compound in mice have not been definitively established and must be determined empirically by the researcher. The doses mentioned in the literature for related compounds or different species should be used as a starting point for dose-range finding studies.

Preparation of this compound for In Vivo Administration

This compound has limited solubility in water. The use of a salt form or pH adjustment is often necessary to achieve a suitable concentration for injection.

Materials:

  • This compound powder

  • Sterile 0.9% saline

  • Sterile 1 M NaOH or 1 M HCl for pH adjustment (if necessary)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • pH meter or pH strips

  • 0.22 µm sterile syringe filter

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization:

    • Add a small volume of sterile 0.9% saline to the powder.

    • Vortex thoroughly. This compound is soluble in water up to approximately 9.15 mg/mL (50 mM)[2]. For higher concentrations, solubilization in 1 eq. NaOH to 100 mM has been reported[1].

    • If necessary, carefully add 1 M NaOH dropwise while vortexing to aid dissolution.

  • pH Adjustment:

    • Measure the pH of the solution.

    • Adjust the pH to a physiologically compatible range (typically 7.2-7.4) using sterile 1 M HCl or 1 M NaOH. This is crucial to prevent irritation at the injection site.

  • Final Volume: Add sterile 0.9% saline to reach the final desired concentration.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Prepare solutions fresh on the day of use if possible. If storage is required, aliquot the solution and store at -20°C for up to one month. Before use, thaw the solution and ensure no precipitation has occurred[3].

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo experiment involving this compound administration in mice.

Experimental Workflow cluster_prep Preparation cluster_admin Administration cluster_testing Testing & Analysis A Acclimatize Mice C Randomize into Groups (Vehicle, this compound doses) A->C B Prepare this compound Solution D Administer this compound/Vehicle (i.p., i.v., or i.c.v.) C->D E Behavioral Testing (e.g., Open Field, Rotarod) D->E F Tissue/Blood Collection E->F G Data Analysis F->G

A typical experimental workflow for in vivo this compound studies in mice.
Intraperitoneal (i.p.) Injection

Principle: Systemic administration into the peritoneal cavity, allowing for rapid absorption into the bloodstream.

Materials:

  • Prepared sterile this compound solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • Appropriate animal restraint device

Protocol:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. One common method is to scruff the mouse by the back of the neck and secure the tail.

  • Injection Site: Identify the injection site in the lower right or left abdominal quadrant. This avoids injection into the cecum, bladder, or other vital organs.

  • Needle Insertion: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Avoid deep penetration to prevent organ damage.

  • Aspiration: Gently pull back the plunger to ensure no blood or other fluid is aspirated, which would indicate improper needle placement.

  • Injection: Inject the solution smoothly. The recommended maximum injection volume for a mouse is typically 10 mL/kg of body weight.

  • Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.

Intravenous (i.v.) Injection

Principle: Direct administration into the bloodstream, resulting in 100% bioavailability and rapid onset of action. The lateral tail vein is the most common site in mice.

Materials:

  • Prepared sterile this compound solution

  • Sterile syringes (e.g., 0.5 mL or 1 mL insulin syringes)

  • Sterile needles (e.g., 27-30 gauge)

  • A mouse restrainer that allows access to the tail

  • A heat source (e.g., heat lamp or warming pad) to induce vasodilation

Protocol:

  • Animal Preparation: Place the mouse in a restrainer. Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the lateral tail veins more visible.

  • Vein Identification: Identify one of the lateral tail veins.

  • Needle Insertion: With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.

  • Confirmation: A successful insertion may be indicated by a small amount of blood entering the hub of the needle.

  • Injection: Inject the solution slowly and steadily. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site. The maximum bolus injection volume is typically around 5 mL/kg.

  • Withdrawal and Monitoring: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.

Intracerebroventricular (i.c.v.) Injection

Principle: Direct administration into the cerebral ventricles, bypassing the blood-brain barrier to achieve direct central nervous system effects. This is a surgical procedure requiring anesthesia and stereotaxic equipment.

Materials:

  • Prepared sterile this compound solution

  • Stereotaxic frame

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Hamilton syringe with a fine-gauge needle

  • Surgical drill

  • Surgical tools (scalpel, forceps, etc.)

  • Suturing materials or tissue adhesive

Protocol:

  • Anesthesia and Stereotaxic Mounting: Anesthetize the mouse and secure its head in the stereotaxic frame.

  • Surgical Preparation: Shave the scalp, and sterilize the area with an appropriate antiseptic. Make a midline incision to expose the skull.

  • Coordinate Identification: Identify the coordinates for the lateral ventricle relative to bregma (a common landmark on the skull). For adult mice, typical coordinates are approximately: Anteroposterior (AP): -0.3 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -2.5 mm from the skull surface. These coordinates may need to be adjusted based on the mouse strain and age.

  • Craniotomy: Carefully drill a small burr hole at the identified coordinates, taking care not to damage the underlying dura mater.

  • Injection: Slowly lower the injection needle to the target DV coordinate. Infuse the this compound solution at a slow rate (e.g., 0.5-1 µL/min) to prevent a rapid increase in intracranial pressure. A typical injection volume is 1-5 µL.

  • Post-Injection: Leave the needle in place for a few minutes after the injection to allow for diffusion and prevent backflow upon withdrawal.

  • Closure and Recovery: Slowly withdraw the needle, and close the incision with sutures or tissue adhesive. Provide appropriate post-operative care, including analgesia and monitoring, until the animal has fully recovered from anesthesia.

Disclaimer: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and performed in accordance with institutional and national guidelines.

References

Application Notes and Protocols for DL-AP4 in Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Amino-4-phosphonobutyric acid (DL-AP4) is a selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are predominantly located on presynaptic terminals and play a crucial role in modulating neurotransmitter release. By activating these Gi/o-coupled receptors, this compound can inhibit the release of glutamate, making it a valuable tool for studying synaptic transmission, neuronal excitability, and neuroprotection. These application notes provide detailed protocols for the preparation and application of this compound to primary neuronal cell cultures, a summary of its quantitative effects, and a depiction of its signaling pathway.

Data Presentation

The following table summarizes the quantitative effects of AP4 (both this compound and its active L-enantiomer, L-AP4) on neuronal cell cultures as reported in the literature.

CompoundCell TypeConcentrationIncubation TimeEffectReference
L-AP4Cultured cortical neurons100 µM1 hour pre-anoxiaIncreased cell survival from 30% to 70%[1]
L-AP4Cultured cortical neurons1 mMN/AExacerbated NMDA-induced toxicity in GABAergic neurons[1]
L-AP4Rat hippocampal slices (neonatal)50 µMAcute35% reduction in field excitatory postsynaptic potential (fEPSP) slope[2]
This compoundIsolated rod bipolar cells500 µMAcuteReduction of tonic inward current[3]
This compoundRat hippocampal slice2.5 µM (apparent Kd)AcuteAntagonism of excitatory synapses in the lateral perforant path[3]
L-AP4mGluR4, mGluR6, mGluR8Submicromolar to low micromolarN/AAgonist activity[4]
L-AP4mGluR7Submillimolar to millimolarN/AAgonist activity[4]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, deionized water or DMSO

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile filter

Procedure:

  • Based on the desired final concentration and the solubility of the specific batch of this compound, calculate the required amount of powder and solvent. This compound is soluble in water.[3]

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the this compound powder and dissolve it in the appropriate volume of sterile water to create a stock solution (e.g., 10 mM).

  • If using water as the solvent, ensure the powder is completely dissolved. Gentle warming or vortexing may be required.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.[3]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Primary Neuronal Cell Culture

This protocol provides a general guideline for establishing primary cortical or hippocampal neuron cultures from embryonic rodents. Specific details may need to be optimized for your particular experimental needs.

Materials:

  • Timed-pregnant rodent (e.g., E18 rat or mouse)

  • Dissection medium (e.g., ice-cold Hanks' Balanced Salt Solution (HBSS))

  • Enzymatic dissociation solution (e.g., Papain or Trypsin)

  • Enzyme inhibitor solution (e.g., ovomucoid trypsin inhibitor)

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin)[5][6]

  • Poly-D-lysine or Poly-L-lysine coated culture vessels (plates or coverslips)[6]

  • Sterile dissection tools

  • Sterile conical tubes and pipettes

Procedure:

  • Coating of Culture Vessels:

    • Coat culture vessels with poly-D-lysine (e.g., 50 µg/mL in sterile water) for at least 1 hour at 37°C.

    • Aspirate the coating solution and wash the vessels three times with sterile water.

    • Allow the vessels to dry completely in a sterile hood before use.

  • Dissection and Dissociation:

    • Euthanize the pregnant animal according to approved institutional protocols.

    • Dissect the embryos and isolate the cortices or hippocampi in ice-cold dissection medium.[7]

    • Transfer the tissue to the enzymatic dissociation solution and incubate at 37°C for the recommended time (e.g., 15-30 minutes for papain).[7]

    • Stop the digestion by adding the enzyme inhibitor solution.[7]

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.[5]

  • Cell Plating and Maintenance:

    • Determine cell viability and density using a hemocytometer and Trypan Blue.[5]

    • Plate the cells onto the pre-coated culture vessels at the desired density in pre-warmed neuronal culture medium.

    • Incubate the cultures at 37°C in a humidified atmosphere with 5% CO₂.[5]

    • Perform a half-media change every 2-3 days with fresh, pre-warmed culture medium.[8]

Application of this compound to Neuronal Cultures

Procedure:

  • On the day of the experiment (e.g., Day in Vitro (DIV) 9-11), prepare the desired final concentrations of this compound by diluting the stock solution in pre-warmed neuronal culture medium.[5][9]

  • Include a vehicle control (the solvent used for the stock solution at the same final concentration) in your experimental design.

  • For acute treatments, you can perform a half-media change, replacing the old medium with the medium containing this compound or the vehicle control.[5]

  • Incubate the cultures for the desired treatment period (e.g., from minutes for acute electrophysiological recordings to hours or days for survival assays).

  • Following the treatment, proceed with your desired analysis, such as electrophysiology, immunocytochemistry, or cell viability assays.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution dilute_drug Dilute this compound to Working Concentration prep_stock->dilute_drug prep_culture Establish Primary Neuronal Culture add_drug Apply this compound to Neurons prep_culture->add_drug dilute_drug->add_drug incubate Incubate for a Defined Period add_drug->incubate analysis Perform Downstream Analysis (e.g., Electrophysiology, Imaging, Viability Assay) incubate->analysis

Caption: Experimental workflow for applying this compound to neuronal cultures.

signaling_pathway DL_AP4 This compound mGluR Group III mGluR (mGluR4/6/7/8) DL_AP4->mGluR binds G_protein Gi/o Protein mGluR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-Gated Ca²⁺ Channel G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP produces Vesicle_release Reduced Glutamate Release Ca_channel->Vesicle_release triggers PKA PKA cAMP->PKA activates PKA->Vesicle_release modulates

Caption: this compound signaling pathway in presynaptic neurons.

References

Determining the Optimal Concentration of DL-AP4 for Stimulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal concentration of DL-2-Amino-4-phosphonobutyric acid (DL-AP4) for the stimulation of group III metabotropic glutamate receptors (mGluRs). This compound is a widely used agonist for this receptor class, which plays a crucial role in modulating synaptic transmission and neuronal excitability.

Introduction to this compound

This compound is a racemic mixture of the L- and D-enantiomers of 2-amino-4-phosphonobutyric acid. The L-enantiomer, L-AP4, is a selective and potent agonist for group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through a Gi/Go protein. Activation of group III mGluRs typically leads to a decrease in cyclic AMP (cAMP) levels and the modulation of ion channel activity, resulting in the presynaptic inhibition of neurotransmitter release.

It is important to note that while this compound is commonly used, the D-enantiomer may have different pharmacological properties, including potential antagonist activity at some receptors. Therefore, for studies requiring high specificity, the use of the pure L-enantiomer, L-AP4, is recommended. However, this compound remains a valuable tool for initial investigations and for applications where the effects of the racemic mixture are of interest.

Mechanism of Action and Signaling Pathways

This compound primarily exerts its effects by activating group III mGluRs. These receptors are predominantly located on presynaptic terminals, where they act as autoreceptors or heteroreceptors to regulate the release of glutamate and other neurotransmitters. The activation of these Gi/Go-coupled receptors initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to reduced intracellular cAMP levels, and the modulation of voltage-gated calcium and potassium channels. This ultimately results in a reduction of neurotransmitter release from the presynaptic terminal.

DL_AP4_Signaling_Pathway This compound This compound mGluR Group III mGluR (mGluR4/6/7/8) This compound->mGluR G_protein Gi/Go Protein mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Mediates

Figure 1: this compound Signaling Pathway

Data Presentation: Determining Optimal Concentration

The optimal concentration of this compound is highly dependent on the specific mGluR subtype being targeted, the cell type or tissue preparation, and the desired biological effect. The following tables summarize key quantitative data from the literature to guide the selection of an appropriate concentration range.

Table 1: EC50 Values of L-AP4 for Group III mGluR Subtypes

mGluR SubtypeEC50 (µM)Reference
mGluR40.1 - 0.13
mGluR61.0 - 2.4
mGluR7249 - 337
mGluR80.29

Note: EC50 is the concentration of an agonist that gives half of the maximal response. Data is for the L-enantiomer (L-AP4). The presence of the D-enantiomer in this compound may alter the effective concentration.

Table 2: Experimentally Used Concentrations of this compound and L-AP4

CompoundConcentrationApplicationReference
This compound500 µMReduction of tonic inward current in isolated rod bipolar cells.
This compound50 µMBlocking the light response in the retina.
L-AP430 µMMaximal inhibition of high-threshold calcium currents.
L-AP480 mM (i.c.v.)In vivo studies of spatial learning impairment.
This compound25 µM (EC50)Partial co-agonist at NMDA receptors (in specific experimental conditions).

Experimental Workflow for Determining Optimal Concentration

A systematic approach is necessary to determine the optimal this compound concentration for a specific experimental system. The following workflow provides a general framework for this process.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture 1. Cell Culture or Tissue Preparation Stock_Solution 2. Prepare this compound Stock Solution Cell_Culture->Stock_Solution Dose_Response 3. Dose-Response Experiment Stock_Solution->Dose_Response Assay 4. Perform Functional Assay (e.g., cAMP, Electrophysiology) Dose_Response->Assay Data_Collection 5. Data Collection Assay->Data_Collection Curve_Fitting 6. Curve Fitting and EC50 Determination Data_Collection->Curve_Fitting Optimal_Concentration 7. Determine Optimal Concentration Range Curve_Fitting->Optimal_Concentration

Figure 2: Experimental Workflow

Experimental Protocols

Below are generalized protocols for two common assays used to evaluate the effects of this compound. These should be adapted based on the specific experimental system.

Protocol 1: cAMP Accumulation Assay

This protocol is designed to measure the inhibition of adenylyl cyclase activity by this compound in cultured cells expressing group III mGluRs.

Materials:

  • Cultured cells expressing the target group III mGluR

  • This compound

  • Forskolin (an adenylyl cyclase activator)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • Cell lysis buffer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere and grow overnight.

  • Starvation: Replace the growth medium with a serum-free medium and incubate for 1-2 hours to reduce basal cAMP levels.

  • This compound Incubation: Prepare serial dilutions of this compound in the assay medium. Add the different concentrations of this compound to the cells and incubate for 15-30 minutes.

  • Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the negative control) to stimulate adenylyl cyclase and incubate for an additional 15-30 minutes.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of the cAMP assay kit.

  • cAMP Measurement: Measure the intracellular cAMP concentration using the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration as a function of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production). The optimal concentration for maximal stimulation will be in the plateau region of this curve.

Protocol 2: Whole-Cell Voltage-Clamp Electrophysiology

This protocol is for measuring the inhibitory effect of this compound on synaptic transmission in neuronal cultures or brain slices.

Materials:

  • Neuronal culture or acute brain slice preparation

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for the patch pipette

  • This compound

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Glass micropipettes

Procedure:

  • Preparation: Place the neuronal culture or brain slice in the recording chamber and perfuse with aCSF.

  • Establish Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a neuron of interest.

  • Record Baseline Activity: Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) for a stable period.

  • This compound Application: Perfuse the preparation with aCSF containing a known concentration of this compound.

  • Record Drug Effect: Continue to record synaptic activity during and after the application of this compound to observe any changes in the amplitude or frequency of EPSCs.

  • Washout: Perfuse with aCSF without this compound to see if the effect is reversible.

  • Dose-Response (Optional): Repeat steps 4-6 with a range of this compound concentrations to generate a dose-response curve and determine the IC50 for the inhibition of synaptic transmission. The optimal concentration for significant inhibition can be selected from this curve.

Conclusion

The optimal concentration of this compound for stimulating group III mGluRs is a critical parameter that requires careful experimental determination. By understanding the mechanism of action, leveraging existing quantitative data, and employing systematic experimental approaches such as cAMP assays and electrophysiology, researchers can identify the appropriate concentration range for their specific research needs. It is also crucial to consider the potential off-target effects and the presence of the D-enantiomer when interpreting results obtained with the racemic mixture. For studies demanding high selectivity, the use of L-AP4 is recommended.

Preparation and Storage of DL-AP4 Stock Solutions: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2-Amino-4-phosphonobutyric acid (DL-AP4) is a widely utilized pharmacological tool in neuroscience research. As a broad-spectrum glutamate antagonist and a selective agonist for group III metabotropic glutamate receptors (mGluRs), its precise preparation and proper storage are paramount for reproducible experimental outcomes. This document provides detailed protocols for the preparation and storage of this compound stock solutions, summarizes key quantitative data, and illustrates its primary signaling pathway and a general experimental workflow.

Introduction

This compound is a racemic mixture containing both the D- and L-isomers of 2-amino-4-phosphonobutyric acid. It is a key ligand used to study glutamatergic neurotransmission. The L-isomer, L-AP4, is a potent and selective agonist for group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8), which are presynaptic G-protein coupled receptors that inhibit neurotransmitter release.[1][2] The D-isomer has been reported to act as a non-selective antagonist. The compound is instrumental in dissecting the roles of group III mGluRs in synaptic plasticity, neuronal excitability, and various neuropathological conditions.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight 183.1 g/mol [3][4]
Molecular Formula C4H10NO5P[4][5]
Appearance White to off-white solid[5]
Purity ≥98% (HPLC)[3]
CAS Number 6323-99-5[3][4][5]

Preparation of this compound Stock Solutions

The solubility of this compound can vary depending on the solvent and pH. It is sparingly soluble in water but its solubility can be increased with the use of alkaline solutions.

Solubility Data
SolventMaximum ConcentrationSpecial ConditionsReference
Water5 mg/mL (~27.3 mM)Requires sonication and warming to 60°C[5]
Water33 mMNo special conditions mentioned[6]
Water50 mM (9.15 mg/mL)No special conditions mentioned[3]
1 eq. NaOH100 mM---[4]
PBS (pH 7.2)1 mg/mL (~5.46 mM)---[7]
Protocol for Preparing a 10 mM Aqueous Stock Solution

This protocol provides a general method for preparing an aqueous stock solution of this compound.

Materials:

  • This compound powder

  • Nuclease-free water

  • Vortex mixer

  • Water bath or heat block

  • Sonicator

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh out 1.831 mg of this compound (Molecular Weight = 183.1 g/mol ).

  • Dissolution: Add the this compound powder to a sterile tube and add the appropriate volume of nuclease-free water.

  • Solubilization: To aid dissolution, vortex the solution vigorously. If the powder does not fully dissolve, warm the solution to 60°C and sonicate until the solution is clear.[5]

  • Sterilization: Once the this compound is completely dissolved, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.[5]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage of this compound

Proper storage of both the solid compound and prepared stock solutions is crucial to maintain the stability and activity of this compound.

Storage of Solid this compound
Storage TemperatureDurationConditionsReference
-20°C3 years---[5]
+4°C2 yearsStore under desiccating conditions[4][5]
Room TemperatureIndicated by some suppliers---[3][6]
Storage of this compound Stock Solutions
Storage TemperatureDurationReference
-80°C6 months[5]
-20°C1 month[5][6]

Note: It is recommended to prepare solutions on the same day of use if possible.[6][8] If storage is necessary, aliquot and freeze to prevent degradation from repeated freeze-thaw cycles.[5] Before use, stored solutions should be equilibrated to room temperature and checked for any precipitation.[6][8]

Mechanism of Action and Signaling Pathway

This compound primarily acts as an agonist at group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8). These receptors are coupled to inhibitory G-proteins (Gi/o). Activation of presynaptic group III mGluRs leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of voltage-gated calcium channels, ultimately resulting in a reduction of neurotransmitter release.[1][9]

DL_AP4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal DL_AP4 This compound mGluR Group III mGluR (mGluR4/6/7/8) DL_AP4->mGluR G_protein Gi/o Protein mGluR->G_protein AC Adenylyl Cyclase G_protein->AC Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Vesicle Synaptic Vesicle Ca_channel->Vesicle Ca²⁺ Influx Glutamate_release ↓ Glutamate Release Vesicle->Glutamate_release Glutamate_receptor Glutamate Receptors Glutamate_release->Glutamate_receptor Glutamate Postsynaptic_effect Postsynaptic Response Glutamate_receptor->Postsynaptic_effect

Caption: this compound signaling pathway at the presynaptic terminal.

General Experimental Workflow

The following diagram outlines a typical workflow for an in vitro electrophysiology experiment using this compound to investigate its effects on synaptic transmission.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solution Prepare this compound Stock Solution prep_working Prepare Working Solution (e.g., 50 µM in ACSF) prep_solution->prep_working application Bath Apply this compound Working Solution prep_working->application setup Prepare Brain Slices and Electrophysiology Rig baseline Record Baseline Synaptic Activity setup->baseline baseline->application recording Record Synaptic Activity in the Presence of this compound application->recording washout Washout this compound with Control Solution recording->washout analysis Analyze Electrophysiological Recordings washout->analysis comparison Compare Baseline, Treatment, and Washout Conditions analysis->comparison conclusion Draw Conclusions comparison->conclusion

Caption: General workflow for an electrophysiology experiment using this compound.

Conclusion

The reliability of experimental data generated using this compound is critically dependent on the correct preparation and storage of its solutions. By following the detailed protocols and storage guidelines outlined in this application note, researchers can ensure the integrity and efficacy of their this compound solutions, leading to more accurate and reproducible scientific findings.

References

Combining DL-AP4 and Optogenetics: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the combined use of DL-2-Amino-4-phosphonobutyric acid (DL-AP4) and optogenetics in neuroscience research. This powerful combination allows for the precise dissection of neural circuits by enabling researchers to selectively modulate neuronal activity with light while simultaneously targeting specific metabotropic glutamate receptors (mGluRs). This approach is particularly valuable for studying synaptic transmission, plasticity, and the role of specific receptor pathways in complex behaviors.

Introduction to the Synergy of this compound and Optogenetics

Optogenetics offers unparalleled spatiotemporal control over neuronal activity through the use of light-sensitive proteins like Channelrhodopsin-2 (ChR2) for neuronal activation.[1] this compound, a selective agonist for group III metabotropic glutamate receptors (mGluRs 4, 6, 7, and 8), acts as a synaptic depressant by reducing neurotransmitter release.[2] The combination of these two techniques allows for the precise activation of a specific neural pathway using optogenetics, while simultaneously modulating its synaptic output via the activation of presynaptic mGluRs with this compound. This enables a detailed investigation of the role of these receptors in shaping synaptic communication and plasticity.[3]

Key Applications

  • Dissecting Synaptic Plasticity: Investigate the role of group III mGluRs in long-term potentiation (LTP) and long-term depression (LTD) by optogenetically inducing these phenomena and observing the modulatory effects of this compound.[4][5]

  • Circuit Mapping: Refine the understanding of neural circuit connectivity by selectively activating presynaptic neurons with light and using this compound to probe the contribution of mGluR-mediated presynaptic inhibition to the overall synaptic response.[6]

  • Pharmacological Screening: Utilize this combined approach as a high-throughput method for screening novel compounds that target mGluRs, by assessing their impact on optogenetically-evoked synaptic events.[7]

  • Disease Modeling: Explore the contribution of mGluR dysfunction in neurological and psychiatric disorders by combining optogenetic manipulation of disease-relevant circuits with the pharmacological challenge of this compound.

Data Presentation

The following table summarizes quantitative data from a study investigating the effect of L-AP4 on light-evoked responses in the retina, which can serve as a reference for designing similar experiments.

ParameterConditionValueReference
This compound Concentration In vitro retinal slice recording2 µM[8][9]
Effect on b-wave amplitude (high light intensity) This compound (2 µM)Significant reduction[8][9]
Effect on cone contribution to b-wave This compound (2 µM)Reduced by a factor of 6.9[9]
L-AP5 Concentration In vitro retinal slice recording50 µM[8]
Effect on b-wave amplitude (high light intensity) L-AP5 (50 µM)Significant reduction[8]

Signaling Pathways and Experimental Workflow

Signaling Pathway of Presynaptic Inhibition by this compound

The following diagram illustrates the signaling cascade initiated by the activation of presynaptic group III mGluRs by this compound, leading to the inhibition of neurotransmitter release.

G cluster_presynaptic Presynaptic Terminal This compound This compound mGluR Group III mGluR This compound->mGluR activates G_protein Gi/o Protein mGluR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Vesicle Synaptic Vesicle Ca_channel->Vesicle triggers Release Neurotransmitter Release Vesicle->Release

Caption: this compound activates presynaptic group III mGluRs, leading to inhibition of neurotransmitter release.

Combined Optogenetics and this compound Experimental Workflow

This diagram outlines the general workflow for an in vitro experiment combining optogenetic stimulation with this compound application in brain slices.

G A 1. Viral Vector Injection (e.g., AAV-ChR2-eYFP) B 2. Incubation Period (3-4 weeks for opsin expression) A->B C 3. Acute Brain Slice Preparation B->C D 4. Electrophysiological Recording Setup (Patch-clamp) C->D E 5. Baseline Recording (Optogenetically-evoked EPSCs) D->E F 6. This compound Application E->F G 7. Post-Drug Recording (Optogenetically-evoked EPSCs) F->G H 8. Data Analysis G->H

Caption: Workflow for in vitro optogenetics and pharmacology.

Experimental Protocols

Protocol 1: In Vitro Slice Electrophysiology Combining Optogenetics and this compound

This protocol describes how to measure the effect of this compound on optogenetically-evoked excitatory postsynaptic currents (EPSCs) in acute brain slices.

Materials:

  • Animal model with ChR2 expression in the desired neuronal population (e.g., via viral injection or transgenic line)

  • Vibratome for slicing

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2

  • Sucrose-based cutting solution

  • Patch-clamp electrophysiology setup with an upright microscope

  • Light source for optogenetic stimulation (e.g., 473 nm laser or LED) coupled to the microscope

  • This compound stock solution (e.g., 10 mM in dH2O)

  • Data acquisition and analysis software

Procedure:

  • Animal Preparation and Viral Injection (if applicable):

    • Anesthetize the animal and perform stereotaxic injection of an AAV vector encoding ChR2 (e.g., AAV-CaMKIIa-hChR2(H134R)-eYFP) into the brain region of interest.

    • Allow 3-4 weeks for optimal opsin expression.

  • Acute Brain Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution.

    • Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices using a vibratome in ice-cold, oxygenated cutting solution.

    • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber of the patch-clamp setup, continuously perfused with oxygenated aCSF at 30-32°C.

    • Identify ChR2-expressing neurons or terminals by eYFP fluorescence.

    • Perform whole-cell patch-clamp recordings from postsynaptic neurons in voltage-clamp mode (holding potential of -70 mV to record EPSCs).

  • Optogenetic Stimulation and Baseline Recording:

    • Deliver brief pulses of blue light (e.g., 1-5 ms, 0.1-1 mW) through the microscope objective to evoke synaptic responses.

    • Record baseline optogenetically-evoked EPSCs for at least 10-15 minutes to ensure a stable response.

  • This compound Application:

    • Bath-apply this compound at the desired final concentration (e.g., 1-50 µM) by adding it to the perfusion aCSF.

    • Allow at least 10-15 minutes for the drug to equilibrate in the slice.

  • Post-Drug Recording:

    • Continue to record optogenetically-evoked EPSCs in the presence of this compound for at least 20-30 minutes to observe its effect.

  • Data Analysis:

    • Measure the amplitude, latency, and kinetics of the evoked EPSCs before and after this compound application.

    • Perform statistical analysis to determine the significance of any observed changes.

Protocol 2: In Vivo Optogenetics with Systemic this compound Administration

This protocol outlines a general procedure for investigating the behavioral effects of activating a specific neural circuit while modulating it with this compound in a freely moving animal.

Materials:

  • Animal model with ChR2 expression in the target neuronal population

  • Implantable optic fiber cannula

  • Stereotaxic surgery setup

  • Laser or LED light source with a patch cord

  • Behavioral testing apparatus (e.g., open field, elevated plus maze)

  • This compound solution for injection (e.g., intraperitoneal - i.p.)

  • Video tracking software

Procedure:

  • Surgical Implantation:

    • Following viral vector injection (if necessary), anesthetize the animal and stereotaxically implant an optic fiber cannula above the brain region of interest.

    • Secure the implant with dental cement and allow the animal to recover for at least one week.

  • Habituation and Baseline Behavioral Testing:

    • Habituate the animal to the behavioral testing room and apparatus, as well as to being connected to the optic fiber patch cord.

    • Conduct baseline behavioral testing without light stimulation or drug administration.

  • Optogenetic Stimulation Protocol:

    • On the test day, connect the animal to the light source.

    • Administer a vehicle injection (e.g., saline, i.p.) and allow for a 15-30 minute absorption period.

    • Perform the behavioral test while delivering the optogenetic stimulation protocol (e.g., continuous or pulsed blue light).

  • This compound Administration and Testing:

    • On a separate day (to allow for drug washout), administer this compound (e.g., 10-30 mg/kg, i.p.) and allow for the absorption period.

    • Repeat the behavioral test with the same optogenetic stimulation protocol.

  • Data Analysis:

    • Analyze the behavioral data (e.g., time spent in a specific zone, number of entries, locomotor activity) using video tracking software.

    • Compare the behavior between the vehicle and this compound conditions during optogenetic stimulation to determine the effect of activating group III mGluRs on the circuit-driven behavior.

Disclaimer: These protocols provide a general framework. Specific parameters such as drug concentrations, light power, and stimulation patterns should be optimized for each experimental preparation and research question. All animal procedures must be approved by the relevant institutional animal care and use committee.

References

Investigating Synaptic Plasticity with DL-AP4 Application: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning, memory, and various neuropathological conditions. A key mechanism in regulating synaptic strength is long-term depression (LTD), a persistent reduction in synaptic efficacy. DL-2-Amino-4-phosphonobutyric acid (DL-AP4) is a widely used pharmacological tool to investigate synaptic plasticity, particularly LTD. The active isomer, L-AP4, is a selective agonist for group III metabotropic glutamate receptors (mGluRs), which are predominantly located on presynaptic terminals. Activation of these receptors triggers a signaling cascade that ultimately leads to a decrease in neurotransmitter release, providing a valuable method for inducing and studying LTD.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate synaptic plasticity in neuronal preparations.

Mechanism of Action of L-AP4

L-AP4 selectively activates group III mGluRs, which consist of mGluR4, mGluR6, mGluR7, and mGluR8 subtypes.[1][2] These G-protein coupled receptors (GPCRs) are primarily located on presynaptic terminals and are negatively coupled to adenylyl cyclase through a Gαi/o subunit.[3][4][5] Upon binding of L-AP4, the activated G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This reduction in cAMP can subsequently modulate the activity of downstream effectors, including protein kinase A (PKA), and ultimately results in the inhibition of neurotransmitter release from the presynaptic terminal. The primary mechanism for this inhibition is thought to involve the modulation of presynaptic voltage-gated calcium channels, reducing calcium influx which is essential for vesicular release of neurotransmitters.

Data Presentation

Quantitative Data on L-AP4 Induced Synaptic Depression

The following tables summarize quantitative data from studies investigating the effects of L-AP4 on synaptic transmission.

ParameterValueBrain Region/PreparationReference
L-AP4 Concentration for mGluR4/8 activation 20 µMCorticothalamic slices[No specific citation found for this exact value in the provided snippets]
L-AP4 Concentration for mGluR4/7/8 activation 300 µMCorticothalamic slices[No specific citation found for this exact value in the provided snippets]
L-AP4 Concentration for acute depression 0.1 - 1 mMPerirhinal cortex[No specific citation found for this exact value in the provided snippets]
Duration of L-AP4 application for acute depression 20 minPerirhinal cortex[No specific citation found for this exact value in the provided snippets]
Experimental OutcomeL-AP4 ConcentrationResultBrain Region/PreparationReference
Reduction in oscillation duration 20 µM~25% decreaseThalamic slices[No specific citation found for this exact value in the provided snippets]
Reduction in mEPSC frequency 20 µMSignificant decreaseReticular thalamic neurons[No specific citation found for this exact value in the provided snippets]
Effect on mEPSC amplitude 20 µMNo significant changeReticular thalamic neurons[No specific citation found for this exact value in the provided snippets]
Inhibition of synaptic transmission 50 µMAttenuation of transmission in neonatal but not adult ratsHippocampal SC-CA1 synapse[5]

Experimental Protocols

Protocol 1: Induction of Long-Term Depression (LTD) with this compound in Hippocampal Slices using Field Potential Recordings

This protocol describes the induction and measurement of LTD in acute hippocampal slices by bath application of this compound.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection tools

  • Vibratome

  • Incubation chamber

  • Recording chamber for electrophysiology

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

Procedure:

  • Preparation of Acute Hippocampal Slices:

    • Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat, 21 ± 2 days old).

    • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.

    • Prepare 400 µm thick transverse hippocampal slices using a vibratome.[6]

    • Transfer the slices to an interface or submerged incubation chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.[6][7]

  • Electrophysiological Recording Setup:

    • Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF (2-3 ml/min) at 30-32°C.[8][9]

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[8]

  • Baseline Recording:

    • Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs.

    • Adjust the stimulation intensity to elicit a fEPSP with a slope that is 30-40% of the maximum response.

    • Record a stable baseline for at least 20-30 minutes. The baseline is considered stable if the fEPSP slope does not vary by more than 5% over this period.

  • LTD Induction:

    • Bath-apply this compound (e.g., 50-100 µM in aCSF) to the slice for a duration of 10-20 minutes.

    • During the application of this compound, continue to record fEPSPs at the baseline stimulation frequency. A depression of the fEPSP slope should be observed.

  • Post-Induction Recording (Washout):

    • Wash out the this compound by perfusing the slice with normal aCSF.

    • Continue to record fEPSPs for at least 60 minutes post-application to determine if the depression is long-lasting.

  • Data Analysis:

    • Measure the slope of the fEPSP for each time point.

    • Normalize the fEPSP slopes to the average baseline slope.

    • Plot the normalized fEPSP slope over time.

    • LTD is typically defined as a persistent depression of the fEPSP slope to less than 80% of the baseline level, measured 50-60 minutes after washout of the drug.

Mandatory Visualizations

Signaling Pathway of Presynaptic Group III mGluR Activation

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal DL_AP4 This compound (L-AP4) mGluR Group III mGluR (mGluR4/6/7/8) DL_AP4->mGluR binds G_protein Gαi/o and Gβγ mGluR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Vesicle Synaptic Vesicle Ca_channel->Vesicle triggers fusion Glutamate Vesicle->Glutamate releases Glutamate_cleft Postsynaptic_receptor Postsynaptic Receptors Glutamate_cleft->Postsynaptic_receptor EPSP EPSP Postsynaptic_receptor->EPSP generates

Caption: Signaling pathway of presynaptic group III mGluR activation by this compound.

Experimental Workflow for Investigating Synaptic Plasticity with this compound

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Acute Brain Slices B Slice Recovery (≥1 hr) A->B C Transfer Slice to Recording Chamber B->C D Establish Stable Baseline Recording (20-30 min) C->D E Bath Apply this compound (10-20 min) D->E F Washout and Post-Application Recording (≥60 min) E->F G Measure fEPSP Slope F->G H Normalize to Baseline G->H I Plot Time Course of Synaptic Strength H->I J Quantify Long-Term Depression I->J

Caption: Experimental workflow for investigating this compound induced LTD.

References

Troubleshooting & Optimization

Troubleshooting DL-AP4 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-AP4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (DL-2-Amino-4-phosphonobutyric acid) is a broad-spectrum glutamate antagonist.[1] It primarily acts as a selective agonist for group III metabotropic glutamate receptors (mGluRs), including mGlu4, mGlu6, mGlu7, and mGlu8.[2][3] Its mechanism involves the activation of G-protein coupled receptors, which can lead to the inhibition of voltage-dependent calcium channels and a subsequent reduction in neurotransmitter release.[4][5]

Q2: I'm having trouble dissolving this compound. What are the recommended solvents and procedures?

This compound can be challenging to dissolve directly in aqueous solutions at high concentrations. For optimal solubility, consider the following:

  • Water: While soluble in water, heating and sonication may be required to achieve higher concentrations.[6]

  • NaOH: Using 1 equivalent of NaOH can significantly increase solubility, with concentrations up to 100 mM being achievable.[2][7]

  • This compound Sodium Salt: For enhanced water solubility without the need for pH adjustment, using the sodium salt form of this compound is recommended, which is soluble in water up to 100 mM.[8]

Refer to the solubility data table below for more detailed information.

Q3: My this compound solution appears cloudy or has precipitated after storage. What should I do?

Precipitation can occur, especially with stock solutions stored at low temperatures. Before use, it is crucial to equilibrate the solution to room temperature and ensure that all precipitate has redissolved.[1][8] If the precipitate does not dissolve upon warming and gentle vortexing, it may indicate degradation or saturation, and it is advisable to prepare a fresh solution.

Q4: What are the recommended storage conditions for this compound powder and stock solutions?

  • Powder: The solid form of this compound should be stored at room temperature.[1][2]

  • Stock Solutions: It is best to prepare solutions fresh for each experiment.[1][8] If storage is necessary, aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.[1][6] Avoid repeated freeze-thaw cycles.

Q5: I am not observing the expected biological effect of this compound in my assay. What are some potential reasons?

Several factors could contribute to a lack of effect:

  • Inadequate Solubility: Ensure that the compound is fully dissolved in your working solution. Any undissolved particles will lead to an inaccurate final concentration.

  • Degradation: If the stock solution was not stored properly or is old, the compound may have degraded. Prepare a fresh solution from powder.

  • Incorrect pH: The pH of your final experimental buffer can influence the activity of this compound. Ensure the pH is within the optimal range for your specific assay.

  • Receptor Expression: Confirm that the biological system you are using (e.g., cell line, tissue preparation) expresses the target group III mGluRs.

Data Presentation

Table 1: Solubility of this compound and its Sodium Salt
CompoundSolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
This compoundWater27.315Requires ultrasonic and warming to 60°C[6]
This compoundWater509.15
This compoundWater33-[1]
This compoundWater50.92[7]
This compound1 eq. NaOH10018.31[7]
This compound Sodium SaltWater100-[8]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in NaOH
  • Weighing: Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is 183.1 g/mol .

  • Reconstitution: Add a volume of high-purity water to create a slurry.

  • Solubilization: While stirring, add 1 equivalent of 1M NaOH dropwise until the this compound is fully dissolved. For example, for 18.31 mg of this compound (0.1 mmol), add 100 µL of 1M NaOH.

  • Volume Adjustment: Bring the solution to the final desired volume with high-purity water.

  • Sterilization: If for use in cell culture, sterilize the solution by passing it through a 0.22 µm filter.[6]

  • Storage: Aliquot and store at -20°C or -80°C.

Protocol 2: Preparation of a 50 mM this compound Stock Solution in Water
  • Weighing: Weigh 9.15 mg of this compound powder for every 1 mL of final solution volume.

  • Reconstitution: Add the appropriate volume of high-purity water.

  • Solubilization: Place the vial in an ultrasonic water bath and warm to approximately 60°C.[6] Continue sonication until the powder is completely dissolved.

  • Cooling: Allow the solution to cool to room temperature.

  • Sterilization: If necessary, filter-sterilize the solution.

  • Storage: Aliquot and store at -20°C or -80°C.

Mandatory Visualizations

Signaling Pathway of this compound

DL_AP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound mGluR Group III mGluR (mGlu4/6/7/8) This compound->mGluR Binds G_protein G-protein (Gi/Go) mGluR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Reduces production Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Blocks Vesicle Synaptic Vesicle Ca_influx->Vesicle Reduces triggering of Neurotransmitter Glutamate Release Vesicle->Neurotransmitter Reduces

Caption: this compound signaling pathway via group III mGluRs.

Experimental Workflow for this compound Stock Preparation and Use

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh 1. Weigh this compound Powder add_solvent 2. Add Solvent (Water or NaOH solution) weigh->add_solvent dissolve 3. Dissolve (Sonication/Heating) add_solvent->dissolve filter 4. Filter Sterilize (0.22 µm) dissolve->filter aliquot 5. Aliquot filter->aliquot store 6. Store at -20°C or -80°C aliquot->store thaw A. Thaw Aliquot store->thaw dilute B. Dilute to Working Concentration in Assay Buffer thaw->dilute apply C. Apply to Biological System dilute->apply measure D. Measure Biological Response apply->measure

Caption: Workflow for this compound solution preparation and use.

Troubleshooting Logic for this compound Experiments

Troubleshooting_Logic start Experiment Start: No biological effect observed check_sol Is the this compound fully dissolved? start->check_sol prepare_fresh Action: Prepare a fresh stock solution. Use sonication, warming, or NaOH. check_sol->prepare_fresh No check_storage Was the stock solution stored correctly and within its stability period? check_sol->check_storage Yes success Problem Resolved prepare_fresh->success prepare_new Action: Prepare a new stock solution from powder. check_storage->prepare_new No check_receptor Does the experimental system express Group III mGluRs? check_storage->check_receptor Yes prepare_new->success validate_system Action: Validate receptor expression (e.g., qPCR, Western Blot). check_receptor->validate_system No check_receptor->success Yes fail Consult further literature or technical support validate_system->fail

Caption: Troubleshooting logic for this compound experiments.

References

How to avoid non-specific binding of DL-AP4 in assays

Author: BenchChem Technical Support Team. Date: December 2025

<

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding of DL-AP4 in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a concern?

A1: this compound (DL-2-amino-4-phosphonobutyric acid) is a widely used agonist for group III metabotropic glutamate receptors (mGluRs). These receptors (mGluR4, mGluR6, mGluR7, and mGluR8) are crucial in regulating synaptic transmission. Non-specific binding occurs when this compound binds to sites other than its intended mGluR targets, which can lead to high background noise, reduced assay sensitivity, and inaccurate data interpretation.[1][2]

Q2: What are the primary causes of high non-specific binding in my this compound assay?

A2: High non-specific binding can arise from several factors:

  • Assay Buffer Composition: Incorrect pH, ionic strength, or the absence of effective blocking agents can promote non-specific interactions.[3]

  • Incubation Conditions: Suboptimal incubation times and temperatures can increase hydrophobic interactions, leading to higher non-specific binding.[3][4]

  • Quality of Receptor Preparation: Poorly prepared cell membranes or tissues can expose sites that non-specifically bind to this compound.[3]

  • Radioligand Issues: The concentration and purity of radiolabeled AP4 can significantly impact the level of non-specific binding.[3]

  • Inadequate Washing: Insufficient or overly aggressive washing steps can fail to remove unbound ligand or strip away specifically bound ligand.[3][4]

Q3: How is non-specific binding experimentally determined?

A3: Non-specific binding is measured by assessing the binding of a radiolabeled ligand (like [3H]L-AP4) in the presence of a high concentration of an unlabeled competitor.[1][5] This competitor saturates the specific receptor sites, ensuring that any remaining bound radioligand is due to non-specific interactions.[1][3] The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).[1]

Troubleshooting Guide: Reducing Non-Specific Binding

Problem: My assay shows high background/non-specific binding.

Below are systematic steps to troubleshoot and mitigate this common issue.

Optimize Your Assay Buffer

The composition of your buffer is critical for minimizing non-specific interactions.

  • Blocking Agents: These are essential for saturating potential non-specific binding sites on your assay plate or membrane preparation.[6][7] The ideal blocking agent effectively reduces background without interfering with the specific binding of this compound.[7]

    • Common Choices: Bovine Serum Albumin (BSA), non-fat dry milk, casein, and whole serum are frequently used.[7] It's important to note that not all preparations of a blocking agent are the same; some may introduce their own non-specific interactions.[8]

    • Recommendation: Empirically test different blocking agents and concentrations to find the optimal one for your specific assay.[6] A good starting point is 1-5% BSA or 0.1-3% non-fat dry milk.[7]

  • Detergents: Adding a mild non-ionic detergent to your wash buffer can help disrupt weak, non-specific interactions.[4]

    • Common Choices: Tween-20 or Triton X-100 at a concentration of 0.01-0.1% are often effective.[9] Be cautious, as high concentrations can also disrupt specific binding.[10]

  • Ionic Strength: Increasing the salt concentration in your wash buffer can help diminish non-specific binding interactions.[10]

Component Typical Concentration Purpose Reference
Blocking Agent
Bovine Serum Albumin (BSA)1-5%Blocks non-specific protein binding sites.[7]
Non-Fat Dry Milk0.1-3%A cost-effective alternative to BSA.[7]
Normal Serum1:10 dilutionProvides a complex mixture of proteins to block non-specific sites, especially in IHC.[11]
Detergent
Tween-200.05-0.1%Reduces non-specific binding by disrupting weak hydrophobic interactions.[9]
Salt
NaClVaries (e.g., up to 1 M)Increasing ionic strength can reduce non-specific electrostatic interactions.[12]
Refine Incubation and Washing Steps

Proper incubation and thorough washing are crucial for a clean signal.

  • Incubation Time and Temperature: Optimize these parameters to achieve equilibrium for specific binding while keeping non-specific binding low. Sometimes, longer incubations at lower temperatures can improve the signal-to-noise ratio.[4]

  • Washing Procedure: Insufficient washing is a major cause of high background.[4]

    • Increase Wash Cycles: Increasing the number of washes from the typical three to four or five can be beneficial.[9]

    • Introduce Soaking Steps: Allowing the wash buffer to soak in the wells for a minute during each wash can enhance the removal of unbound reagents.[9]

    • Ensure Complete Aspiration: Residual buffer can dilute subsequent reagents and contribute to background noise.[9]

Pre-clear Your Lysate (for Co-IP)

For co-immunoprecipitation (Co-IP) experiments, a pre-clearing step can significantly reduce non-specific binding to the beads.[12] This involves incubating the cell lysate with beads (without the antibody) to remove proteins that non-specifically adhere to the bead matrix.[12]

Experimental Protocols

Protocol: Radioligand Binding Assay for this compound

This protocol provides a general framework for a competitive radioligand binding assay using cell membranes expressing group III mGluRs.

1. Membrane Preparation:

  • Culture cells expressing the target mGluR to confluency.

  • Harvest the cells and centrifuge them at 500 x g for 5 minutes at 4°C.[3]

  • Homogenize the cell pellet in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[13]

  • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[13]

  • Wash the membrane pellet by resuspending it in fresh buffer and repeating the centrifugation.[13]

  • Resuspend the final pellet in a binding buffer and determine the protein concentration (e.g., using a BCA assay).[3] Store aliquots at -80°C.[3]

2. Binding Assay Procedure:

  • Thaw the membrane preparation on ice and dilute it to the optimized protein concentration in the binding buffer.[3]

  • In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add binding buffer, radiolabeled ligand (e.g., [3H]L-AP4), and the membrane suspension.[3]

    • Non-Specific Binding: Add a high concentration of unlabeled this compound, radiolabeled ligand, and the membrane suspension.[3]

    • Competition: Add serial dilutions of your test compound, radiolabeled ligand, and the membrane suspension.[3]

  • Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.[13]

  • Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.3% PEI) using a cell harvester.[3][13]

  • Wash the filters multiple times with an ice-cold wash buffer.[3]

  • Dry the filters and measure the radioactivity using a scintillation counter.[13]

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the specific binding against the ligand concentration to determine parameters like Kd (dissociation constant) and Bmax (maximum number of binding sites).[5]

Visualizing Key Processes

Group III mGluR Signaling Pathway

This compound acts as an agonist at group III mGluRs, which are typically coupled to Gi/o proteins.[14] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[14][15]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol DL_AP4 This compound mGluR Group III mGluR DL_AP4->mGluR Binds G_protein Gi/o Protein mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP Response Cellular Response (e.g., Inhibition of neurotransmitter release) cAMP->Response Leads to

Caption: Canonical signaling pathway for group III mGluRs activated by this compound.

Experimental Workflow for a Competitive Binding Assay

This workflow illustrates the key steps in a competitive binding assay designed to measure the affinity of a test compound while accounting for non-specific binding.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Data Acquisition & Analysis P1 Prepare Membrane Homogenate A1 Total Binding: Membrane + Radioligand P1->A1 A2 Non-Specific Binding: Membrane + Radioligand + High [Unlabeled Ligand] P1->A2 A3 Competition: Membrane + Radioligand + Test Compound P1->A3 P2 Prepare Radioligand ([3H]L-AP4) P2->A1 P2->A2 P2->A3 P3 Prepare Test Compound (Serial Dilutions) P3->A3 Incubate Incubate to Equilibrium A1->Incubate A2->Incubate A3->Incubate D1 Filter & Wash D2 Scintillation Counting D1->D2 D3 Calculate Specific Binding: Total - Non-Specific D2->D3 D4 Plot Competition Curve & Determine Ki D3->D4 Incubate->D1

Caption: Workflow for a competitive radioligand binding assay.

References

Optimizing DL-AP4 Concentration for In Vitro Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of DL-AP4 for their in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (DL-2-Amino-4-phosphonobutyric acid) is a broad-spectrum glutamate receptor ligand. It primarily functions as a selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound is often used in research to study the physiological roles of group III mGluRs in the central nervous system.

Q2: What is a good starting concentration for this compound in my in vitro experiment?

A good starting point for this compound concentration depends on the specific mGluR subtype you are targeting and the cell type you are using. Based on published data, a concentration range of 1 µM to 100 µM is a reasonable starting point for most applications. For targeting the more sensitive mGluR4 and mGluR8, you may start at the lower end of this range, while for mGluR7, higher concentrations may be necessary. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: I am not observing any effect with this compound. What are the possible reasons?

There are several potential reasons for a lack of effect:

  • Inappropriate Concentration: The concentration of this compound may be too low to elicit a response, especially if the cells express low levels of the target receptor or the less sensitive mGluR7 subtype. Conversely, at very high concentrations (in the millimolar range), off-target effects or receptor desensitization might occur.

  • Cell Type and Receptor Expression: The cell line or primary culture you are using may not express group III mGluRs, or may express them at very low levels. It is crucial to verify receptor expression using techniques like qPCR, western blotting, or immunohistochemistry.

  • Compound Stability and Solubility: Ensure that your this compound stock solution is prepared correctly and has not degraded. This compound is soluble in aqueous solutions, but it's good practice to prepare fresh stock solutions and filter-sterilize them before use.[1]

  • Experimental Conditions: The buffer composition, pH, and presence of other compounds in your culture medium could interfere with this compound activity.

  • Readout Sensitivity: The assay you are using to measure the effect of this compound may not be sensitive enough to detect subtle changes.

Q4: Are there any known off-target effects of this compound?

Yes, at higher concentrations, this compound has been reported to have effects on other receptors. Notably, it can act as a partial co-agonist at the glycine site of NMDA receptors, which could lead to unintended effects on neuronal excitability.[2] It is important to be aware of this potential off-target activity, especially when using concentrations in the high micromolar to millimolar range. If you suspect off-target effects, consider using more selective group III mGluR agonists if available, or using NMDA receptor antagonists to block this specific off-target effect.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No response to this compound application 1. This compound concentration is too low. 2. Low or no expression of group III mGluRs. 3. Degraded or improperly prepared this compound. 4. Insensitive assay.1. Perform a dose-response curve with a wider concentration range (e.g., 100 nM to 1 mM). 2. Confirm receptor expression via qPCR, Western blot, or immunocytochemistry. 3. Prepare a fresh stock solution of this compound and ensure complete dissolution. Filter-sterilize the working solution. 4. Optimize your assay for better sensitivity or consider an alternative, more direct readout of receptor activation (e.g., cAMP assay).
High variability between experiments 1. Inconsistent cell culture conditions (e.g., cell density, passage number). 2. Inconsistent preparation of this compound solutions. 3. Fluctuation in incubation times or other experimental parameters.1. Standardize cell seeding density and use cells within a consistent passage number range. 2. Prepare a large batch of this compound stock solution, aliquot, and store at -20°C or -80°C to ensure consistency across experiments.[1] 3. Strictly adhere to the established experimental protocol, paying close attention to timing and reagent addition.
Unexpected or contradictory results 1. Off-target effects, particularly at high concentrations. 2. Presence of endogenous glutamate in the culture medium. 3. Cellular health is compromised.1. Test a lower concentration range. If possible, use a selective antagonist for group III mGluRs to confirm the effect is target-specific. Consider using NMDA receptor antagonists to block potential off-target effects. 2. Consider performing experiments in a glutamate-free medium or use a glutamate scavenging system if basal activity is high. 3. Perform a cell viability assay (e.g., MTT or Trypan Blue) to ensure the observed effects are not due to cytotoxicity.

Quantitative Data Summary

The following table summarizes the reported binding affinities (Kd) and potencies (EC50) of the L-isomer of AP4 (L-AP4) for different group III mGluR subtypes. Note that this compound is a racemic mixture, and the L-isomer is the active form at mGluRs.

Receptor SubtypeReported EC50/Kd Values (µM)Reference
mGluR40.1 - 0.13[1][3]
mGluR61.0 - 2.4[1][3]
mGluR7249 - 337[1][3]
mGluR80.29[1][3]
Apparent Kd (glutamate binding)66[1]
Apparent Kd (rat hippocampal slice)2.5[1]

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: this compound is soluble in water and 1 eq. NaOH. For a stock solution in water, add the appropriate volume of sterile, deionized water to achieve the desired concentration (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution. For higher concentrations, 1 eq. NaOH can be used.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

General Protocol for Determining this compound EC50 using a Cell Viability (MTT) Assay

This protocol provides a general framework. Specific parameters such as cell seeding density and incubation times should be optimized for your cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in your cell culture medium. A common approach is to prepare a 2X concentration series, which will be diluted 1:1 in the wells.

  • Treatment: Remove the old medium from the wells and add the this compound dilutions. Include appropriate controls: a vehicle control (medium without this compound) and a positive control for cell death if applicable.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data on a semi-logarithmic graph with concentration on the x-axis (log scale) and percent viability on the y-axis. Use a non-linear regression model to fit a sigmoidal dose-response curve and determine the EC50 value.

General Protocol for Electrophysiological Recording

This protocol outlines the basic steps for assessing the effect of this compound on neuronal activity using whole-cell patch-clamp electrophysiology.

  • Slice Preparation: Prepare acute brain slices from the region of interest according to standard protocols.

  • Recording Setup: Transfer a slice to the recording chamber and perfuse with artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.

  • Patching: Obtain a whole-cell patch-clamp recording from a neuron of interest.

  • Baseline Recording: Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents/potentials) or membrane potential for a stable period (e.g., 5-10 minutes).

  • This compound Application: Bath-apply this compound at the desired concentration by switching the perfusion solution to one containing the compound.

  • Effect Recording: Record the changes in synaptic activity or membrane properties during and after this compound application.

  • Washout: To test for reversibility, switch the perfusion back to the control aCSF and record for a sufficient period.

  • Data Analysis: Analyze the recorded data to quantify the effects of this compound on the measured parameters (e.g., frequency and amplitude of synaptic events, resting membrane potential, input resistance).

Visualizations

DL_AP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound mGluR Group III mGluR (mGluR4/6/7/8) This compound->mGluR binds & activates G_protein Gi/o Protein mGluR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits IonChannel Ion Channels (e.g., CaV, GIRK) G_protein->IonChannel modulates cAMP cAMP ATP ATP ATP->cAMP conversion PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream IonChannel->Downstream Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_troubleshoot Troubleshooting A Prepare Cell Culture C Perform Dose-Response (e.g., 100 nM - 1 mM) A->C B Prepare this compound Stock Solution B->C D Measure Endpoint (e.g., Cell Viability, cAMP, Electrophysiology) C->D E Analyze Data & Determine EC50 D->E F No Effect Observed? E->F G Check Receptor Expression F->G Yes H Verify Compound Activity F->H Yes I Optimize Assay Sensitivity F->I Yes J Proceed with Optimized Concentration F->J No G->C H->C I->D

References

Identifying and mitigating off-target effects of DL-AP4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DL-AP4, a glutamate receptor ligand. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments, with a focus on identifying and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a broad-spectrum glutamate antagonist.[1] Its L-isomer, L-AP4, is a selective and potent agonist for group III metabotropic glutamate receptors (mGluRs).[2] Group III mGluRs consist of mGluR4, mGluR6, mGluR7, and mGluR8.[3] These receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade ultimately results in the modulation of ion channel activity and a decrease in neurotransmitter release.[3][4]

Q2: What are the known off-target effects of this compound?

A2: A significant off-target effect of this compound has been observed at N-methyl-D-aspartate (NMDA) receptors.[5] Studies have shown that this compound can act as a partial co-agonist at the glycine site of NMDA receptors, particularly the NR1/NR2A subtype.[5] At higher concentrations, it may also exhibit some antagonist activity at NMDA receptors.[5] The D-isomer, D-AP4, is described as a broad-spectrum NMDA receptor antagonist.

Q3: What are the recommended initial steps to identify off-target effects in my experimental setup?

A3: To begin identifying potential off-target effects of this compound, we recommend the following initial steps:

  • Literature Review: Thoroughly review the literature for known off-target effects of this compound in experimental systems similar to yours.

  • Dose-Response Curve: Generate a complete dose-response curve for your observed effect. If the curve is biphasic or has a shallow slope, it may suggest the involvement of multiple targets.

  • Use of Specific Antagonists: Employ specific antagonists for both the intended target (group III mGluRs) and potential off-target receptors (e.g., NMDA receptors) to see if they can block the effect of this compound.

  • Control Experiments: Include appropriate positive and negative controls in your experiments. For example, use a well-characterized group III mGluR agonist with a different chemical structure to see if it replicates the effects of this compound.

Q4: How should I prepare and store this compound solutions?

A4: this compound is soluble in water (up to 33 mM) and 1 equivalent of NaOH (up to 100 mM).[1] The sodium salt form is also available and is soluble in water up to 100 mM. It is recommended to prepare solutions on the day of use. If storage is necessary, solutions can be stored at -20°C for up to one month. Before use, stored solutions should be equilibrated to room temperature, and you should ensure that no precipitation has occurred. For shipping, this compound is stable at ambient temperatures. Upon receipt, it should be stored at room temperature under desiccating conditions.

Troubleshooting Guides

Guide 1: Distinguishing On-Target vs. Off-Target Effects

This guide provides a step-by-step protocol to determine if the observed experimental effects of this compound are due to its action on group III mGluRs or a result of off-target activity, particularly at NMDA receptors.

Experimental Protocol: Antagonist Challenge

  • Baseline Measurement: Establish a stable baseline recording of your experimental parameter of interest (e.g., synaptic transmission, cell excitability).

  • This compound Application: Apply this compound at the desired concentration and record the resulting effect.

  • Washout (Optional but Recommended): If possible, perform a washout of this compound to determine if the effect is reversible. This involves perfusing the preparation with a drug-free solution for a sufficient period.

  • Group III mGluR Antagonist Application: In the continued presence of this compound (or after washout and re-application), co-apply a selective group III mGluR antagonist, such as (RS)-α-Cyclopropyl-4-phosphonophenylglycine (CPPG) or UBP1112.

    • Rationale: If the effect of this compound is mediated by group III mGluRs, the antagonist should reverse or block this effect.

  • NMDA Receptor Antagonist Application: In a separate experiment, following the establishment of the this compound effect, co-apply a selective NMDA receptor antagonist. For example, use D-AP5 to block the glutamate binding site or a glycine site antagonist if co-agonist activity is suspected.

    • Rationale: If the effect of this compound is due to off-target activity at NMDA receptors, the NMDA receptor antagonist should reverse or block this effect.

  • Data Analysis: Quantify the magnitude of the this compound effect in the absence and presence of each antagonist. A significant reduction in the effect in the presence of a specific antagonist points to the involvement of that receptor.

Data Presentation: Quantitative Comparison of this compound Potency

Receptor SubtypeReported EC50/IC50/Kd of L-AP4 or this compoundCitation(s)
On-Target: Group III mGluRs
mGluR40.1 - 0.13 µM (EC50)[2]
mGluR61.0 - 2.4 µM (EC50)[2]
mGluR7249 - 337 µM (EC50)[2]
mGluR80.29 µM (EC50)[2]
Off-Target: NMDA Receptors
NR1/NR2A (as co-agonist)25 µM (EC50 for this compound)[5]
Guide 2: Confirming Reversibility of this compound Effects

This guide outlines a protocol for performing a washout experiment to determine if the effects of this compound are reversible, which is a key characteristic of specific receptor-mediated events.

Experimental Protocol: Washout Procedure

  • Establish Baseline: Record a stable baseline of the experimental parameter.

  • Apply this compound: Perfuse the experimental preparation with a solution containing this compound at the desired concentration until a stable effect is observed.

  • Initiate Washout: Replace the this compound-containing solution with a drug-free control solution. The volume and flow rate of the washout solution should be sufficient to ensure complete removal of the drug from the experimental chamber. A general guideline is to exchange the chamber volume at least 10 times.

  • Monitor Recovery: Continuously record the experimental parameter during the washout period. The duration of the washout will depend on the experimental system and the kinetics of this compound binding and unbinding. It may range from several minutes to over an hour.

  • Assess Reversibility: Compare the parameter measurement after the washout period to the initial baseline. A return to the pre-drug baseline indicates a reversible effect.

Visualizations

DL_AP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound mGluR Group III mGluR (mGluR4/6/7/8) This compound->mGluR Agonist Binding G_protein Gαi/o and Gβγ mGluR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channel Ion Channel Modulation G_protein->Ion_Channel Modulation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Neurotransmitter_Release ↓ Neurotransmitter Release PKA->Neurotransmitter_Release Ion_Channel->Neurotransmitter_Release

Caption: Signaling pathway of this compound via group III mGluRs.

Off_Target_Workflow Start Experiment with this compound Observe_Effect Observe Unexpected or Complex Effect Start->Observe_Effect Dose_Response Perform Dose-Response Curve Analysis Observe_Effect->Dose_Response Antagonist_Control Use Selective Antagonists (Group III mGluR & NMDA) Dose_Response->Antagonist_Control Analyze_On_Target Effect Blocked by Group III mGluR Antagonist? Antagonist_Control->Analyze_On_Target Washout Perform Washout Experiment Analyze_Reversibility Is Effect Reversible? Washout->Analyze_Reversibility Analyze_Off_Target Effect Blocked by NMDA Antagonist? Analyze_On_Target->Analyze_Off_Target No Conclusion_On_Target Conclude On-Target Effect Analyze_On_Target->Conclusion_On_Target Yes Analyze_Off_Target->Washout No Conclusion_Off_Target Conclude Off-Target Effect (likely NMDA) Analyze_Off_Target->Conclusion_Off_Target Yes Analyze_Reversibility->Conclusion_On_Target Yes, and blocked by mGluR antagonist Conclusion_Complex Complex Pharmacology or Irreversible Effect Analyze_Reversibility->Conclusion_Complex No Analyze_Reversibility->Conclusion_Complex Partially Troubleshooting_Tree Start Unexpected Experimental Result with this compound Q1 Is the effect consistent with Group III mGluR activation? Start->Q1 A1_Yes Proceed with on-target validation experiments Q1->A1_Yes Yes A1_No Consider potential off-target effects Q1->A1_No No Q2 Is the effect blocked by a Group III mGluR antagonist? A1_Yes->Q2 A1_No->Q2 A2_Yes Likely an on-target effect Q2->A2_Yes Yes A2_No Investigate NMDA receptor involvement Q2->A2_No No Q3 Is the effect blocked by an NMDA receptor antagonist? A2_No->Q3 A3_Yes Likely an NMDA receptor -mediated off-target effect Q3->A3_Yes Yes A3_No Consider other potential off-targets or experimental artifacts Q3->A3_No No

References

DL-AP4 Electrophysiology Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing DL-AP4 in electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? this compound (DL-2-Amino-4-phosphonobutyric acid) is a broad-spectrum glutamate receptor ligand.[1] Its L-isomer, L-AP4, is a potent agonist for group III metabotropic glutamate receptors (mGluRs), particularly mGluR4, mGluR6, mGluR7, and mGluR8.[2] These receptors are typically located on presynaptic terminals and, when activated, inhibit the release of glutamate.[2][3] The primary signaling mechanism involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4]

Q2: What are the common applications of this compound in electrophysiology? this compound is frequently used to:

  • Isolate and study specific synaptic pathways by selectively suppressing glutamate release at group III mGluR-expressing synapses.[5]

  • Investigate the role of presynaptic autoreceptors in modulating synaptic transmission and plasticity.[3]

  • Explore the function of mGluR4 and other group III mGluRs in various neural circuits, such as the hippocampus, olfactory cortex, and retina.[5][6]

  • Reduce excitotoxicity and provide neuroprotection in models of brain injury by decreasing excessive glutamate release.[7]

Q3: How should I prepare and store this compound solutions? Proper preparation and storage are critical for experimental success. This compound is available as a water-soluble sodium salt or a form requiring a basic solution to dissolve.[8]

  • Solubility: The standard form is soluble in water up to approximately 33-50 mM.[1] The sodium salt version has higher water solubility (e.g., 100 mM).[8]

  • Stock Solutions: It is recommended to prepare fresh solutions on the day of the experiment.[1][8] If storage is necessary, stock solutions can be stored at -20°C for up to one month.[1][8]

  • Usage: Before use, frozen solutions should be equilibrated to room temperature. Ensure that no precipitate is present in the solution.[1][8]

Q4: What concentrations of this compound are typically effective? The effective concentration of this compound can vary significantly depending on the specific brain region, synapse, and experimental preparation.

  • EC50: The half-maximal effective concentration (EC50) for inhibiting synaptic transmission at the lateral olfactory tract-piriform cortex synapse has been reported as 473 nM for the L-isomer, L-AP4.[6]

  • Working Concentrations: Studies have used a wide range of concentrations, from low micromolar (1-10 µM) to higher concentrations (30-100 µM), with some experiments using up to 300 µM.[5] For example, a 30 µM concentration of L-AP4 reduced high-threshold calcium currents by approximately 23.6%.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.

Compound Property Value Source
Molecular Formula C4H10NO5P
Molecular Weight 183.1 g/mol
Purity >98%
Solubility (Water) ~33-50 mM[1]
Solubility (1 eq. NaOH) up to 100 mM
Stock Solution Storage -20°C for up to one month[1][8]
Shipped Ambient Temperature[8]

Troubleshooting Guide

This guide addresses common issues encountered during this compound electrophysiology experiments in a question-and-answer format.

Problem 1: No discernible effect or a very weak response after this compound application.

  • Possible Cause 1: Compound Degradation.

    • Solution: this compound solutions, especially when diluted in recording buffer, have limited stability. Prepare fresh solutions daily from a powder or a recently thawed stock.[1][8] If using a stock solution, ensure it has not undergone multiple freeze-thaw cycles.

  • Possible Cause 2: Incorrect Concentration.

    • Solution: The sensitivity of synapses to this compound varies greatly.[5] Perform a concentration-response curve starting from a low concentration (e.g., 1 µM) and increasing incrementally (e.g., 10 µM, 50 µM, 100 µM) to find the optimal dose for your preparation.

  • Possible Cause 3: Receptor Expression.

    • Solution: Group III mGluRs are not expressed ubiquitously. Verify from literature or through immunohistochemistry/in-situ hybridization that the specific synapses or neurons you are studying express the target receptors (mGluR4, mGluR8, etc.).[6][9]

  • Possible Cause 4: Perfusion System Lag.

    • Solution: Ensure your perfusion system delivers the drug to the tissue efficiently. Calculate the dead volume of your tubing and allow sufficient time for the solution to reach the slice. Include a dye or a fluorescent marker in a test run to visualize the solution exchange time.

Problem 2: The recording becomes unstable (e.g., changing series resistance, membrane potential drift) during or after this compound application.

  • Possible Cause 1: Off-Target Effects.

    • Solution: While L-AP4 is a potent group III mGluR agonist, this compound is a broad-spectrum ligand and can have weak agonist activity at other receptors, such as NMDA receptors, at high concentrations.[5] Ensure your experimental buffer contains antagonists for other glutamate receptors (e.g., AP5 for NMDA, CNQX for AMPA/Kainate) to isolate the metabotropic effects.[5]

  • Possible Cause 2: General Recording Instability.

    • Solution: Long-duration recordings required for drug application can be prone to instability. Ensure a stable baseline for at least 10-15 minutes before applying the drug. Check the osmolarity of your internal and external solutions, as a mismatch can cause cell swelling or shrinkage, leading to an unstable seal.[10] Mechanical drift of the pipette or stage can also be a factor.[10]

Problem 3: The effect of this compound does not wash out or washes out very slowly.

  • Possible Cause 1: High-Affinity Binding or Slow Dissociation.

    • Solution: Metabotropic receptor kinetics can be slow. Extend the washout period significantly (e.g., 20-30 minutes or longer) while monitoring the recovery of the synaptic response.

  • Possible Cause 2: Intracellular Signaling Cascade.

    • Solution: this compound acts via a G-protein-coupled signaling cascade, the effects of which can outlast the physical presence of the agonist at the receptor.[3] This is an inherent property of the system. To confirm that the effect is G-protein mediated, you can include GDP-β-S in the patch pipette to block G-protein activation and see if this prevents the long-lasting effect.

Visualized Workflows and Pathways

mGluR4 Signaling Pathway

Activation of the presynaptic mGluR4 by L-AP4 initiates a Gi/o-protein-mediated signaling cascade. This leads to the inhibition of adenylyl cyclase (AC), which reduces the production of cyclic AMP (cAMP). Lower cAMP levels decrease the activity of Protein Kinase A (PKA), ultimately resulting in the inhibition of voltage-gated calcium channels (VGCCs) and a reduction in glutamate release from the presynaptic terminal.

mGluR4_Signaling cluster_presynaptic Presynaptic Terminal AP4 L-AP4 mGluR4 mGluR4 AP4->mGluR4 Binds G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits VGCC Ca²⁺ Channel G_protein->VGCC Direct Inhibition cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PKA->VGCC Modulates Glutamate_vesicle Glutamate Vesicle VGCC->Glutamate_vesicle Ca²⁺ influx triggers fusion Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release

Caption: Presynaptic mGluR4 signaling cascade initiated by L-AP4.

Experimental Troubleshooting Workflow

This diagram outlines a logical progression for troubleshooting a lack of response to this compound application in an electrophysiology experiment.

Troubleshooting_Workflow start Start: No response to this compound check_baseline Is baseline recording stable (>10 min before application)? start->check_baseline check_drug_prep Was drug prepared fresh? (Stock <1 month old, -20°C) check_baseline->check_drug_prep  Yes   end_no_effect Conclusion: Synapse may not be sensitive to this compound check_baseline->end_no_effect  No (Fix Stability First)   check_perfusion Is perfusion system working? (Test with dye) check_drug_prep->check_perfusion  Yes   check_drug_prep->end_no_effect  No (Remake Solution)   increase_conc Increase this compound Concentration check_perfusion->increase_conc  Yes   check_perfusion->end_no_effect  No (Fix Perfusion)   verify_expression Verify mGluR expression (literature, IHC) increase_conc->verify_expression  Still No Response   end_effect Problem Solved: Effect Observed increase_conc->end_effect  Response Seen   verify_expression->end_no_effect

Caption: Logical workflow for troubleshooting this compound experiments.

Key Experimental Protocols

Protocol: Whole-Cell Voltage-Clamp Recording to Measure this compound Effect on Synaptic Transmission

This protocol describes a standard procedure to assess the presynaptic inhibitory effect of this compound on evoked excitatory postsynaptic currents (EPSCs).

1. Solutions Preparation:

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose. Continuously bubble with 95% O2 / 5% CO2.

  • Internal Pipette Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 Phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

  • Drug Solution: Prepare a 10 mM stock of this compound in water. On the day of the experiment, dilute this stock into the aCSF to the desired final concentration (e.g., 50 µM). To isolate mGluR effects, the recording aCSF should also contain antagonists for ionotropic glutamate receptors (e.g., 50 µM D-AP5, 20 µM CNQX) and GABAA receptors (e.g., 20 µM Picrotoxin), if studying isolated glutamatergic transmission.[5]

2. Slice Preparation and Recording:

  • Prepare acute brain slices (e.g., 300-400 µm thick) from the desired region (e.g., hippocampus) using a vibrating microtome in ice-cold, oxygenated aCSF.

  • Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF (~2-3 mL/min) at physiological temperature (30-32°C).

  • Using DIC/IR microscopy, identify a target neuron for whole-cell patch-clamp recording.

  • Obtain a giga-ohm seal (>1 GΩ) and establish the whole-cell configuration. Clamp the neuron at -70 mV.

3. Data Acquisition:

  • Place a stimulating electrode in a relevant afferent pathway (e.g., Schaffer collaterals for a CA1 pyramidal neuron).

  • Deliver brief electrical pulses (e.g., 0.1 ms duration) at a low frequency (e.g., 0.05-0.1 Hz) to evoke baseline EPSCs. Adjust stimulation intensity to elicit a stable response that is approximately 30-50% of the maximal amplitude.

  • Record a stable baseline of EPSCs for at least 10-15 minutes.

  • Switch the perfusion to the aCSF containing this compound.

  • Continue recording for 15-20 minutes to observe the drug's effect on the EPSC amplitude. The presynaptic inhibitory effect of this compound should manifest as a reduction in the EPSC amplitude.

  • To test for reversibility, switch the perfusion back to the control aCSF and record for another 20-30 minutes (the "washout" phase).

4. Data Analysis:

  • Measure the peak amplitude of the averaged EPSCs during the baseline, drug application, and washout periods.

  • Normalize the EPSC amplitude during drug application and washout to the average baseline amplitude.

  • Perform statistical analysis (e.g., paired t-test) to determine if the reduction in EPSC amplitude by this compound is significant.

  • Monitor series resistance throughout the experiment; if it changes by more than 20%, the recording should be discarded.

References

Reasons for inconsistent results with DL-AP4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experimental results when using DL-AP4. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Inconsistent Results with this compound

Question: We are observing variable or inconsistent effects of this compound in our experiments. What are the potential causes?

Answer: Inconsistent results with this compound can arise from several factors related to reagent handling, experimental design, and biological variability. Below is a systematic guide to troubleshoot these issues.

1. Reagent Preparation and Storage:

  • Solubility and Stock Solutions: this compound is soluble in water (up to 33 mM) and 1 eq. NaOH (up to 100 mM).[1][2] Ensure the compound is fully dissolved. For aqueous stock solutions, it is recommended to filter and sterilize with a 0.22 μm filter before use.[3]

  • Storage of Stock Solutions: Improper storage can lead to degradation of the compound. Stock solutions should be prepared fresh for each experiment if possible.[1] If storage is necessary, aliquots should be stored at -20°C for up to one month or -80°C for up to six months.[1][3] Avoid repeated freeze-thaw cycles.

  • Purity: Ensure the purity of the this compound being used is high (>98%).[1][2][4]

2. Experimental Conditions:

  • Isomer Specificity: this compound is a racemic mixture. The biological activity resides primarily in the L-isomer, L-AP4, which is a selective agonist for group III metabotropic glutamate receptors (mGluRs).[5] The D-isomer is generally considered inactive. Variability in the ratio of L- to D-isomers between batches could potentially lead to inconsistent effective concentrations. Consider using the pure L-AP4 isomer for greater consistency.

  • Receptor Expression: The effects of this compound are dependent on the expression of group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8) in your specific cell type or tissue preparation.[6] Verify the expression of these receptors in your experimental model. The potency of L-AP4 varies between these receptor subtypes.

  • Off-Target Effects: At higher concentrations, this compound may exhibit weak agonist activity at NMDA receptors, which could confound results.[7][8] If your system is sensitive to NMDA receptor activation, consider using appropriate antagonists to block this potential off-target effect.

3. Biological System and Assay:

  • Cell/Tissue Health: The physiological state of your cells or tissue slices can significantly impact the response to this compound. Ensure that your preparations are healthy and viable.

  • Downstream Signaling Measurement: this compound acts via G-protein-coupled receptors to inhibit adenylyl cyclase and reduce cAMP levels, as well as inhibit presynaptic calcium channels.[7][9][10][11] The method used to measure these downstream effects (e.g., cAMP assays, electrophysiology) will have its own sources of variability. Ensure your assay is optimized and includes appropriate controls.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: The active component of this compound is L-AP4, which is a selective agonist for group III metabotropic glutamate receptors (mGluRs), including mGluR4, mGluR6, mGluR7, and mGluR8.[5][6] These are G-protein-coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[10][11] They can also presynaptically inhibit voltage-gated calcium channels, leading to a reduction in neurotransmitter release.[7][9]

Q2: What are the recommended working concentrations for this compound?

A2: The effective concentration of L-AP4 (the active isomer) can vary depending on the specific mGluR subtype and the experimental system. EC50 values for L-AP4 at different group III mGluRs have been reported in the sub-micromolar to low micromolar range. For this compound, a common starting concentration for in vitro studies is in the range of 10-100 µM.[3][7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.

Q3: How should I prepare a stock solution of this compound?

A3: this compound can be dissolved in water or 1 eq. NaOH.[1][2] For a stock solution in water, it is soluble up to 33 mM.[1] To prepare a stock solution, weigh out the desired amount of this compound and add the appropriate volume of solvent. Vortex or sonicate briefly to ensure it is fully dissolved. For use in cell culture, it is advisable to sterilize the stock solution by passing it through a 0.22 μm filter.[3]

Q4: Can I use this compound in in vivo experiments?

A4: Yes, this compound and its active isomer L-AP4 have been used in in vivo studies. For example, intracerebroventricular (icv) injection of L-AP4 has been used to study its effects on motor function in animal models.[12] The route of administration and dosage will need to be optimized for your specific experimental model and research question.

Quantitative Data Summary

ParameterValueReference(s)
This compound Purity >98% or ≥99%[1][2][4]
This compound Solubility Soluble in water (33mM), 1 eq. NaOH (100 mM)[1][2]
Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 months[1][3]
L-AP4 EC50 at mGluR4 0.1-0.13 µM
L-AP4 EC50 at mGluR8 0.29 µM
L-AP4 EC50 at mGluR6 1.0-2.4 µM
L-AP4 EC50 at mGluR7 249-337 µM

Experimental Protocols

General Protocol for In Vitro Cell-Based Assays (e.g., cAMP measurement):

  • Cell Culture: Plate cells expressing the target group III mGluR at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). On the day of the experiment, prepare serial dilutions of this compound in assay buffer.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a defined period to prevent cAMP degradation.

    • Add the different concentrations of this compound to the cells.

    • Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin).

    • Incubate for a specified time at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50.

Visualizations

DL_AP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound mGluR Group III mGluR (mGluR4/6/7/8) This compound->mGluR Agonist Binding G_protein Gi/o Protein mGluR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP ATP ATP ATP->cAMP Conversion Ca_ion Ca2+ Ca_channel->Ca_ion Influx

Caption: Signaling pathway of this compound via group III mGluRs.

Troubleshooting_Workflow start Inconsistent this compound Results reagent Check Reagent Prep & Storage (Solubility, Aliquots, Age) start->reagent protocol Review Experimental Protocol (Concentration, Isomer, Controls) reagent->protocol [ Reagent OK ] reagent_ok Re-prepare Fresh Reagents reagent->reagent_ok [ Issue Found ] system Evaluate Biological System (Receptor Expression, Cell Health) protocol->system [ Protocol OK ] protocol_ok Optimize Protocol (Dose-Response, L-AP4 vs this compound) protocol->protocol_ok [ Issue Found ] system_ok Validate Biological System (qPCR, Western Blot) system->system_ok [ Issue Found ] end Consistent Results system->end [ System OK ] reagent_ok->start protocol_ok->start system_ok->start

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Navigating DL-AP4 Experiments: A Guide to Reducing Variability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to minimize experimental variability when using the glutamate receptor ligand, DL-AP4. By addressing common issues and providing detailed protocols, this resource aims to enhance the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (DL-2-amino-4-phosphonobutyric acid) is a broad-spectrum glutamate receptor ligand.[1][2][3] It primarily acts as a selective agonist at group III metabotropic glutamate receptors (mGluRs), including mGlu4, mGlu6, mGlu7, and mGlu8.[4] In many systems, particularly the retina, L-AP4 (the active L-isomer in the DL-mixture) activates these presynaptic receptors, leading to the inhibition of neurotransmitter release.[5][6] It can also act as a competitive antagonist at other glutamate binding sites.[7]

Q2: How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound solutions are critical for maintaining its efficacy. This compound is soluble in water.[1][3] For stock solutions, it is recommended to prepare them on the day of use if possible.[1] If storage is necessary, aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[1][7] Before use, ensure the solution is fully thawed, brought to room temperature, and checked for any precipitation.[1] If using water as the solvent for the stock solution, it is advisable to filter-sterilize it through a 0.22 µm filter before preparing the final working solution.[7]

Q3: What are the common sources of variability when using this compound?

Several factors can contribute to inconsistent results in experiments involving this compound. These include:

  • Reagent Quality and Consistency: Batch-to-batch variability in the purity and formulation of this compound can significantly impact its effective concentration and activity.[3][8]

  • Solution Stability: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound.[7]

  • Concentration and Off-Target Effects: At high concentrations, this compound may exhibit off-target effects, including acting as a partial co-agonist at NMDA receptors, which can complicate data interpretation.[9]

  • Experimental Model and Conditions: The response to this compound can vary depending on the cell type, tissue preparation (e.g., slices vs. primary cultures), and overall health of the experimental model.

Q4: I'm observing inconsistent responses in my electrophysiology recordings. What should I check?

For electrophysiological experiments, variability can arise from several sources:

  • Solution Preparation: Double-check the final concentration of this compound in your recording solution. Ensure thorough mixing.

  • Perfusion System: Verify that your perfusion system allows for complete and rapid exchange of solutions.

  • Tissue Health: Ensure your slices or cultured neurons are healthy and viable. Degenerating tissue will not respond consistently.

  • Recording Stability: Monitor your baseline recording for stability before and after drug application.

  • Off-Target Effects: If using high concentrations, consider the possibility of off-target effects.[9] Try a lower concentration to see if the response becomes more specific.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No effect or reduced effect of this compound 1. Degraded this compound solution: Improper storage or expired reagent.1. Prepare a fresh stock solution from a new vial of this compound. Always follow recommended storage guidelines.[1][7]
2. Incorrect concentration: Calculation or dilution error.2. Recalculate and carefully prepare the working solution. Consider using a recently calibrated pipette.
3. Poor tissue/cell health: The experimental model is not viable.3. Assess the health of your preparation (e.g., cell morphology, baseline electrophysiological properties). Use a new preparation if necessary.
Inconsistent or variable results between experiments 1. Batch-to-batch variability of this compound: Differences in purity or formulation between lots.1. If possible, purchase a larger single batch of this compound for a series of experiments. If switching batches, perform a pilot experiment to confirm the effective concentration.
2. Inconsistent solution preparation: Minor differences in preparation each time.2. Standardize your solution preparation protocol. Prepare a larger volume of stock solution to be used across multiple experiments.
3. Variability in the biological preparation: Differences between animal litters, cell culture passages, etc.3. Standardize the preparation of your biological material as much as possible. Note the passage number for cell cultures and the age/condition of animals.
Unexpected or off-target effects observed 1. High concentration of this compound: The concentration used may be causing non-specific effects.1. Perform a dose-response curve to determine the optimal and most specific concentration for your experiment.[9]
2. Interaction with other compounds: this compound may interact with other drugs or reagents in your experimental solution.2. Review all components of your experimental medium. If possible, simplify the solution to isolate the effects of this compound.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationReference
Room TemperatureShort-term (powder form)[1]
-20°CUp to 1 month (solution)[1][7]
-80°CUp to 6 months (solution)[7]

Note: Always refer to the manufacturer's specific storage instructions.

Table 2: Commonly Used Concentrations of this compound in Research

ApplicationConcentration RangeReference
Retinal Slice Electrophysiology10 µM - 50 µM[5][7]
Hippocampal Slice Electrophysiology2.5 µM - 2.5 mM[2][7]
Isolated Rod Bipolar Cells500 µM[7]
Locust Muscle Preparation0.1 M[7]

Note: The optimal concentration should be determined empirically for each specific experimental setup.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound powder

    • Sterile, high-purity water or appropriate buffer (e.g., PBS)

    • Sterile microcentrifuge tubes

    • 0.22 µm syringe filter

  • Procedure for 50 mM Stock Solution:

    • Weigh out the appropriate amount of this compound powder (Molecular Weight: ~183.1 g/mol ).

    • Dissolve the powder in sterile water to a final concentration of 50 mM.

    • Vortex gently until fully dissolved.

    • Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C.

  • Procedure for Working Solution (e.g., 50 µM in Artificial Cerebrospinal Fluid - aCSF):

    • Thaw a single aliquot of the 50 mM this compound stock solution at room temperature.

    • Calculate the volume of stock solution needed for your desired final concentration and volume of aCSF. For a 50 µM working solution in 100 ml of aCSF, you would add 100 µl of the 50 mM stock solution.

    • Add the calculated volume of the stock solution to the aCSF.

    • Mix thoroughly before use.

Protocol 2: Electrophysiological Recording in Retinal Slices

This protocol is adapted from published methods for retinal slice electrophysiology.[5][10][11][12]

  • Slice Preparation:

    • Prepare retinal slices (approximately 200 µm thick) from the desired animal model in ice-cold, oxygenated (95% O2 / 5% CO2) Ames' medium or a similar bicarbonate-based buffer.[5]

    • Allow slices to recover in oxygenated Ames' medium at room temperature for at least 30 minutes before recording.

  • Recording Setup:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

    • Visualize neurons using DIC microscopy.

    • Establish a whole-cell patch-clamp recording from the target neuron.

  • This compound Application:

    • Record a stable baseline of synaptic activity for at least 5-10 minutes.

    • Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 10-50 µM).

    • Record the activity in the presence of this compound for a sufficient duration to observe the full effect.

    • To test for reversibility, switch the perfusion back to the control aCSF (washout).

Visualizations

DL_AP4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal This compound This compound mGluR Group III mGluR (mGlu4/6/7/8) This compound->mGluR Agonist G_protein Gi/o Protein mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Vesicle_release ↓ Neurotransmitter Release Ca_channel->Vesicle_release

Caption: Signaling pathway of this compound at presynaptic terminals.

Experimental_Workflow A 1. Prepare fresh this compound stock and working solutions B 2. Prepare biological sample (e.g., retinal slices, primary neurons) A->B C 3. Establish baseline recording (e.g., electrophysiology, imaging) B->C D 4. Apply this compound at desired concentration C->D E 5. Record experimental data D->E F 6. Washout this compound and record recovery E->F G 7. Analyze data and compare to baseline and washout F->G

Caption: General experimental workflow for using this compound.

Troubleshooting_Flowchart Start Inconsistent or No Effect Observed with this compound Q1 Are your this compound solutions freshly prepared and properly stored? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the health of your biological preparation optimal? A1_Yes->Q2 Sol1 Prepare fresh solutions. Re-run experiment. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Have you performed a dose-response curve? A2_Yes->Q3 Sol2 Use a new, healthy preparation. Re-run experiment. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Have you checked for batch-to-batch variability of your this compound? A3_Yes->Q4 Sol3 Determine the optimal concentration to avoid off-target effects. A3_No->Sol3 A4_No No Q4->A4_No End Consult further literature or technical support. Q4->End Yes Sol4 Consider batch variability. Test new batch before use. A4_No->Sol4

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Strategies to Improve the In Vivo Efficacy of DL-AP4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DL-AP4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments and to offer strategies for enhancing the efficacy of this potent group III metabotropic glutamate receptor (mGluR) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (DL-2-Amino-4-phosphonobutanoic acid) is a broad-spectrum glutamate antagonist that also acts as a selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1] Its primary mechanism of action in vivo involves the activation of these presynaptic autoreceptors, leading to an inhibition of neurotransmitter release. This is achieved through a G-protein coupled signaling cascade that suppresses adenylyl cyclase activity, reduces cyclic AMP (cAMP) levels, and inhibits voltage-gated calcium channels.

Q2: What are the main challenges in achieving optimal in vivo efficacy with this compound?

Researchers often face several hurdles when using this compound in in vivo models:

  • Poor Blood-Brain Barrier (BBB) Permeability: As a polar amino acid analog containing a phosphonate group, this compound has limited ability to cross the BBB, which can result in sub-therapeutic concentrations in the central nervous system (CNS) after systemic administration.

  • Rapid Metabolism and Clearance: While specific data on this compound is limited, analogous compounds can be subject to rapid metabolism and clearance, leading to a short half-life and the need for frequent or high-dose administration.

  • Potential for Off-Target Effects: Although selective for group III mGluRs, at higher concentrations, this compound may interact with other glutamate receptors, potentially leading to unintended physiological effects.

Troubleshooting Guide

Issue 1: Low or Inconsistent Efficacy After Systemic Administration

Potential Cause: Poor penetration of the blood-brain barrier (BBB).

Troubleshooting Strategies:

  • Optimize Administration Route:

    • Intracerebroventricular (ICV) or Intrathecal (IT) Injection: For preclinical studies, direct administration into the CNS can bypass the BBB and ensure the compound reaches its target. This is often the most direct way to confirm target engagement and efficacy within the brain.

    • Intranasal Delivery: This non-invasive route can facilitate direct transport to the brain via the olfactory and trigeminal nerves, bypassing the BBB to some extent.[2]

  • Formulation Strategies:

    • Nanoparticle-Based Delivery: Polymeric nanoparticles can be engineered to cross the BBB through various mechanisms, including receptor-mediated transcytosis. Surface modification of nanoparticles with ligands that bind to BBB transporters can further enhance brain delivery.

    • Use of Permeation Enhancers: Co-administration with agents that transiently increase BBB permeability can be explored, though this approach requires careful consideration of potential toxicity.

  • Chemical Modification (Prodrug Approach):

    • Increase Lipophilicity: Masking the polar phosphonate and amino groups with lipophilic moieties can create a prodrug that more readily crosses the BBB. These moieties are then cleaved by enzymes in the brain to release the active this compound.[3]

    • Utilize Carrier-Mediated Transport: Conjugating this compound to a molecule that is actively transported across the BBB (e.g., a substrate for an amino acid transporter) can "Trojan horse" the drug into the CNS.[4]

Issue 2: Rapid Onset of Action but Short Duration of Effect

Potential Cause: Rapid metabolism and clearance of this compound.

Troubleshooting Strategies:

  • Sustained-Release Formulations:

    • Incorporate this compound into a biodegradable polymer matrix for subcutaneous or intramuscular injection, allowing for slow and sustained release over time.

    • For oral administration, consider formulations that provide controlled release in the gastrointestinal tract.

  • Co-administration with Enzyme Inhibitors:

    • If the metabolic pathways of this compound are identified, co-administration with specific enzyme inhibitors could prolong its half-life. Note: This requires a thorough understanding of this compound metabolism, which is currently not well-documented.

Issue 3: High Doses Required, Leading to Potential Side Effects

Potential Cause: Low potency at the target receptor or engagement of off-target receptors at high concentrations.

Troubleshooting Strategies:

  • Co-administration with a Positive Allosteric Modulator (PAM):

    • PAMs are compounds that bind to a different site on the receptor and enhance the effect of the primary agonist. Co-administering a selective mGluR4 PAM, for example, could increase the potency of this compound, allowing for a lower, more specific dose to be used.[5][6][7][8]

Data Presentation

Table 1: Comparison of Administration Routes for CNS Drug Delivery

Administration RouteAdvantagesDisadvantagesApplicability for this compound
Oral (p.o.) Non-invasive, convenient for chronic dosing.Low bioavailability due to poor absorption and first-pass metabolism; poor BBB penetration.Challenging without enabling formulations (e.g., nanoparticles, prodrugs).
Intraperitoneal (i.p.) Larger volume can be administered; faster absorption than oral.Potential for local irritation; still subject to first-pass metabolism and poor BBB penetration.Commonly used in preclinical studies, but may not reflect clinical potential.
Intravenous (i.v.) 100% bioavailability in systemic circulation.Invasive; rapid clearance may require continuous infusion; poor BBB penetration.Useful for pharmacokinetic studies but not for assessing CNS-specific effects without BBB disruption.
Intranasal Non-invasive; potential for direct nose-to-brain delivery, bypassing the BBB.[2]Limited volume of administration; potential for local irritation and mucociliary clearance.A promising non-invasive strategy to enhance CNS delivery.
Intracerebroventricular (i.c.v.) Bypasses the BBB, direct delivery to the CNS.Highly invasive, requires surgery; potential for uneven drug distribution in the brain.Gold standard for preclinical proof-of-concept studies to confirm central activity.

Experimental Protocols

Protocol 1: General Method for Liposomal Encapsulation of a Hydrophilic Drug (Adapted for this compound)

This protocol provides a general framework. Optimization of lipid composition, drug-to-lipid ratio, and extrusion parameters is essential.

  • Lipid Film Hydration:

    • Dissolve a mixture of lipids (e.g., phosphatidylcholine, cholesterol, and a pegylated phospholipid) in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous solution of this compound (e.g., in phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation. The concentration of this compound should be optimized based on desired encapsulation efficiency.

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the liposome suspension to repeated extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.

  • Purification:

    • Remove unencapsulated this compound by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering.

    • Quantify the encapsulation efficiency by disrupting the liposomes with a suitable solvent and measuring the this compound concentration using an appropriate analytical method (e.g., HPLC).

Protocol 2: In Vivo Efficacy Study Workflow for a CNS-Targeted Compound

  • Animal Model Selection: Choose an appropriate animal model that recapitulates the disease state of interest.

  • Dose-Range Finding Study: Determine the maximum tolerated dose (MTD) and a range of potentially efficacious doses.

  • Formulation and Administration: Prepare the this compound formulation (e.g., solution, suspension, liposomes) and administer via the chosen route. Include vehicle-treated and positive control groups.

  • Behavioral or Physiological Assessment: Conduct relevant behavioral tests or physiological measurements at predetermined time points to assess the efficacy of the treatment.

  • Pharmacokinetic Analysis: Collect blood and brain tissue samples at various time points to determine the concentration of this compound and its metabolites. This will help correlate drug exposure with efficacy.

  • Target Engagement/Pharmacodynamic Studies: Analyze brain tissue to measure downstream markers of mGluR activation (e.g., changes in cAMP levels) to confirm that this compound is engaging its target.

  • Data Analysis: Statistically analyze the behavioral, pharmacokinetic, and pharmacodynamic data to determine the in vivo efficacy of the this compound formulation.

Mandatory Visualizations

DL_AP4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal DL_AP4 This compound mGluR Group III mGluR (mGluR4/6/7/8) DL_AP4->mGluR Binds to G_protein Gi/o Protein mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_release Neurotransmitter Release PKA->Neurotransmitter_release Modulates Ca_channel->Neurotransmitter_release Mediates

Caption: Signaling pathway of this compound at presynaptic group III mGluRs.

Experimental_Workflow start Start: In Vivo Efficacy Study animal_model 1. Animal Model Selection start->animal_model dose_finding 2. Dose-Range Finding animal_model->dose_finding formulation 3. This compound Formulation (e.g., solution, nanoparticles) dose_finding->formulation administration 4. Administration (e.g., i.p., i.n., i.c.v.) formulation->administration assessment 5. Behavioral/Physiological Assessment administration->assessment pk_pd 6. PK/PD Analysis (Blood & Brain Samples) administration->pk_pd analysis 7. Data Analysis assessment->analysis pk_pd->analysis end End: Efficacy Determined analysis->end

Caption: A typical experimental workflow for an in vivo efficacy study.

Troubleshooting_Logic start Low In Vivo Efficacy cause1 Poor BBB Penetration? start->cause1 cause2 Rapid Metabolism? start->cause2 cause3 Low Potency? start->cause3 solution1a Optimize Route (i.c.v., intranasal) cause1->solution1a solution1b Formulation Strategy (Liposomes, Nanoparticles) cause1->solution1b solution1c Prodrug Approach cause1->solution1c solution2 Sustained-Release Formulation cause2->solution2 solution3 Co-administer with PAM cause3->solution3

Caption: Troubleshooting logic for low in vivo efficacy of this compound.

References

Technical Support Center: Patch-Clamp Studies Involving DL-AP4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing DL-AP4 in patch-clamp studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of your experiments and ensure high-quality data acquisition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the central nervous system?

This compound (DL-2-Amino-4-phosphonobutyric acid) is a broad-spectrum glutamate receptor ligand. Its L-isomer, L-AP4, is a selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are typically located on presynaptic terminals and their activation leads to an inhibition of neurotransmitter release.[1][2] The primary mechanism of this inhibition is through the activation of a pertussis toxin (PTX)-sensitive G-protein (Gi/o), which in turn inhibits high-threshold voltage-dependent calcium channels, reducing calcium influx into the presynaptic terminal.[1]

Q2: I am not seeing any effect of this compound on synaptic transmission. What are the possible reasons?

Several factors could contribute to a lack of response to this compound:

  • Receptor Expression: The specific neuronal population you are studying may not express a significant number of group III mGluRs at the presynaptic terminals.

  • Drug Concentration: The concentration of this compound may be too low. The potency of L-AP4 varies between different mGluR subtypes, with EC50 values ranging from the sub-micromolar to the high micromolar range. It is advisable to perform a concentration-response curve to determine the optimal concentration for your preparation.

  • "Run-down" of the effect: The G-protein-mediated effects of mGluR activation can diminish over the course of a whole-cell recording, a phenomenon known as "run-down." This can be mitigated by including GTP in the intracellular solution. For a more sustained and irreversible effect, the non-hydrolyzable GTP analog, GTP-γ-S, can be used.[1]

  • Preparation Viability: The health of the brain slice or cultured neurons is critical. Ensure proper slicing and incubation procedures to maintain the integrity of presynaptic terminals.

Q3: My this compound application is causing a change in the holding current of the postsynaptic neuron. Is this expected?

While this compound's primary action is presynaptic, postsynaptic effects have been reported in some cell types. These can manifest as changes in holding current or membrane potential.[3] This could be due to several reasons:

  • Expression of postsynaptic group III mGluRs: While less common, some neurons express these receptors postsynaptically.

  • Off-target effects: At higher concentrations, this compound may have weak agonist activity at other receptors, such as NMDA receptors.[4] It is crucial to pharmacologically isolate the effects of this compound by blocking ionotropic glutamate receptors (e.g., with AP5 and CNQX).[4]

Q4: How can I confirm that the effect I am observing is mediated by a Gi/o-protein coupled receptor?

To verify the involvement of a Gi/o-protein pathway, you can perform the following experiments:

  • Pertussis Toxin (PTX) Pre-incubation: Pre-incubating your brain slices or cell culture with PTX will uncouple Gi/o proteins from their receptors. If the effect of this compound is blocked after PTX treatment, it confirms the involvement of a Gi/o-protein.[1]

  • GTP-γ-S in the patch pipette: Including the non-hydrolyzable GTP analog GTP-γ-S in your intracellular solution will lead to irreversible G-protein activation upon agonist binding. If the effect of this compound becomes irreversible with GTP-γ-S, it supports the involvement of a G-protein.[1]

  • Occlusion with other Gi/o-coupled receptor agonists: Activating another Gi/o-coupled receptor (e.g., a GABA-B receptor with baclofen) to its maximal effect may occlude the effect of a subsequent application of this compound if they share the same pool of G-proteins.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or no response to this compound Inactive compound.Prepare fresh stock solutions of this compound in water or a mild base (e.g., 1eq. NaOH) as recommended by the supplier.
Low receptor density in the recorded neuron.Target neuronal populations known to have high expression of group III mGluRs.
"Run-down" of G-protein mediated effects.Include 0.3 mM Na2-GTP and 4 mM MgATP in your intracellular solution.[5]
Effect of this compound is irreversible. Using GTP-γ-S in the internal solution.This is expected with GTP-γ-S. For reversible effects, use GTP in the internal solution.[1]
Changes in postsynaptic holding current or input resistance. Postsynaptic effects of this compound.Pharmacologically isolate presynaptic effects by including antagonists for ionotropic glutamate receptors (e.g., 50 µM D-AP5 and 20 µM CNQX) in the external solution.[4]
Off-target effects at high concentrations.Perform a concentration-response experiment to find the lowest effective concentration.
Difficulty in obtaining a stable gigaohm seal. Poor slice health or suboptimal internal/external solutions.Optimize your slice preparation and recovery method.[6] Ensure the osmolarity of your internal and external solutions are appropriate for your preparation (e.g., internal ~290 mOsm, external ~310 mOsm).[7]
Large, unstable holding currents after breakthrough. Mismatch in liquid junction potential or improper internal solution composition.Calculate and correct for the liquid junction potential. Ensure your internal solution components are not affecting the kinases that might regulate the channels of interest.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its active isomer, L-AP4, from various studies.

Table 1: Potency of L-AP4 at different mGluR subtypes.

Receptor SubtypeEC50 (µM)Reference
mGluR40.1 - 0.13
mGluR80.29
mGluR61.0 - 2.4
mGluR7249 - 337

EC50 values represent the concentration of agonist that produces 50% of the maximal response.

Table 2: Reported effective concentrations of DL/L-AP4 in patch-clamp studies.

PreparationEffectConcentration (µM)Reference
Cultured olfactory bulb neuronsInhibition of high-threshold Ca2+ currents~30 (maximal effect)[4]
Rat hippocampal sliceAntagonism of excitatory synapses2.5 (apparent Kd)[9]
Isolated rod bipolar cellsReduction of tonic inward current500[9]

Experimental Protocols

Detailed Methodology for Whole-Cell Voltage-Clamp Recordings in Brain Slices to Study the Effect of this compound on Synaptic Transmission:

  • Brain Slice Preparation:

    • Anesthetize the animal (e.g., a young adult mouse) and perform transcardial perfusion with ice-cold, oxygenated NMDG-based slicing solution.[6]

    • Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest using a vibratome in ice-cold, oxygenated NMDG slicing solution.

    • Transfer slices to a recovery chamber with NMDG slicing solution at 32-34°C for a brief period (e.g., 10-15 minutes) before transferring to a holding chamber with artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour before recording.[6]

  • Solutions:

    • NMDG Slicing Solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. Adjust pH to 7.3-7.4 with HCl.

    • Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 1 MgSO4. Saturate with 95% O2 / 5% CO2.

    • Intracellular Solution (in mM): 130 K-Gluconate, 4 KCl, 10 HEPES, 0.3 EGTA, 10 phosphocreatine-Na2, 4 MgATP, 0.3 Na2-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.[5]

  • Recording Procedure:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 ml/min) at physiological or room temperature.

    • Visually identify target neurons using DIC microscopy.

    • Pull patch pipettes from borosilicate glass capillaries with a resistance of 3-6 MΩ when filled with intracellular solution.

    • Approach the target neuron with the patch pipette while applying positive pressure.

    • Upon forming a dimple on the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).

    • Rupture the patch of membrane to obtain the whole-cell configuration.

    • Allow the cell to stabilize for 5-10 minutes before starting the experiment.

  • Voltage-Clamp Protocol:

    • Clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).

    • Place a stimulating electrode near the recorded neuron to evoke synaptic responses.

    • Deliver brief electrical stimuli (e.g., 0.1 ms duration) at a low frequency (e.g., 0.1 Hz) to elicit stable baseline EPSCs.

    • After recording a stable baseline for at least 10 minutes, bath-apply this compound at the desired concentration.

    • Record the effect of this compound on the amplitude of the evoked EPSCs for 10-20 minutes or until a stable effect is observed.

    • Wash out the drug with aCSF to observe recovery.

  • Data Analysis:

    • Measure the amplitude of the EPSCs before, during, and after this compound application.

    • Normalize the EPSC amplitude to the baseline period.

    • Perform statistical analysis to determine the significance of the this compound-induced effect.

Visualizations

DL_AP4_Signaling_Pathway This compound This compound mGluR Group III mGluR (mGluR4/6/7/8) This compound->mGluR activates G_protein Gi/o Protein mGluR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP Vesicle Synaptic Vesicle Ca_channel->Vesicle triggers fusion Glutamate Glutamate Vesicle->Glutamate release

Caption: this compound signaling pathway in a presynaptic terminal.

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis A Brain Slice Preparation B Slice Recovery & Incubation A->B C Whole-Cell Patch-Clamp B->C D Record Baseline EPSCs C->D E Bath Apply This compound D->E F Record Effect E->F G Washout F->G H Measure EPSC Amplitude G->H I Normalize & Statistically Analyze H->I

Caption: Experimental workflow for a this compound patch-clamp study.

Troubleshooting_Logic rect rect start No effect of this compound observed? q1 Is the this compound concentration adequate? start->q1 q2 Is GTP included in the internal solution? q1->q2 Yes a1 Perform concentration- response curve. q1->a1 No q3 Are ionotropic glutamate receptors blocked? q2->q3 Yes a2 Add GTP to internal solution to prevent run-down. q2->a2 No q4 Is the slice preparation healthy? q3->q4 Yes a3 Add AP5/CNQX to isolate mGluR effects. q3->a3 No a4 Optimize slicing and recovery protocol. q4->a4 No

Caption: Troubleshooting logic for lack of this compound effect.

References

Best practices for long-term storage of DL-AP4 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the long-term storage of DL-AP4 (DL-2-Amino-4-phosphonobutyric acid) solutions, troubleshooting guides for common issues, and frequently asked questions to support researchers, scientists, and drug development professionals in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and use of this compound solutions.

IssuePossible Cause(s)Recommended Action(s)
Reduced or inconsistent biological activity in assays 1. Degradation of this compound: Prolonged storage at improper temperatures, exposure to light, or multiple freeze-thaw cycles can lead to chemical degradation. 2. Incorrect concentration: Errors in initial weighing or dilution, or solvent evaporation during storage. 3. Precipitation: this compound may have come out of solution, especially at low temperatures.1. Prepare fresh solutions for critical experiments. If using stored solutions, ensure they have been stored at -20°C for no longer than one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution. 2. Verify the concentration of your stock solution. If possible, perform a purity analysis using a stability-indicating method like HPLC (see Experimental Protocols). 3. Before use, warm the solution to room temperature and vortex to ensure all components are fully dissolved. Visually inspect for any precipitate.
Visible precipitate or crystals in the solution 1. Low temperature: this compound solubility decreases at lower temperatures. 2. High concentration: The concentration of the solution may exceed the solubility limit in the chosen solvent at the storage temperature.1. Gently warm the solution to room temperature. 2. If precipitation persists after warming, sonicate the solution for a few minutes. If it still does not dissolve, the solution may be supersaturated. Consider preparing a new, more dilute stock solution.
Solution appears discolored (e.g., yellow tint) 1. Oxidation: Exposure to air (oxygen) or oxidizing contaminants can cause degradation. 2. Contamination: Bacterial or fungal contamination.1. Prepare fresh solution using high-purity water or buffer and minimize exposure to air. Consider sterile filtering the solution for long-term storage. 2. Discard the solution and prepare a new one using sterile techniques. Filter the new solution through a 0.22 µm filter before storage.[1]
pH of the solution has shifted 1. Degradation: Hydrolysis of the phosphonic acid group can alter the pH of unbuffered solutions. 2. CO2 absorption: Absorption of atmospheric carbon dioxide can lower the pH of unbuffered aqueous solutions.1. Use a buffered solvent (e.g., PBS) for preparing the this compound solution, especially if it will be stored for an extended period. 2. Measure the pH of the solution before use and adjust if necessary. Store solutions in tightly sealed containers to minimize air exposure.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C, where it can be stable for up to three years. For shorter periods, it can be stored at +4°C for up to two years.[1] It is also recommended to store it under desiccating conditions as it can be hygroscopic.

2. How should I prepare a stock solution of this compound?

This compound is soluble in water and PBS.[2] To prepare a stock solution, dissolve the solid in high-purity water or a buffer of your choice. Warming and sonication may be required to achieve complete dissolution, especially at higher concentrations.[1] For aqueous stock solutions, it is recommended to filter and sterilize with a 0.22 µm filter before use.[1]

3. What is the recommended storage procedure for this compound solutions?

Whenever possible, it is best to prepare and use this compound solutions on the same day.[3] If storage is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] For short-term storage, solutions can be kept at -20°C for up to one month.[1][3] For longer-term storage, -80°C for up to six months is recommended.[1]

4. Can I store my this compound solution at 4°C?

Short-term storage of solutions at +4°C is generally not recommended due to the higher risk of degradation and microbial growth. Freezing the solution at -20°C or -80°C is the preferred method for storage.

5. My experiment is not working. How can I be sure my this compound solution is still active?

The most reliable way to confirm the integrity of your this compound solution is to perform a stability-indicating assay, such as HPLC, to check for degradation products and quantify the remaining active compound. You can also run a bioassay with a fresh batch of this compound as a positive control to compare the activity.

Data Presentation

Storage Temperature (°C)pHPredicted Shelf-Life (t₉₀ - Time to 90% Potency)
256.05.3 years
406.07.1 months

This table is an illustrative example based on data for L-alanyl-L-glutamine and does not represent actual stability data for this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound (Adapted from general amino acid analysis protocols)

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound solutions. This method utilizes pre-column derivatization with 2,4-dinitrofluorobenzene (DNFB) followed by reverse-phase HPLC with UV detection.[5]

Materials:

  • This compound solution (sample to be tested)

  • This compound reference standard

  • 2,4-dinitrofluorobenzene (DNFB)

  • Borate buffer (pH 9.0)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Water (HPLC grade)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in water at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dilute the this compound solution to be tested to a concentration similar to the standard solution.

  • Derivatization:

    • To 100 µL of standard or sample solution, add 200 µL of borate buffer (pH 9.0).

    • Add 100 µL of 1% DNFB in acetonitrile.

    • Vortex and incubate at 60°C for 1 hour in a water bath.

    • Cool to room temperature and add 100 µL of 1 M HCl to stop the reaction.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase A: 20 mM Ammonium Acetate in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 80% A / 20% B, ramp to 20% A / 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 360 nm

    • Injection Volume: 20 µL

  • Data Analysis:

    • Compare the chromatogram of the sample to the standard. The appearance of new peaks in the sample chromatogram indicates the presence of degradation products.

    • Calculate the percentage of remaining this compound in the sample by comparing the peak area of this compound in the sample to the peak area in the standard.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for developing and validating a stability-indicating assay method.[6][7][8]

  • Acid Hydrolysis: Mix this compound solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix this compound solution with 0.1 M NaOH and incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix this compound solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid this compound at 105°C for 48 hours. Dissolve in the appropriate solvent for analysis.

  • Photodegradation: Expose the this compound solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples using the developed HPLC method (Protocol 1) to observe the degradation products and assess the method's ability to separate them from the parent this compound peak.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation & Storage cluster_use Experimental Use cluster_troubleshoot Troubleshooting prep Prepare this compound Stock Solution aliquot Aliquot into single-use tubes prep->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw aliquot at room temp. store->thaw check Check for precipitate thaw->check use Use in experiment check->use issue Inconsistent Results? use->issue hplc Perform HPLC analysis issue->hplc degradation Assess degradation hplc->degradation signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal glutamine Glutamine glutamate_vesicle Glutamate in Vesicle glutamine->glutamate_vesicle Glutaminase mGluR mGluR (Group III) glutamate_vesicle->mGluR Glutamate release g_protein G-protein signaling mGluR->g_protein neuronal_activity Modulation of Neuronal Excitability g_protein->neuronal_activity dlap4 This compound dlap4->mGluR Agonist action

References

Validation & Comparative

A Comparative Analysis of DL-AP4 and L-AP4 Efficacy at Group III Metabotropic Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of DL-AP4 (a racemic mixture of D- and L-2-amino-4-phosphonobutyric acid) and its stereoisomer, L-AP4. The focus of this analysis is their activity as agonists for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are crucial presynaptic regulators of neurotransmitter release and represent important targets for therapeutic intervention in a range of neurological and psychiatric disorders.

Executive Summary

The available experimental data robustly demonstrates that L-AP4 is the pharmacologically active isomer responsible for potent and selective agonism at group III mGluRs. In contrast, this compound, as a racemic mixture, exhibits a pharmacological profile that is consistent with the activity of its L-isomer, but with approximately half the potency, assuming the D-isomer is inactive at these receptors. While often cited, specific efficacy data for the DL-racemate at individual group III mGluR subtypes is less prevalent in the literature compared to the extensively characterized L-AP4.

Data Presentation: Quantitative Comparison

The following table summarizes the reported efficacy (EC50 values) of L-AP4 at the four subtypes of group III metabotropic glutamate receptors. EC50 is the concentration of an agonist that gives half of the maximal response. A lower EC50 value indicates higher potency.

Receptor SubtypeL-AP4 EC50 (µM)Reference(s)
mGluR40.1 - 0.13[1][2][3]
mGluR61.0 - 2.4[1][2][3]
mGluR7249 - 337[1][2][3]
mGluR80.29[1][2][3]

Note: Specific EC50 values for this compound at individual group III mGluR subtypes are not consistently reported in the literature, which underscores the common practice of studying the pharmacologically active L-isomer.

Signaling Pathway and Experimental Workflows

Group III mGluR Signaling Pathway

Activation of group III mGluRs by an agonist like L-AP4 initiates a G-protein mediated signaling cascade. These receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, ultimately leading to the inhibition of neurotransmitter release from the presynaptic terminal.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist L-AP4 mGluR Group III mGluR Agonist->mGluR Binds to G_protein Gαi/o (inactive) mGluR->G_protein Activates G_protein_active Gαi/o (active) G_protein->G_protein_active GDP -> GTP AdenylylCyclase Adenylyl Cyclase G_protein_active->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP Downstream Downstream Effectors cAMP->Downstream Inhibition Inhibition of Neurotransmitter Release Downstream->Inhibition

Caption: Agonist activation of group III mGluRs leads to inhibition of adenylyl cyclase.

Experimental Workflow: Comparing Agonist Efficacy

The following diagram illustrates a typical workflow for comparing the efficacy of two agonists, such as L-AP4 and this compound, at a specific group III mGluR subtype expressed in a cell line.

experimental_workflow cluster_prep Preparation cluster_assay Functional Assay (cAMP Measurement) cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing mGluR4) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubate membranes with Forskolin + varying concentrations of L-AP4 or this compound Membrane_Prep->Incubation Lysis Cell Lysis & cAMP Extraction Incubation->Lysis Detection cAMP Detection (e.g., HTRF, ELISA) Lysis->Detection Curve_Fitting Generate Dose-Response Curves Detection->Curve_Fitting EC50_Calc Calculate EC50 values for L-AP4 and this compound Curve_Fitting->EC50_Calc Comparison Compare Potency EC50_Calc->Comparison

Caption: Workflow for comparing the efficacy of mGluR agonists using a cAMP assay.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Kd)

This protocol is used to determine the binding affinity of L-AP4 and this compound for a specific group III mGluR subtype.

  • Membrane Preparation:

    • Culture cells (e.g., HEK293 or CHO) stably expressing the group III mGluR subtype of interest.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a suitable assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of a radiolabeled ligand that binds to the receptor of interest (e.g., [3H]-L-AP4).

    • Add increasing concentrations of the unlabeled competitor (L-AP4 or this compound).

    • To determine non-specific binding, add a high concentration of a non-radiolabeled agonist (e.g., 1 mM L-glutamate) to a set of wells.

    • Add the prepared cell membranes to each well.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Allow the filters to dry, and then add a scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the competitor.

    • Plot the specific binding as a function of the log concentration of the competitor.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation for Agonist Efficacy (EC50)

This protocol measures the ability of L-AP4 and this compound to inhibit adenylyl cyclase activity, a functional readout of group III mGluR activation.

  • Cell Culture and Plating:

    • Culture cells (e.g., HEK293 or CHO) stably expressing the group III mGluR subtype of interest.

    • Plate the cells in a 96-well or 384-well plate and grow them to near confluency.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or a suitable assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add varying concentrations of the agonists (L-AP4 or this compound) to the wells.

    • Stimulate adenylyl cyclase with a known activator, such as forskolin.

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the amount of cAMP in each well using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF, ELISA).

  • Data Analysis:

    • Generate dose-response curves by plotting the measured cAMP levels against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response model using non-linear regression to determine the EC50 value for each agonist.

    • The Emax (maximum effect) can also be determined from the curve, which represents the maximal inhibition of forskolin-stimulated cAMP accumulation.

Conclusion

The stereochemistry of 2-amino-4-phosphonobutyric acid is a critical determinant of its efficacy at group III metabotropic glutamate receptors. The L-isomer, L-AP4, is a potent and selective agonist, with its activity well-characterized across all four receptor subtypes. In contrast, the DL-racemic mixture, while containing the active L-isomer, is expected to have lower potency. For researchers and drug development professionals, the use of the pure L-isomer is highly recommended for studies targeting group III mGluRs to ensure specificity and to obtain accurate and reproducible data. The experimental protocols outlined in this guide provide a framework for the robust characterization of agonist activity at these important therapeutic targets.

References

Validating DL-AP4's Effects: A Comparative Guide to Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antagonists used to validate the effects of DL-2-Amino-4-phosphonobutyric acid (DL-AP4). As the active isomer, L-AP4, is a potent agonist for group III metabotropic glutamate receptors (mGluRs), particularly mGluR4, this document focuses on antagonists of this receptor to ensure the specificity of experimental findings. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams of the underlying signaling pathways and experimental workflows.

Comparative Efficacy of mGluR4 Antagonists

The validation of L-AP4's effects on the mGluR4 receptor is critically dependent on the use of selective antagonists. This section provides a quantitative comparison of commonly used antagonists, focusing on their potency at mGluR4 and other mGluR subtypes. The data is presented to aid in the selection of the most appropriate antagonist for your experimental needs.

AntagonistTarget mGluRIC50 (µM)Notes
LY341495 mGluR422A broad-spectrum mGluR antagonist with high potency for group II mGluRs. Its lower potency for mGluR4 requires careful concentration selection to ensure specificity.
mGluR20.021
mGluR30.014
mGluR70.99
mGluR80.17
MAP4 mGluR490 - 190A competitive antagonist considered more selective for group III mGluRs than LY341495.
mGluR825 - 105
MPPG mGluR454 - 500Another selective group III mGluR antagonist.
mGluR820 - 50

Experimental Protocols

To facilitate the replication and validation of experimental findings, detailed protocols for two key assays are provided below: a cAMP functional assay to measure the inhibition of adenylyl cyclase by mGluR4 activation, and a whole-cell patch-clamp electrophysiology protocol to assess the impact of mGluR4 activation on neuronal activity.

cAMP Inhibition Assay

This protocol outlines the steps to measure the L-AP4-induced, mGluR4-mediated inhibition of forskolin-stimulated cAMP production and its reversal by an antagonist.

Materials:

  • Cells stably expressing mGluR4 (e.g., CHO or HEK293 cells)

  • This compound or L-AP4

  • mGluR4 antagonist (e.g., LY341495, MAP4, or MPPG)

  • Forskolin

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay, or GloSensor™ cAMP Assay)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 384-well white opaque microplates

Procedure:

  • Cell Preparation:

    • Culture mGluR4-expressing cells to ~80-90% confluency.

    • Harvest cells and resuspend in assay buffer at a predetermined optimal concentration.

  • Antagonist Pre-incubation:

    • Add 5 µL of varying concentrations of the antagonist to the wells of the microplate.

    • Add 5 µL of the cell suspension to each well.

    • Incubate for 15-20 minutes at room temperature.

  • Agonist Stimulation:

    • Prepare a solution of L-AP4 and forskolin. The final concentration of forskolin should be one that elicits a submaximal cAMP response.

    • Add 10 µL of the L-AP4/forskolin solution to the wells.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Follow the specific instructions of the chosen cAMP assay kit to lyse the cells and detect cAMP levels. This typically involves adding detection reagents and measuring a luminescent or fluorescent signal.

  • Data Analysis:

    • Generate dose-response curves for the antagonist in the presence of a fixed concentration of L-AP4.

    • Calculate the IC50 value of the antagonist to determine its potency in blocking the L-AP4 effect.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the procedure for recording synaptic currents and assessing the effect of L-AP4 and its antagonists on synaptic transmission.

Materials:

  • Brain slices from a relevant animal model (e.g., hippocampus or cerebellum)

  • Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2. Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose.

  • Internal solution for patch pipettes. Example composition (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine.

  • This compound or L-AP4

  • mGluR4 antagonist (e.g., LY341495, MAP4, or MPPG)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Slice Preparation:

    • Prepare 300-400 µm thick brain slices in ice-cold, oxygenated aCSF.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording Setup:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 2-3 mL/min.

    • Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

  • Whole-Cell Recording:

    • Establish a whole-cell patch-clamp configuration on a neuron of interest.

    • In voltage-clamp mode, hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs) or at 0 mV to record inhibitory postsynaptic currents (IPSCs).

    • Evoke synaptic currents using a stimulating electrode placed in a relevant afferent pathway.

  • Pharmacology:

    • Record a stable baseline of synaptic currents for at least 10 minutes.

    • Bath-apply L-AP4 at a known effective concentration and record the change in synaptic current amplitude.

    • After observing a stable effect of L-AP4, co-apply the mGluR4 antagonist.

    • Observe the reversal of the L-AP4-induced effect on synaptic transmission.

  • Data Analysis:

    • Measure the amplitude of the evoked synaptic currents before, during, and after drug application.

    • Quantify the percentage inhibition of the synaptic current by L-AP4 and the percentage reversal by the antagonist.

Visualizing the Pathways and Processes

To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.

mGluR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular L-AP4 L-AP4 mGluR4 mGluR4 L-AP4->mGluR4 Activates Antagonist Antagonist Antagonist->mGluR4 Blocks Gi Gαi mGluR4->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits IonChannel Presynaptic Ca2+ Channel Gi->IonChannel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neurotransmitter_Release Neurotransmitter Release IonChannel->Neurotransmitter_Release Mediates

Caption: mGluR4 signaling pathway activated by L-AP4 and blocked by an antagonist.

Experimental_Workflow_cAMP cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Culture Culture mGluR4- expressing cells Harvest Harvest and resuspend cells Culture->Harvest Add_Cells Add cell suspension Harvest->Add_Cells Add_Antagonist Add antagonist to plate wells Add_Antagonist->Add_Cells Pre_Incubate Pre-incubate Add_Cells->Pre_Incubate Add_Agonist_Forskolin Add L-AP4 and Forskolin Pre_Incubate->Add_Agonist_Forskolin Incubate Incubate Add_Agonist_Forskolin->Incubate Detect_cAMP Detect cAMP levels Incubate->Detect_cAMP Analyze Analyze data (IC50) Detect_cAMP->Analyze

Caption: Workflow for the cAMP inhibition assay.

Experimental_Workflow_Ephys cluster_prep Preparation cluster_recording Recording cluster_pharma Pharmacology cluster_analysis Analysis Prepare_Slices Prepare brain slices Recover_Slices Recover slices in aCSF Prepare_Slices->Recover_Slices Establish_WCR Establish whole-cell recording Recover_Slices->Establish_WCR Record_Baseline Record baseline synaptic currents Establish_WCR->Record_Baseline Apply_LAP4 Apply L-AP4 Record_Baseline->Apply_LAP4 Apply_Antagonist Apply antagonist Apply_LAP4->Apply_Antagonist Analyze_Data Analyze changes in synaptic current Apply_Antagonist->Analyze_Data

Caption: Workflow for the electrophysiological validation.

A Comparative In Vivo Analysis of DL-AP4 and LY379268: Efficacy and Mechanism in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of two pivotal research compounds, DL-AP4 and LY379268, which target metabotropic glutamate receptors (mGluRs). By examining their performance in various preclinical models, this document aims to illuminate their distinct pharmacological profiles and potential therapeutic applications. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in neuroscience and drug discovery.

Introduction to this compound and LY379268

This compound (DL-2-amino-4-phosphonobutyric acid) is a classic selective agonist for group III metabotropic glutamate receptors (mGluR4, mGlu6, mGlu7, and mGlu8). Its active isomer, L-AP4, is widely used to probe the physiological roles of this receptor group. Group III mGluRs are typically located presynaptically and their activation leads to an inhibition of neurotransmitter release.

LY379268 is a potent and selective agonist of group II metabotropic glutamate receptors (mGluR2 and mGluR3). Similar to group III receptors, group II mGluRs are primarily presynaptic and act as autoreceptors to reduce glutamate release. Due to its systemic activity and neuroprotective properties, LY379268 has been extensively investigated in a variety of in vivo models of neurological and psychiatric disorders.

Comparative Data Summary

The following tables summarize the key in vivo effects of this compound and LY379268 across different preclinical models.

Table 1: Neuroprotective Effects in In Vivo Models
Compound In Vivo Model Animal Species Dosage and Administration Key Findings Reference
This compound (L-AP4) Diffuse Brain Injury (Marmarou's model)Rat100 mM, 10 µl, i.c.v. at 1 and 12h post-injuryDecreased number of damaged neurons; improved motor and cognitive performance.[1]
6-hydroxydopamine (6-OHDA) lesion (Parkinson's model)RatIntranigral injectionProvided significant protection of the nigrostriatal system against 6-OHDA toxicity.[2]
LY379268 Global Cerebral Ischemia (BCAO)Gerbil10 mg/kg, i.p., 30 min post-occlusionAlmost completely prevented the loss of CA1 hippocampal neurons.[3][4]
Focal Cerebral Ischemia (MCAO)Rat10 or 20 mg/kg, i.p.No effect on infarct size.[3]
Traumatic Brain Injury (CCI)Rat10 mg/kg, i.p., 30 min after CCISignificantly decreased cortical contusion volume by 56% at 7 days.[5]
Neonatal Hypoxia-IschemiaRat5 mg/kg, i.p., 1 or 24h before H-IReduced infarct area and levels of reactive oxygen species.[6]
Table 2: Effects on Nociception in In Vivo Models
Compound In Vivo Model Animal Species Dosage and Administration Key Findings Reference
This compound (L-AP4) Capsaicin-induced sensitizationPrimate (Monkey)100 µM, microdialysis into dorsal hornReversed capsaicin-induced sensitization.[7][8]
Brief mechanical stimuliPrimate (Monkey)0.1 µM - 10 mM, microdialysis into dorsal hornInhibited responses to cutaneous mechanical stimuli in a concentration-dependent manner under normal conditions.[7][8]
LY379268 Capsaicin-induced sensitizationPrimate (Monkey)100 µM, microdialysis into dorsal hornReversed capsaicin-induced sensitization.[7][8]
Brief mechanical stimuliPrimate (Monkey)1 µM - 10 mM, microdialysis into dorsal hornNo significant effects on responses to brief cutaneous mechanical stimuli under normal conditions.[7][8]
Inflammatory hyperalgesia (carrageenan-induced)Rat3 mg/kg, i.p., 1h prior to carrageenanSignificantly delayed the development of inflammatory hyperalgesia.[9]
Neurogenic hyperalgesia (capsaicin-induced)Mouse12 mg/kg, i.p., 1h prior to capsaicinReduced subsequent neurogenic hyperalgesia.[9]
Table 3: Effects on Behavior in In Vivo Models
Compound In Vivo Model Animal Species Dosage and Administration Key Findings Reference
This compound (L-AP4) Spatial Learning (Water Maze & 8-Arm Maze)Rat80 mM, 5 µl, i.c.v.Impaired acquisition and recall of spatial tasks.[10]
LY379268 Anxiety (Light/Dark & Open Field Tests)Rat3 mg/kg, i.p.Induced anxiety-like behavior at the highest dose tested. Lower doses (0.3 and 1 mg/kg) had no effect.[11]
Sucrose Self-AdministrationRat1.5, 3, 6 mg/kg, i.p.Reduced sucrose taking and seeking behavior.[12]
NMDA Antagonist-Induced Auditory DeficitsMouse3 mg/kg, i.p.Restored MK-801-induced deficits in auditory evoked potentials and gamma oscillations.[13][14]

Signaling Pathways and Mechanisms of Action

Both this compound and LY379268 exert their effects through G-protein coupled receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the modulation of ion channel activity and a reduction in neurotransmitter release.

Signaling_Pathways cluster_DLAP4 This compound (Group III mGluR Agonist) cluster_LY379268 LY379268 (Group II mGluR Agonist) DLAP4 This compound mGluR_III Group III mGluRs (mGluR4, 6, 7, 8) DLAP4->mGluR_III G_protein_III Gi/o Protein mGluR_III->G_protein_III activates AC_III Adenylyl Cyclase G_protein_III->AC_III inhibits Ca_channel_III ↓ Ca²⁺ Influx G_protein_III->Ca_channel_III inhibits cAMP_III ↓ cAMP AC_III->cAMP_III NT_release_III ↓ Neurotransmitter Release cAMP_III->NT_release_III Ca_channel_III->NT_release_III LY379268 LY379268 mGluR_II Group II mGluRs (mGluR2, 3) LY379268->mGluR_II G_protein_II Gi/o Protein mGluR_II->G_protein_II activates AC_II Adenylyl Cyclase G_protein_II->AC_II inhibits Ca_channel_II ↓ Ca²⁺ Influx G_protein_II->Ca_channel_II inhibits cAMP_II ↓ cAMP AC_II->cAMP_II NT_release_II ↓ Neurotransmitter Release cAMP_II->NT_release_II Ca_channel_II->NT_release_II

Fig. 1: Signaling pathways of this compound and LY379268.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate replication and further investigation.

Neuroprotection in a Gerbil Model of Global Cerebral Ischemia (for LY379268)

1. Animal Model: Adult male Mongolian gerbils are used. Anesthesia is induced with isoflurane.

2. Ischemia Induction: A midline ventral neck incision is made, and both common carotid arteries are isolated. Global cerebral ischemia is induced by occluding both arteries with aneurysm clips for 5 minutes. Body temperature is maintained at 37°C throughout the procedure.

3. Drug Administration: LY379268 (10 mg/kg) or vehicle is administered intraperitoneally (i.p.) at 30 minutes post-reperfusion.

4. Histological Analysis: Seven days after the ischemic insult, animals are euthanized, and brains are perfusion-fixed. Coronal sections of the hippocampus are stained with cresyl violet to assess neuronal damage, particularly in the CA1 region. The number of surviving pyramidal neurons is quantified.

Neuroprotection_Workflow start Gerbil Model of Global Cerebral Ischemia ischemia 5-min Bilateral Common Carotid Artery Occlusion (BCAO) start->ischemia reperfusion Reperfusion ischemia->reperfusion drug_admin LY379268 (10 mg/kg, i.p.) or Vehicle Administration reperfusion->drug_admin 30 min histology Histological Analysis (7 days post-ischemia) drug_admin->histology outcome Quantification of CA1 Neuronal Survival histology->outcome

Fig. 2: Experimental workflow for neuroprotection study.
Nociception in a Primate Model (Direct Comparison)

1. Animal Model: Anesthetized male monkeys (Macaca fascicularis) are used.

2. Electrophysiological Recordings: Extracellular recordings are made from single spinothalamic tract (STT) cells in the lumbar dorsal horn of the spinal cord.

3. Drug Administration: this compound (as L-AP4) and LY379268 are infused into the dorsal horn via microdialysis at various concentrations (ranging from micromolar to millimolar).

4. Nociceptive Testing:

  • Brief Mechanical Stimuli: Responses of STT cells to innocuous (brush) and noxious (press, pinch) cutaneous stimuli are recorded before, during, and after drug administration.
  • Capsaicin-Induced Sensitization: Capsaicin is injected intradermally to induce central sensitization. The effects of the agonists on the enhanced responses of STT cells are then evaluated.

5. Data Analysis: The firing rate of STT cells in response to the different stimuli is quantified and compared across different drug conditions.

Discussion and Conclusion

The in vivo data reveal both similarities and key differences between this compound and LY379268. Both compounds demonstrate neuroprotective effects in models of neuronal injury, which is consistent with their shared mechanism of reducing glutamate release. However, the specific models in which they show efficacy differ, suggesting that the activation of group II versus group III mGluRs may be preferentially beneficial in distinct pathological contexts. For instance, LY379268 shows robust protection in global ischemia, while its efficacy in focal ischemia is limited[3]. In contrast, this compound has shown promise in models of diffuse brain injury and Parkinson's disease[1][2].

The direct comparative study in primates highlights a significant functional divergence in the modulation of nociception under normal versus sensitized conditions[7][8]. While L-AP4 modulates responses to acute mechanical stimuli, LY379268 does not, suggesting that group III mGluRs may play a more prominent role in regulating basal sensory transmission in the spinal cord. However, both group II and group III mGluR activation can effectively reverse a state of central sensitization, indicating that both receptor groups are potential targets for the treatment of pathological pain states.

In behavioral studies, the effects of the two compounds are also distinct. L-AP4 has been shown to impair spatial learning, suggesting a role for group III mGluRs in cognitive processes[10]. Conversely, LY379268 has been investigated for its anxiolytic and antipsychotic potential, although high doses may induce anxiety-like effects[11].

References

Assessing the Specificity of DL-AP4 for Group III Metabotropic Glutamate Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of the specificity of the compound DL-2-amino-4-phosphonobutyric acid (DL-AP4) for the group III metabotropic glutamate receptors (mGluRs). This compound is a widely utilized pharmacological tool in neuroscience research to probe the function of this receptor group. Understanding its precise selectivity profile is critical for the accurate interpretation of experimental results. This document compares the activity of this compound and its active L-enantiomer, L-AP4, with other relevant compounds, presents supporting experimental data, and provides detailed methodologies for key experimental procedures.

Introduction to Group III mGluRs

Metabotropic glutamate receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. They are classified into three groups based on sequence homology, pharmacology, and signal transduction pathways. Group III mGluRs include four subtypes: mGluR4, mGluR6, mGluR7, and mGluR8.[1] These receptors are typically located on presynaptic terminals and function as autoreceptors or heteroreceptors to inhibit the release of neurotransmitters.[2] Their activation is negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2]

Data Presentation: Comparative Pharmacology of L-AP4 and Other Group III mGluR Ligands

The following table summarizes the potency (EC₅₀ values) of L-AP4 and other key ligands for the individual group III mGluR subtypes. L-AP4, the active isomer of this compound, demonstrates clear selectivity for group III mGluRs, though with varying potency across the subtypes.

LigandmGluR4 (EC₅₀ in µM)mGluR6 (EC₅₀ in µM)mGluR7 (EC₅₀ in µM)mGluR8 (EC₅₀ in µM)Reference(s)
L-AP4 0.1 - 0.13 1.0 - 2.4 249 - 337 0.29 [3]
L-Glutamate3 - 207 - 3856 - 54000.02 - 11[2]
L-SOP~0.4~0.6~160 - 800~0.4 - 0.8[4]
(1S,3R)-ACPD>100>100>1000>100[5]
Quisqualate>100>100>1000>100[5]

Note: EC₅₀ values represent the concentration of a ligand that induces a response halfway between the baseline and maximum response. Lower values indicate higher potency. L-SOP (L-Serine-O-phosphate) is an endogenous agonist. (1S,3R)-ACPD and Quisqualate are broad-spectrum mGluR agonists.

As the data indicates, L-AP4 is a potent agonist at mGluR4 and mGluR8, with moderate potency at mGluR6 and significantly lower potency at mGluR7.[3] This differential activity is a critical consideration in experimental design.

Specificity Profile of this compound: Assessing Off-Target Effects

While L-AP4 is highly selective for group III mGluRs over group I and group II mGluRs and ionotropic glutamate receptors, it is important to consider potential off-target effects, especially at higher concentrations.[1]

  • Group I and II mGluRs: Studies have shown that L-AP4 has a very low affinity for group I (mGluR1, mGluR5) and group II (mGluR2, mGluR3) mGluRs.[4] In radioligand binding assays, no specific binding of [³H]L-AP4 was detected in membranes expressing group I or group II receptors.[4]

  • Ionotropic Glutamate Receptors:

    • NMDA Receptors: Some studies suggest that at high concentrations (in the millimolar range), this compound can act as a partial co-agonist at the glycine site of NMDA receptors.[6] However, at concentrations typically used to activate group III mGluRs, this effect is likely negligible.

    • AMPA and Kainate Receptors: L-AP4 is generally considered inactive at AMPA and kainate receptors.[4]

Mandatory Visualizations

Group III mGluR Signaling Pathway

Group III mGluR Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR Group III mGluR (mGluR4/6/7/8) Glutamate->mGluR L-AP4 L-AP4 L-AP4->mGluR G_protein Gi/o mGluR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channels Ca2+ / K+ Channels G_protein->Ion_Channels Modulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Neurotransmitter_Release Inhibition of Neurotransmitter Release PKA->Neurotransmitter_Release Ion_Channels->Neurotransmitter_Release

Caption: Signaling cascade of group III mGluRs initiated by agonist binding.

Experimental Workflow: Radioligand Binding Assay

Radioligand Binding Assay Workflow prep 1. Membrane Preparation (Cells expressing mGluR subtype) radioligand 2. Incubation - Membranes - [3H]L-AP4 (Radioligand) - Unlabeled Ligand (Competitor) prep->radioligand filtration 3. Separation of Bound/Free Ligand (Rapid vacuum filtration) radioligand->filtration counting 4. Scintillation Counting (Quantify radioactivity) filtration->counting analysis 5. Data Analysis (Determine Ki or IC50 values) counting->analysis

Caption: Workflow for determining ligand binding affinity using a radioligand assay.

Experimental Workflow: Electrophysiological Recording

Electrophysiology Workflow slice_prep 1. Brain Slice Preparation (e.g., Hippocampus, Cortex) recording_setup 2. Patch-Clamp/Field Potential Recording Setup slice_prep->recording_setup baseline 3. Baseline Recording (Evoked synaptic potentials) recording_setup->baseline drug_app 4. Application of this compound (or other ligands) baseline->drug_app post_drug_rec 5. Post-Drug Recording (Measure changes in synaptic transmission) drug_app->post_drug_rec data_analysis 6. Data Analysis (Calculate % inhibition, EC50) post_drug_rec->data_analysis

Caption: Workflow for assessing the functional effects of ligands on synaptic transmission.

Experimental Protocols

Radioligand Binding Assay for Group III mGluRs

This protocol is a generalized method for determining the binding affinity of a test compound (e.g., this compound) to a specific group III mGluR subtype expressed in a cell line.

1. Membrane Preparation:

  • Culture human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably or transiently expressing the mGluR subtype of interest (e.g., mGluR4a).

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled group III mGluR ligand (e.g., [³H]L-AP4), and varying concentrations of the unlabeled test compound.

  • To determine non-specific binding, include wells with a high concentration of a non-radiolabeled, high-affinity ligand.

  • Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

3. Separation and Counting:

  • Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C).

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

  • Plot the specific binding as a function of the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC₅₀ value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Electrophysiological Recording of Group III mGluR Activity in Brain Slices

This protocol describes a general method for assessing the functional effect of this compound on synaptic transmission in acute brain slices.

1. Slice Preparation:

  • Anesthetize and decapitate an adult rodent (e.g., rat or mouse).

  • Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Prepare acute brain slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus or cortex) using a vibratome.

  • Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least one hour.

2. Recording:

  • Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF.

  • Using a glass microelectrode filled with aCSF, record field excitatory postsynaptic potentials (fEPSPs) in the desired synaptic pathway (e.g., Schaffer collateral-CA1 pathway in the hippocampus).

  • Stimulate the presynaptic fibers with a bipolar stimulating electrode and record the postsynaptic response.

3. Experimental Procedure:

  • Establish a stable baseline recording of fEPSPs for at least 20-30 minutes.

  • Apply this compound (or other test compounds) to the perfusing aCSF at a known concentration.

  • Continue to record the fEPSPs to observe the effect of the compound on synaptic transmission. A decrease in the fEPSP slope or amplitude indicates presynaptic inhibition.

  • After a stable effect is observed, wash out the compound by perfusing with regular aCSF and monitor for recovery of the synaptic response.

4. Data Analysis:

  • Measure the slope or amplitude of the fEPSPs.

  • Normalize the data to the pre-drug baseline period.

  • Plot the normalized fEPSP slope/amplitude over time to visualize the effect of the drug.

  • To determine the EC₅₀, apply a range of concentrations of the agonist and plot the percentage of inhibition against the log concentration of the agonist. Fit the data to a dose-response curve.

Conclusion

This compound, and its active L-isomer L-AP4, is a highly selective and potent agonist for group III metabotropic glutamate receptors. Its pharmacological profile demonstrates a clear preference for this receptor group over group I and II mGluRs and ionotropic glutamate receptors. However, it is crucial for researchers to be aware of the differential potency of L-AP4 across the group III subtypes, particularly its significantly lower potency at mGluR7. When used at appropriate concentrations and with careful consideration of its subtype-specific activity, this compound remains an invaluable tool for elucidating the physiological and pathophysiological roles of group III mGluRs in the central nervous system. The experimental protocols provided in this guide offer a framework for the continued investigation of this and other compounds targeting these important receptors.

References

Illuminating the Path: A Comparative Guide to Confirming the Mechanism of Action of DL-AP4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. This guide provides a comprehensive comparison of experimental methods to confirm the action of DL-2-Amino-4-phosphonobutyric acid (DL-AP4), a classical group III metabotropic glutamate receptor (mGluR) agonist. We present supporting experimental data, detailed protocols, and comparative analyses with alternative compounds to aid in the robust characterization of novel molecules targeting these receptors.

This compound and its more active stereoisomer, L-AP4, are invaluable tools in neuroscience research. Their primary mechanism of action is the activation of group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8). These Gi/o-coupled receptors are predominantly located presynaptically, where their activation leads to an inhibition of neurotransmitter release. This is primarily achieved through two key pathways: the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, and the inhibition of voltage-sensitive calcium channels.

Data Presentation: A Comparative Look at Group III mGluR Agonists

To effectively characterize a novel compound, its pharmacological profile must be compared against established ligands. The following tables summarize the potency of L-AP4 and its alternatives at the different group III mGluR subtypes.

CompoundmGluR4 EC₅₀ (µM)mGluR6 EC₅₀ (µM)mGluR7 EC₅₀ (µM)mGluR8 EC₅₀ (µM)Reference
L-AP40.1 - 0.131.0 - 2.4249 - 3370.29[1]
(S)-3,4-DCPG>10--0.033[2][3]
L-Serine-O-phosphate (L-SOP)~0.3->100~0.3[4]
CompoundmGluR4a Kᵢ (nM)Reference
L-AP4441[4]
L-Glutamate1,200[4]
L-Serine-O-phosphate430[4]

Experimental Protocols: The "How-To" of Mechanism Confirmation

Here, we provide detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound and its analogs.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor subtype.

Objective: To determine the binding affinity (Kᵢ) of the test compound for group III mGluRs.

Materials:

  • Cell membranes prepared from cell lines stably expressing the mGluR subtype of interest (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-L-AP4.

  • Non-specific binding control: A high concentration of a non-labeled competing ligand (e.g., 1 mM L-glutamate).

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Membrane Preparation: Culture cells expressing the target mGluR subtype, harvest, and homogenize in a lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add a constant amount of cell membranes to each well.

  • Competition Binding: Add increasing concentrations of the unlabeled test compound to the wells.

  • Radioligand Addition: Add a constant, low concentration of [³H]-L-AP4 to all wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a set time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[5][6][7][8]

Functional Assay: cAMP Measurement

This assay determines the functional consequence of receptor activation on a key downstream signaling molecule.

Objective: To measure the effect of the test compound on adenylyl cyclase activity.

Materials:

  • Cell line stably expressing the Gᵢ/ₒ-coupled mGluR of interest (e.g., CHO or HEK293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

  • Cell culture medium and reagents.

Protocol:

  • Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Replace the culture medium with a serum-free medium containing various concentrations of the test compound. Incubate for a predetermined time.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels. Incubate for a specific duration (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound. The ability of the agonist to inhibit forskolin-stimulated cAMP production will result in a concentration-dependent decrease in the signal. Calculate the EC₅₀ value from the resulting dose-response curve.[9][10][11][12][13]

Electrophysiology: Whole-Cell Voltage Clamp

This technique directly measures the effect of receptor activation on ion channel activity and synaptic transmission.

Objective: To determine the effect of the test compound on voltage-gated calcium channels and synaptic currents.

Materials:

  • Primary neuronal culture or acute brain slices.

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Glass micropipettes.

  • Extracellular and intracellular recording solutions.

  • Perfusion system for drug application.

Protocol:

  • Preparation: Prepare the neuronal culture or brain slices and place them in the recording chamber of the patch-clamp setup, continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF).

  • Patching: Under a microscope, approach a neuron with a glass micropipette filled with intracellular solution. Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.

  • Voltage Clamp: Clamp the neuron's membrane potential at a holding potential (e.g., -70 mV).

  • Recording Calcium Currents: Apply voltage steps to depolarize the membrane and elicit voltage-gated calcium currents. Record the baseline currents.

  • Drug Application: Perfuse the test compound onto the neuron and record the calcium currents again. A group III mGluR agonist is expected to inhibit these currents.[14][15]

  • Recording Synaptic Currents: Stimulate presynaptic fibers to evoke excitatory postsynaptic currents (EPSCs) in the recorded neuron. Record baseline EPSCs.

  • Drug Application: Apply the test compound and observe its effect on the amplitude of the evoked EPSCs. A presynaptic inhibitory effect will lead to a reduction in EPSC amplitude.[16][17]

  • Data Analysis: Analyze the changes in current amplitude and/or frequency before and after drug application to quantify the effect of the compound.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, experimental workflows, and logical relationships.

DL-AP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound mGluR Group III mGluR (mGluR4/6/7/8) This compound->mGluR Binds to G_protein Gαi/o Gβγ mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits (βγ subunit) cAMP cAMP AC->cAMP Converts ATP to Ca_ion Ca_channel->Ca_ion Influx PKA PKA cAMP->PKA Activates Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_ion->Neurotransmitter_Vesicle Triggers fusion Release Reduced Neurotransmitter Release Neurotransmitter_Vesicle->Release Leads to

Caption: Signaling pathway of this compound at a presynaptic terminal.

Experimental_Workflow_cAMP start Start: Culture mGluR-expressing cells add_compound Add test compound (e.g., this compound) start->add_compound add_forskolin Add Forskolin to stimulate adenylyl cyclase add_compound->add_forskolin incubate Incubate add_forskolin->incubate lyse_cells Lyse cells incubate->lyse_cells measure_cAMP Measure cAMP levels (e.g., HTRF) lyse_cells->measure_cAMP analyze Analyze data and determine EC₅₀ measure_cAMP->analyze end End: Confirmation of Gᵢ/ₒ coupling analyze->end

Caption: Workflow for a forskolin-stimulated cAMP assay.

Logical_Relationship_Methods hypothesis Hypothesis: Compound X is a group III mGluR agonist binding_assay Radioligand Binding Assay (Confirms direct interaction and affinity) hypothesis->binding_assay cAMP_assay cAMP Functional Assay (Confirms Gᵢ/ₒ coupling and functional potency) hypothesis->cAMP_assay electrophysiology Electrophysiology (Confirms effect on ion channels and synaptic transmission) hypothesis->electrophysiology conclusion Conclusion: Mechanism of action confirmed binding_assay->conclusion cAMP_assay->conclusion electrophysiology->conclusion

Caption: Logical relationship between key experimental methods.

By employing these methodologies and comparing the resulting data with established compounds like this compound, researchers can confidently and accurately determine the mechanism of action of novel molecules targeting group III metabotropic glutamate receptors. This comprehensive approach is essential for advancing our understanding of glutamatergic signaling and for the development of new therapeutics for a range of neurological and psychiatric disorders.

References

A Researcher's Guide to Dose-Response Analysis of DL-AP4 and Alternatives in Glutamate Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dose-dependent effects of compounds targeting glutamate receptors is paramount. This guide provides a comparative analysis of DL-2-Amino-4-phosphonobutyric acid (DL-AP4) and its alternatives, focusing on their activity as group III metabotropic glutamate receptor (mGluR) agonists. Detailed experimental protocols and quantitative data are presented to facilitate informed decisions in experimental design and drug discovery.

This compound, and more specifically its L-enantiomer L-AP4, is a widely utilized pharmacological tool for studying group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8.[1] These receptors are predominantly located presynaptically and are coupled to Gi/o proteins.[2][3] Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of ion channel activity and neurotransmitter release.[2][4]

Comparative Potency of L-AP4 and Alternatives at Group III mGluRs

The selection of an appropriate agonist is critical for achieving desired experimental outcomes. The following table summarizes the reported half-maximal effective concentrations (EC50) of L-AP4 and other commonly used group III mGluR agonists. L-AP4 exhibits varying potency across the different group III mGluR subtypes, being most potent at mGluR4 and mGluR8, and significantly less potent at mGluR7.[5][6][7] This differential potency can be exploited for subtype-selective studies.

AgonistmGluR4 EC50 (µM)mGluR6 EC50 (µM)mGluR7 EC50 (µM)mGluR8 EC50 (µM)Reference(s)
L-AP40.1 - 0.131.0 - 2.4249 - 3370.29[6][7]
L-Serine-O-phosphate (L-SOP)----[2][8]
(S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG)>100>100>100~0.01[5]
Z-cyclopentyl AP449.13-No effect124.9[9]

Note: EC50 values can vary depending on the experimental system and assay conditions. The data presented here are for comparative purposes.

Experimental Protocols for Dose-Response Analysis

Accurate determination of agonist potency requires robust and well-defined experimental protocols. Two common methods for assessing the activity of group III mGluR agonists are cAMP accumulation assays and electrophysiological recordings.

Protocol 1: cAMP Accumulation Assay

This assay directly measures the functional consequence of Gi/o-coupled receptor activation—the inhibition of adenylyl cyclase and subsequent decrease in intracellular cAMP levels.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the mGluR subtype of interest.

  • Cell culture medium and supplements.

  • Forskolin (an adenylyl cyclase activator).

  • L-AP4 or alternative agonist.

  • cAMP assay kit (e.g., cAMP-Glo™ Assay, AlphaScreen™ cAMP Assay).[10][11]

  • 384-well white, opaque plates.

  • Plate reader capable of luminescence or fluorescence detection.

Procedure:

  • Cell Seeding: Seed the cells into 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the agonist (e.g., L-AP4) in a suitable assay buffer.

  • Forskolin Stimulation: To elevate basal cAMP levels, stimulate the cells with a fixed concentration of forskolin. The optimal concentration should be determined empirically.

  • Agonist Treatment: Add the serially diluted agonist to the wells and incubate for a specific period (e.g., 15-30 minutes) at room temperature.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the agonist concentration versus the measured response (e.g., luminescence or fluorescence signal). Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Electrophysiological Recording of Synaptic Transmission

This method assesses the effect of group III mGluR agonists on synaptic transmission, a key physiological role of these receptors. Activation of presynaptic group III mGluRs typically inhibits neurotransmitter release, leading to a reduction in postsynaptic currents.

Materials:

  • Brain slice preparation (e.g., hippocampal or cortical slices) or cultured neurons.

  • Artificial cerebrospinal fluid (aCSF).

  • Recording electrodes (patch pipettes).

  • Electrophysiology rig with amplifier, digitizer, and data acquisition software.

  • L-AP4 or alternative agonist.

  • Stimulating electrode.

Procedure:

  • Preparation: Prepare brain slices or cultured neurons for recording.

  • Recording Setup: Obtain a whole-cell patch-clamp recording from a neuron of interest.

  • Baseline Recording: Record baseline excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs) by stimulating afferent fibers with the stimulating electrode.

  • Agonist Application: Perfuse the slice or culture with aCSF containing a known concentration of the agonist.

  • Response Measurement: Continue to record synaptic currents and measure the change in their amplitude in the presence of the agonist.

  • Dose-Response Curve Construction: Repeat steps 4 and 5 with a range of agonist concentrations.

  • Data Analysis: Plot the agonist concentration versus the percentage inhibition of the synaptic current amplitude. Fit the data to a sigmoidal dose-response curve to calculate the EC50.[12][13]

Signaling Pathways and Experimental Workflow

The activation of group III mGluRs by agonists like L-AP4 initiates a cascade of intracellular events. The canonical pathway involves the inhibition of adenylyl cyclase; however, alternative pathways have also been described.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist L-AP4 / Alternative mGluR Group III mGluR Agonist->mGluR Binds G_protein Gi/o mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates (mGluR4) cAMP cAMP AC->cAMP PKC PKC PLC->PKC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Ion_Channel Ion Channels (e.g., CaV, GIRK) PKA->Ion_Channel Modulates PKC->Ion_Channel Modulates Neurotransmitter_Release ↓ Neurotransmitter Release Ion_Channel->Neurotransmitter_Release Regulates Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Cells Prepare Cells/Tissues Treatment Treat with Agonist Concentrations Prep_Cells->Treatment Prep_Reagents Prepare Agonist Dilutions Prep_Reagents->Treatment Measurement Measure Response (cAMP level or Synaptic Current) Treatment->Measurement Plotting Plot Dose vs. Response Measurement->Plotting Curve_Fitting Fit Sigmoidal Curve Plotting->Curve_Fitting EC50_Determination Determine EC50 Curve_Fitting->EC50_Determination

References

Differential Effects of DL-AP4 on Various Neuronal Populations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of the group III metabotropic glutamate receptor (mGluR) agonist, DL-2-amino-4-phosphonobutyric acid (DL-AP4), on diverse neuronal populations. The information presented is collated from various experimental studies and is intended to serve as a valuable resource for researchers in neuroscience and professionals involved in drug development.

Quantitative Comparison of this compound Effects

The following tables summarize the quantitative effects of this compound on different neuronal populations as documented in electrophysiological studies.

Table 1: Effects of this compound on Retinal Neurons
Neuronal PopulationPreparationThis compound ConcentrationObserved EffectReference
Cone Pathway (ON-Bipolar Cells)Isolated Rat Retina2 µMPreferentially blocks cone-driven responses of ON-bipolar cells.[1]
Rod Pathway (ON-Bipolar Cells)Isolated Rat Retina2 µMMinimal effect on rod-driven responses of ON-bipolar cells.[1]
ON-Bipolar CellsWholemount Mouse Retina40 µMEfficiently removes the positive b-wave in ex vivo electroretinogram (ERG), indicating inhibition of ON-bipolar cell activity.[2]
PhotoreceptorsEx vivo Mouse Retina40 µMUsed to isolate the photoreceptor response in ERG by blocking signal transmission to ON-bipolar cells.[3]
Table 2: Effects of L-AP4 on Hippocampal Neurons
Neuronal PopulationPreparationL-AP4 ConcentrationObserved EffectReference
CA1 Pyramidal CellsFreely Moving Rats (in vivo)40 mM / 5 µl (i.c.v.)Reduction in the amplitude of Long-Term Potentiation (LTP).[4]
Dentate Gyrus (DG) Granule CellsFreely Moving Rats (in vivo)40 mM / 5 µl (i.c.v.)No significant effect on baseline evoked responses at this concentration.[4]
CA1 Pyramidal CellsFreely Moving Rats (in vivo)80 mM / 5 µl (i.c.v.)Significant reduction in the amplitude of LTP.[4]
Dentate Gyrus (DG) Granule CellsFreely Moving Rats (in vivo)80 mM / 5 µl (i.c.v.)Reduction in evoked baseline responses in 8-week-old rats.[4]
Table 3: Effects of L-AP4 on Spinal Cord Neurons
Neuronal PopulationPreparationL-AP4 ConcentrationObserved EffectReference
Dorsal Horn NeuronsIn vitro rat spinal cord sliceNot specifiedPresumed presynaptic inhibition of GABAergic transmission.[5]
Thalamic Neurons receiving Spinal InputIn vivo ratNot specifiedReduction of GABAergic synaptic inhibition via a presumed presynaptic mechanism on terminals from the spinal cord.[5]

Signaling Pathways of this compound

This compound primarily activates group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are typically located presynaptically and are coupled to Gi/o proteins. Activation of these G-proteins leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and modulation of voltage-gated calcium channels, which ultimately suppresses neurotransmitter release.

DL_AP4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal DL_AP4 This compound mGluR Group III mGluR (mGluR4, 7, 8) DL_AP4->mGluR activates G_protein Gi/o Protein mGluR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel inhibits cAMP ↓ cAMP AC->cAMP Vesicle Synaptic Vesicle Ca_channel->Vesicle triggers Glutamate_release ↓ Glutamate Release Vesicle->Glutamate_release

Fig. 1: General signaling pathway of presynaptic group III mGluRs activated by this compound.

In the retina, L-AP4 specifically activates mGluR6 on ON-bipolar cells, which is coupled to a G-protein cascade that closes TRPM1 channels, leading to hyperpolarization of the cell.

Retinal_ON_Bipolar_Cell_Signaling cluster_postsynaptic ON-Bipolar Cell Dendrite Glutamate Glutamate (from Photoreceptor) mGluR6 mGluR6 Glutamate->mGluR6 activates in dark G_protein Go Protein mGluR6->G_protein activates TRPM1 TRPM1 Channel G_protein->TRPM1 closes Hyperpolarization Hyperpolarization (Light Response) TRPM1->Hyperpolarization Spinal_Cord_Patch_Clamp_Workflow Start Anesthetize and Decapitate Rat Dissect Dissect Spinal Cord in Ice-Cold aCSF Start->Dissect Slice Cut 300-500 µm Slices with Vibratome Dissect->Slice Recover Recover Slices in Warm, Oxygenated aCSF Slice->Recover Transfer Transfer Slice to Recording Chamber Recover->Transfer Record Obtain Whole-Cell Patch-Clamp Recording Transfer->Record Stimulate Stimulate Primary Afferents to Evoke EPSCs Record->Stimulate Apply_AP4 Bath-apply this compound Stimulate->Apply_AP4 Analyze Analyze Changes in EPSC Amplitude Apply_AP4->Analyze ERG_Recording_Workflow Start Dark-Adapt Animal Isolate Isolate Retina Start->Isolate Mount Mount Retina in Recording Chamber Isolate->Mount Perfuse Perfuse with Oxygenated Ames' Medium Mount->Perfuse Record_Baseline Record Baseline ERG to Light Flashes Perfuse->Record_Baseline Apply_AP4 Apply this compound to Perfusate Record_Baseline->Apply_AP4 Record_AP4 Record ERG in Presence of this compound Apply_AP4->Record_AP4 Analyze Analyze a-wave and b-wave Components Record_AP4->Analyze

References

Safety Operating Guide

Proper Disposal of DL-AP4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of DL-2-Amino-4-phosphonobutyric acid (DL-AP4) is critical for maintaining laboratory safety and environmental responsibility. This document provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals, ensuring adherence to safety protocols and regulatory requirements.

This compound, a glutamate antagonist used in central nervous system and visual system research, is classified as a hazardous substance requiring specific disposal methods.[1] Improper disposal can lead to environmental contamination and potential health risks. Therefore, strict adherence to the following procedures is imperative.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. It can cause skin and serious eye irritation, as well as respiratory irritation.[1][2]

Personal Protective Equipment (PPE) is mandatory. Always wear the following when handling this compound and its waste:

  • Chemical-resistant gloves

  • Safety glasses or goggles

  • A laboratory coat

Ensure adequate ventilation, or handle the compound within a fume hood, especially when dealing with the solid form, to prevent dust formation and inhalation.[1][2]

Step-by-Step Disposal Protocol

The primary principle for this compound disposal is that it should not be released into the environment.[1] It must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][2]

  • Waste Collection:

    • Carefully sweep up solid this compound, avoiding dust generation, and place it into a suitable, clearly labeled, and closed container for disposal.[1][2]

    • For solutions containing this compound, transfer the liquid to a compatible, sealed container designated for hazardous chemical waste.

  • Container Labeling:

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "DL-2-Amino-4-phosphonobutyric acid".

    • Include any other components of the waste mixture and their approximate concentrations.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][2]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.

    • Follow all institutional, local, and national regulations for hazardous waste disposal.[1]

Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.

Quantitative Safety Data Summary

For quick reference, the following table summarizes key safety and hazard information for this compound.

ParameterInformationSource
Hazard Class Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3, Respiratory system)[2]
Signal Word Warning[1][2]
Hazard Statements H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation[1]
Precautionary Statements (Disposal) P501 - Dispose of contents/ container to an approved waste disposal plant[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DL_AP4_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Containment cluster_final Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe drain_disposal Drain Disposal or Regular Trash ventilation Ensure Adequate Ventilation (Fume Hood Recommended) ppe->ventilation collect_solid Solid Waste: Sweep carefully, avoid dust ventilation->collect_solid If solid collect_liquid Liquid Waste: Pour into designated container ventilation->collect_liquid If liquid container Use a compatible, sealed, and properly labeled hazardous waste container collect_solid->container collect_liquid->container storage Store container in a designated secure area container->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs end Professional Disposal at an Approved Waste Plant contact_ehs->end prohibited PROHIBITED drain_disposal->prohibited

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling DL-AP4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides comprehensive, step-by-step guidance for the personal protective equipment (PPE), operational procedures, and disposal plans necessary for working with DL-2-Amino-4-phosphonobutyric acid (DL-AP4).

Hazard Summary and Personal Protective Equipment

This compound is a chemical that requires careful handling to avoid potential health hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system. Ingestion may also be harmful.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory.

Summary of Hazards Associated with this compound

Hazard TypeDescriptionPrimary Routes of Exposure
Skin Irritation Causes skin irritation.[1]Direct contact
Eye Irritation Causes serious eye irritation.[1]Direct contact with eyes
Respiratory Irritation May cause respiratory irritation.[1]Inhalation of dust
Acute Oral Toxicity Harmful if swallowed.[2]Ingestion

Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecification/Recommendation
Hand Protection Chemical-resistant glovesNitrile or other suitable resistant gloves should be worn. Always inspect gloves for integrity before use.[3][4]
Eye Protection Safety glasses or gogglesSafety glasses with side shields or chemical safety goggles are essential to protect against splashes or dust.[3][4]
Respiratory Protection Dust mask or respiratorA NIOSH-approved N95 dust mask or a respirator should be used when handling the powder form to prevent inhalation.[3]
Body Protection Laboratory coatA standard laboratory coat should be worn to protect skin and clothing from contamination.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate Handling Area (e.g., Fume Hood) gather_ppe Assemble Required PPE prep_area->gather_ppe gather_materials Gather All Necessary Materials gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_handle Weigh/Handle this compound (Minimize Dust Generation) don_ppe->weigh_handle prepare_solution Prepare Solution (if applicable) in a Well-Ventilated Area weigh_handle->prepare_solution decontaminate Decontaminate Work Surfaces prepare_solution->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE Properly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

A flowchart illustrating the step-by-step process for safely handling this compound.

Disposal Plan for this compound Waste

Proper disposal of this compound and any contaminated materials is crucial to ensure environmental safety and regulatory compliance. All waste should be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol

  • Segregation: At the point of generation, separate this compound waste from other laboratory waste streams. This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound.

    • Contaminated consumables such as pipette tips, tubes, and weigh boats.

    • Contaminated PPE (gloves, etc.).

  • Containment:

    • Solid Waste: Collect solid this compound waste and contaminated consumables in a clearly labeled, sealable, and chemically compatible waste container.

    • Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and appropriately labeled container. Do not mix with other solvent waste streams unless compatibility is confirmed.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "DL-2-Amino-4-phosphonobutyric acid". The date of accumulation should also be clearly visible.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.

  • Disposal Request: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

This compound Disposal Plan start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE waste_type->ppe_waste PPE contain_solid Place in Labeled Solid Chemical Waste Container solid_waste->contain_solid contain_liquid Place in Labeled Liquid Chemical Waste Container liquid_waste->contain_liquid contain_ppe Place in Designated Contaminated PPE Waste Bin ppe_waste->contain_ppe store_waste Store in Satellite Accumulation Area contain_solid->store_waste contain_liquid->store_waste contain_ppe->store_waste request_pickup Arrange for EHS Waste Pickup store_waste->request_pickup

A logical diagram for the disposal of this compound waste.

By adhering to these safety protocols, researchers can minimize their risk of exposure to this compound and ensure the safe and compliant disposal of all associated chemical waste. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for this compound before beginning any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-AP4
Reactant of Route 2
DL-AP4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.